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  • Product: (1H-Imidazol-2-yl)methanediol

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of (1H-Imidazol-2-yl)methanediol

Core Directive: The Dynamic Equilibrium Framework This guide departs from static chemical characterization templates because (1H-Imidazol-2-yl)methanediol is not a static target. It is the gem-diol (hydrate) form of imid...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Dynamic Equilibrium Framework

This guide departs from static chemical characterization templates because (1H-Imidazol-2-yl)methanediol is not a static target. It is the gem-diol (hydrate) form of imidazole-2-carboxaldehyde , existing in a sensitive, pH-dependent equilibrium.

For the researcher, "characterization" of this compound is synonymous with defining the conditions of its existence. You are not just analyzing a molecule; you are analyzing a hydration equilibrium shifted by protonation and solvation .

This guide is structured to help you:

  • Isolate the species (trapping the kinetic/thermodynamic product).

  • Distinguish it from the parent aldehyde using orthogonal spectroscopic methods.

  • Quantify the equilibrium constants in aqueous media.

Chemical Identity & Mechanism

Target Species: (1H-Imidazol-2-yl)methanediol Parent Species: 1H-Imidazole-2-carboxaldehyde (2-Formylimidazole) CAS (Parent): 10111-08-7 Molecular Formula: C


H

N

O

(Diol) vs. C

H

N

O (Aldehyde)
The Hydration Equilibrium

The formation of the gem-diol is driven by the electrophilicity of the carbonyl carbon.[1] In imidazole-2-carboxaldehyde, this is modulated by the protonation state of the imidazole ring.

  • Acidic Conditions (pH < 5): The imidazole ring is protonated (imidazolium). The positive charge exerts a strong electron-withdrawing inductive effect (-I), activating the carbonyl toward nucleophilic attack by water. Result: The gem-diol is the dominant species.[2]

  • Alkaline Conditions (pH ~ 8.0): The neutral imidazole allows for the precipitation of the stable hydrate form due to intermolecular hydrogen bonding networks that stabilize the diol in the solid state.

  • Dehydration: In non-aqueous solvents (DMSO, CDCl

    
    ) or at high temperatures, the equilibrium reverts rapidly to the aldehyde.
    

Equilibrium cluster_0 Acidic Medium (pH < 5) cluster_1 Neutral/Basic Medium (pH ~8) Aldehyde_H Protonated Aldehyde (Imidazolium-CHO)+ Diol_H Protonated Gem-Diol (Imidazolium-CH(OH)2)+ Aldehyde_H->Diol_H +H2O (Fast) Aldehyde Neutral Aldehyde (Imidazole-CHO) Aldehyde->Aldehyde_H +H+ Diol Neutral Gem-Diol (Imidazole-CH(OH)2) Aldehyde->Diol +H2O (Slow) Diol->Diol_H +H+ Precipitate Solid State Hydrate (Stable) Diol->Precipitate Precipitation (pH 8.0)

Figure 1: The pH-dependent hydration equilibrium of imidazole-2-carboxaldehyde. Note the stabilization of the diol form under acidic conditions and its precipitation at pH 8.0.[1][3][4]

Experimental Protocols

Protocol A: Isolation of the Solid Hydrate

Rationale: While typically unstable, the hydrate can be trapped in the solid state by exploiting solubility differences at specific pH levels.

  • Dissolution: Dissolve 1.0 g of imidazole-2-carboxaldehyde in 10 mL of 1 M HCl. The solution should be clear and acidic (pH ~1-2), ensuring full conversion to the protonated gem-diol.

  • Neutralization: Slowly add 1 M NaOH dropwise with vigorous stirring. Monitor pH continuously.

  • Precipitation Target: Adjust pH exactly to 8.0 . At this isoelectric point, the neutral hydrate species becomes less soluble than the aldehyde due to strong intermolecular hydrogen bonding (lattice energy stabilization).

  • Filtration: A white precipitate will form. Filter immediately under vacuum.

  • Drying: Dry the solid in a desiccator over P

    
    O
    
    
    
    at room temperature. Do not heat , as this will drive dehydration back to the aldehyde.
Protocol B: NMR Sample Preparation

Rationale: Solvent choice dictates which species you observe. DMSO-d


 favors the aldehyde; D

O favors the diol (especially at low pD).
  • For Diol Observation: Dissolve the solid in D

    
    O . If necessary, adjust pD to < 4 using DCl to stabilize the diol form.
    
  • For Aldehyde Observation: Dissolve in DMSO-d

    
      or Acetone-d
    
    
    
    . These hygroscopic, aprotic solvents shift the equilibrium toward the carbonyl form.

Spectroscopic Characterization Guide

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for distinguishing the


 hybridized carbonyl carbon from the 

hybridized diol carbon.
Comparative Data Table: Aldehyde vs. Gem-Diol[1]
FeatureAldehyde Form (DMSO-d

)
Gem-Diol Form (D

O, Acidic)
Diagnostic Shift

H Carbonyl/Methine

9.7 - 9.9 ppm (s, 1H)

6.0 - 6.3 ppm (s, 1H)
Upfield shift of ~3.5 ppm

C Carbonyl/Methine

180 - 185 ppm

85 - 90 ppm
Upfield shift of ~95 ppm
Imidazole Ring Protons Distinct AA'BB' or singletsShifted downfield due to protonationRing current changes
Exchangeable Protons N-H visible in DMSON-H and O-H exchange with D

O
Disappear in D

O

Key Mechanism: The transformation from C=O to C(OH)


 changes the hybridization of the exocyclic carbon from 

to

. This results in a massive shielding effect, moving the carbon signal from the "carbonyl region" (>180 ppm) to the "aliphatic/ether region" (<100 ppm).
UV-Visible Spectroscopy

UV-Vis provides a rapid, non-destructive way to monitor the equilibrium in real-time.

  • Aldehyde (Chromophore): The conjugated

    
     system between the imidazole ring and the carbonyl group results in a strong absorption band.
    
    • 
      : ~285 - 290 nm 
      
    • 
      : ~13,700 M
      
      
      
      cm
      
      
  • Gem-Diol (Auxochrome): Hydration breaks the conjugation. The imidazole ring remains, but the exocyclic double bond is lost.

    • 
      : ~210 - 215 nm  (Hypsochromic shift)
      
    • 
      : ~7,800 M
      
      
      
      cm
      
      

Application: To measure the hydration equilibrium constant (


), perform a titration. Measure absorbance at 287 nm as a function of pH. The decrease in absorbance at 287 nm correlates directly to the formation of the "invisible" diol at that wavelength.
Infrared Spectroscopy (FTIR)

Useful for solid-state characterization of the precipitated hydrate.

  • Aldehyde: Sharp, intense band at 1680–1700 cm

    
      (C=O stretch).
    
  • Gem-Diol:

    • Absence of the carbonyl band at 1690 cm

      
      .
      
    • Broad, strong band at 3200–3500 cm

      
        (O-H stretch, H-bonded).
      
    • Strong bands in the 1000–1100 cm

      
        region (C-O stretch).
      

Analytical Workflow Diagram

Workflow Sample Unknown Sample (Imidazole Derivative) Solvent_Choice Solvent Selection Sample->Solvent_Choice DMSO Dissolve in DMSO-d6 Solvent_Choice->DMSO D2O Dissolve in D2O (pH < 5) Solvent_Choice->D2O NMR_DMSO 1H NMR (DMSO) Check 9.8 ppm DMSO->NMR_DMSO NMR_D2O 1H NMR (D2O) Check 6.1 ppm D2O->NMR_D2O Result_Aldehyde Signal at 9.8 ppm? Species: ALDEHYDE NMR_DMSO->Result_Aldehyde Present Result_Diol Signal at 6.1 ppm? Species: GEM-DIOL NMR_D2O->Result_Diol Present UV_Check UV-Vis Confirmation (Aqueous Buffer) Result_Aldehyde->UV_Check Result_Diol->UV_Check UV_Result Absorbance @ 287 nm = Aldehyde Absorbance @ 212 nm = Diol UV_Check->UV_Result

Figure 2: Decision tree for spectroscopic identification. Solvent choice is the critical variable determining which species is observed.

References

  • Lázaro Martínez, J. M., Romasanta, P. N., Chattah, A. K., & Buldain, G. Y. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(10), 3208–3213. Link

  • Watson, L. J., Scholer, E., Calvert, C. H. V., & Navea, J. G. (2019).[2] pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. The Journal of Physical Chemistry A, 123(8), 1505-1513.[2] Link

  • Crespi, A. F., Vega, D., Chattah, A., Monti, G., Buldain, G., & Lázaro-Martínez, J. L. (2016). Gem-Diol and Hemiacetal Forms in Formylpyridine and Vitamin-B6-Related Compounds: Solid-State NMR and Single-Crystal X-ray Diffraction Studies.[5] The Journal of Physical Chemistry A, 120(43), 8690–8701. Link

Sources

Exploratory

Technical Guide: Stability and Degradation of (1H-Imidazol-2-yl)methanediol

Executive Summary (1H-Imidazol-2-yl)methanediol (CAS: N/A, often referenced via parent Imidazole-2-carboxaldehyde , CAS: 10111-08-1) is the geminal diol hydrate of imidazole-2-carboxaldehyde (IC). Unlike typical stable p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1H-Imidazol-2-yl)methanediol (CAS: N/A, often referenced via parent Imidazole-2-carboxaldehyde , CAS: 10111-08-1) is the geminal diol hydrate of imidazole-2-carboxaldehyde (IC). Unlike typical stable pharmaceutical intermediates, this molecule exists in a dynamic, pH-dependent equilibrium with its parent aldehyde.

This guide details the thermodynamic instability of the methanediol form, identifying pH as the primary switch for its formation and oxidative stress as its primary degradation vector. For researchers, the critical insight is that the methanediol species is dominant only in acidic media (pH < 5), while the aldehyde predominates in neutral/basic conditions. Stability protocols must therefore account for this "chameleon" nature, using UV-Vis shifts (287 nm vs. 212 nm) as a rapid diagnostic tool.

Structural Dynamics & Thermodynamics

The stability of (1H-Imidazol-2-yl)methanediol is not static; it is defined by a hydration equilibrium constant (


) that is heavily influenced by the protonation state of the imidazole ring.
The Aldehyde-Diol Equilibrium

In aqueous solution, the carbonyl carbon of imidazole-2-carboxaldehyde undergoes nucleophilic attack by water to form the gem-diol.



  • Neutral Conditions (pH > 6): The equilibrium favors the aldehyde form. The neutral imidazole ring is less electron-withdrawing, making the carbonyl carbon less electrophilic and less prone to hydration.

  • Acidic Conditions (pH < 5): The equilibrium shifts toward the methanediol (hydrate) . Protonation of the imidazole nitrogen (N3) creates a cationic species. This positive charge exerts a strong inductive effect (-I), significantly increasing the electrophilicity of the carbonyl carbon, thereby stabilizing the gem-diol.

Key Physicochemical Parameters[1][2][3]
  • pKa (Aldehyde): ~2.5 (Protonation of the imidazole ring).

  • pKa (Diol): ~5.94.[1]

  • UV Absorbance:

    • Aldehyde:

      
       nm (Conjugated 
      
      
      
      system).[1]
    • Diol:

      
       nm (Loss of conjugation between ring and carbonyl).
      
Pathway Visualization

The following diagram illustrates the pH-dependent speciation and the irreversible oxidation pathway.

G cluster_0 Reversible Equilibrium Aldehyde Imidazole-2-carboxaldehyde (Aldehyde Form) λmax: 287 nm Diol (1H-Imidazol-2-yl)methanediol (Hydrate Form) λmax: 212 nm Aldehyde->Diol +H2O / H+ (pH < 5) Acid Imidazole-2-carboxylic Acid (Degradant) Aldehyde->Acid Oxidation [O] RingOpen Ring-Opened Products (Glyoxal/Formamide) Aldehyde->RingOpen Photolysis (UV) Diol->Acid Oxidation

Figure 1: The dynamic equilibrium between aldehyde and diol forms, and subsequent irreversible degradation pathways.

Degradation Pathways[3]

Oxidative Degradation (Primary Risk)

The imidazole ring is electron-rich, making it susceptible to oxidation, particularly when the aldehyde functionality is present.

  • Mechanism: Radical attack (e.g., hydroxyl radicals) or direct oxidation by peroxides converts the formyl group to a carboxylic acid.

  • Product: Imidazole-2-carboxylic acid . This is an irreversible sink. Once formed, it does not revert to the aldehyde or diol.

  • Risk Factor: Presence of trace transition metals (Fe, Cu) or peroxides in solvents accelerates this pathway.

Photolytic Degradation

Imidazole-2-carboxaldehyde is a known "brown carbon" precursor in atmospheric chemistry.

  • Mechanism: Absorption of UV light (especially by the aldehyde form at 287 nm) excites the molecule to a triplet state (

    
    ).
    
  • Outcome: This excited state can generate singlet oxygen (

    
    ) or undergo direct photolysis, leading to ring-opening reactions yielding glyoxal, formamide, or polymerization products (oligomers).
    
Polymerization

At high concentrations (>1 M) and basic pH, the aldehyde can undergo aldol-like condensations or Cannizzaro reactions, though this is kinetically slower than hydration or oxidation.

Analytical Characterization Strategy

Distinguishing the methanediol from the aldehyde is critical for accurate potency assignment. Standard HPLC often disrupts the equilibrium (due to mobile phase pH), so in-situ methods are preferred.

MethodAnalyte SpecificityKey Observation
UV-Vis Spectroscopy HighShift is diagnostic. Acidic (Hydrate): Peak at 212 nm . Neutral (Aldehyde): Peak at 287 nm .
qNMR (

H)
Very HighAldehyde -CHO: Singlet at ~9.8 ppm. Methanediol -CH(OH)

:
Singlet at ~6.0-6.5 ppm (solvent dependent).
LC-MS/MS MediumDifficult to distinguish parent/hydrate (source dehydration). Excellent for detecting Carboxylic Acid (M+16) degradant.

Experimental Protocols

Protocol: Determination of Hydration Equilibrium ( )

Objective: To quantify the ratio of Diol to Aldehyde at a specific pH.

Reagents:

  • Deuterated Phosphate Buffer (pH 2.0 to 8.0).

  • Internal Standard (e.g., Maleic Acid).

Workflow:

  • Preparation: Dissolve 10 mg of Imidazole-2-carboxaldehyde in 600 µL of deuterated buffer.

  • Acquisition: Acquire

    
    H NMR spectra immediately. Ensure delay time (
    
    
    
    ) is >5x T1 to allow quantitative integration.
  • Analysis: Integrate the methine proton of the diol (

    
     ppm) and the formyl proton of the aldehyde (
    
    
    
    ppm).
  • Calculation:

    
    
    
  • Validation: Plot

    
     vs. pH. You should observe an inflection point near the pKa of the aldehyde (~2.5).
    
Protocol: Forced Degradation (Oxidative Stress)

Objective: Validate the formation of Imidazole-2-carboxylic acid.

Workflow:

  • Control: Prepare 1 mM analyte in water.

  • Stress: Add hydrogen peroxide (

    
    ) to a final concentration of 3%. Incubate at 40°C for 4 hours.
    
  • Quench: Add catalase or sodium metabisulfite to neutralize excess peroxide.

  • Detection: Analyze via LC-MS (Reverse Phase C18, 0.1% Formic Acid).

    • Monitor: Loss of parent peak (m/z ~97) and appearance of +16 Da peak (m/z ~113, Imidazole-2-carboxylic acid).

Formulation & Storage Strategy

Critical Insight: You cannot effectively "store" the methanediol form as a dry solid because dehydration is thermodynamically favored upon solvent removal.

  • Solid State Storage: Store as the Aldehyde (parent).

    • Conditions: -20°C, Desiccated, Argon/Nitrogen headspace.

    • Reason: Prevents moisture uptake (which initiates hydration/hydrolysis cycles) and excludes oxygen (preventing acid formation).

  • Solution State:

    • If the Methanediol is the required active species for a reaction/assay, generate it in situ by dissolving the aldehyde in an acidic buffer (pH < 3) immediately prior to use.

    • Avoid: Storing in DMSO or Methanol for long periods, as hemiacetals may form, complicating the profile.

References

  • pH Dependence of the Imidazole-2-carboxaldehyde Hydr

    • Source: ACS Earth and Space Chemistry.
    • Context: Establishes pKa values (2.5 for aldehyde, 5.94 for diol) and UV shifts (287 nm to 212 nm).
    • URL:[Link]

  • Atmospheric Oxid

    • Source: Royal Society of Chemistry (RSC) Advances.
    • Context: Details the radical oxidation pathways leading to ring opening and carboxylic acid form
    • URL:[Link]

  • Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol.

    • Source: MDPI (
    • Context: Confirms UV spectral data and identification of methyl-imidazole-2-carboxaldehyde deriv
    • URL:[Link]

  • Sigma-Aldrich Product Specification: 2-Imidazolecarboxaldehyde. Source: Merck / Sigma-Aldrich. Context: Physical properties and handling of the parent aldehyde.

Sources

Foundational

An In-Depth Technical Guide to the Crystal Structure Analysis of (1H-Imidazol-2-yl)methanediol

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract (1H-Imidazol-2-yl)methanediol, a geminal diol derivative of imidazole, represents a molecule of significant interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Imidazol-2-yl)methanediol, a geminal diol derivative of imidazole, represents a molecule of significant interest in medicinal chemistry and materials science. The imidazole moiety is a ubiquitous scaffold in numerous pharmaceuticals, prized for its diverse biological activities. The gem-diol functionality, while often considered an unstable hydrate of an aldehyde, can be stabilized through intramolecular and intermolecular interactions, playing a crucial role in enzyme inhibition and other biological processes. Understanding the three-dimensional atomic arrangement of (1H-Imidazol-2-yl)methanediol through single-crystal X-ray diffraction is paramount for elucidating its structure-property relationships, guiding rational drug design, and engineering novel materials. This technical guide provides a comprehensive, field-proven framework for the synthesis, crystallization, and definitive crystal structure analysis of (1H-Imidazol-2-yl)methanediol, drawing upon established crystallographic principles and insights from analogous structures.

Introduction: The Significance of (1H-Imidazol-2-yl)methanediol

The imidazole ring is a privileged structure in drug discovery, forming the core of many therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding are key to its biological efficacy. When functionalized with a methanediol group at the 2-position, the resulting molecule, (1H-Imidazol-2-yl)methanediol, presents a fascinating case for structural analysis. The stability and conformation of the gem-diol, and its interplay with the imidazole ring, are critical determinants of the molecule's chemical behavior and potential as a bioactive compound.

X-ray crystallography stands as the unequivocal method for determining the precise solid-state structure of molecules, offering unparalleled insights into bond lengths, bond angles, and the intricate network of intermolecular interactions.[1] This guide is structured to provide a senior application scientist's perspective on the complete workflow for the crystal structure determination of (1H-Imidazol-2-yl)methanediol, from initial synthesis to the final interpretation of crystallographic data.

Synthesis and Crystallization: From Powder to Pristine Crystal

A robust and reproducible synthesis followed by meticulous crystallization is the bedrock of successful crystal structure analysis.

Proposed Synthesis of (1H-Imidazol-2-yl)methanediol

The most direct route to (1H-Imidazol-2-yl)methanediol is the hydration of its corresponding aldehyde, 2-imidazolecarboxaldehyde. The electron-withdrawing nature of the imidazole ring is expected to stabilize the gem-diol.

Experimental Protocol: Synthesis

  • Dissolution: Dissolve 2-imidazolecarboxaldehyde in a minimal amount of a suitable solvent, such as a mixture of water and a co-solvent like ethanol or acetonitrile, to ensure complete dissolution.

  • Hydration: The hydration reaction will proceed in the aqueous environment. Gentle heating may be employed to facilitate dissolution, followed by cooling to room temperature.

  • Isolation: The resulting (1H-Imidazol-2-yl)methanediol can be isolated, if necessary, by slow evaporation of the solvent or by the addition of an anti-solvent. However, for crystallization, it is often preferable to proceed directly with the reaction mixture.

The Art and Science of Crystallization

Obtaining single crystals of high quality is often the most challenging step in X-ray crystallography.[2][3] For a polar molecule like (1H-Imidazol-2-yl)methanediol, capable of extensive hydrogen bonding, several techniques should be explored.

Recommended Crystallization Techniques:

  • Slow Evaporation: This is the simplest method, where a solution of the compound is left undisturbed, allowing the solvent to evaporate slowly.[4] The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger, sealed vessel containing a solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.

Step-by-Step Protocol: Crystallization by Slow Evaporation

  • Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., water, ethanol, methanol, acetonitrile, and mixtures thereof) to identify a suitable system.

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of synthesized (1H-Imidazol-2-yl)methanediol in the chosen solvent at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Incubation: Cover the vial with a cap that has been pierced with a needle or with paraffin film containing a few pinholes to allow for slow evaporation. Place the vial in a vibration-free location.

  • Monitoring: Monitor the vial periodically for the formation of single crystals over several days to weeks.

Single-Crystal X-ray Diffraction: Elucidating the Atomic Blueprint

Once a suitable single crystal is obtained, the process of X-ray diffraction can commence to determine its molecular and crystal structure.

Experimental Workflow

The workflow for single-crystal X-ray diffraction (SC-XRD) is a well-established, multi-step process.

SC_XRD_Workflow cluster_experiment Experimental Setup cluster_processing Data Processing & Structure Solution cluster_analysis Analysis & Validation crystal_selection Crystal Selection & Mounting data_collection Data Collection on Diffractometer crystal_selection->data_collection Mount on Goniometer data_reduction Data Reduction & Integration data_collection->data_reduction Raw Diffraction Data structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution Processed Intensities structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement Initial Atomic Model validation Structure Validation (e.g., CheckCIF) structure_refinement->validation Refined Model (CIF file) visualization Visualization & Analysis of Results validation->visualization Validated Structure

Caption: A schematic of the single-crystal X-ray diffraction workflow, from crystal mounting to final structural analysis.

Step-by-Step Protocol: SC-XRD Data Collection and Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation), and the diffraction pattern is recorded on a detector as the crystal is rotated.[1]

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map, from which the positions of the atoms in the asymmetric unit can be determined.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method to optimize the atomic coordinates, displacement parameters, and other structural parameters.

  • Validation: The final refined structure is validated using software tools to check for consistency and identify any potential issues.

Anticipated Structural Features of (1H-Imidazol-2-yl)methanediol

Based on the known crystal structures of related imidazole derivatives and the principles of hydrogen bonding, we can anticipate several key structural features for (1H-Imidazol-2-yl)methanediol.

Molecular Geometry

The imidazole ring is expected to be planar, consistent with its aromatic character. The methanediol group will adopt a tetrahedral geometry around the central carbon atom. The relative orientation of the diol group with respect to the imidazole ring will be of particular interest, as it will be influenced by both steric effects and intramolecular hydrogen bonding.

The Crucial Role of Hydrogen Bonding

The hydrogen bonding network is anticipated to be the dominant force in the crystal packing of (1H-Imidazol-2-yl)methanediol. The molecule possesses multiple hydrogen bond donors (the N-H of the imidazole and the two O-H groups of the diol) and acceptors (the lone pair on the sp2-hybridized nitrogen of the imidazole and the oxygen atoms of the diol).

Studies on hydrated imidazoles have shown that the imidazole ring can donate one hydrogen bond via the N-H group and accept two hydrogen bonds at the other nitrogen atom.[5][6] This, combined with the hydrogen bonding capabilities of the gem-diol, is likely to result in a complex and robust three-dimensional network.

Hydrogen_Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C Im_N1_H Im-N-H Im_N3_B Im-N Im_N1_H->Im_N3_B N-H...N Im_N3 Im-N Diol_O1_H Diol-O-H Diol_O1_B Diol-O Diol_O1_H->Diol_O1_B O-H...O Diol_O2_H Diol-O-H Diol_O2_C Diol-O Diol_O2_H->Diol_O2_C O-H...O

Sources

Exploratory

Equilibrium constant of (1H-Imidazol-2-yl)methanediol and imidazole-2-carboxaldehyde

[1] Executive Summary The hydration equilibrium of imidazole-2-carboxaldehyde (I2CA) to its gem-diol form, (1H-Imidazol-2-yl)methanediol , is not a static constant but a dynamic system governed by pH-dependent protonatio...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The hydration equilibrium of imidazole-2-carboxaldehyde (I2CA) to its gem-diol form, (1H-Imidazol-2-yl)methanediol , is not a static constant but a dynamic system governed by pH-dependent protonation.[1][2] Unlike simple aliphatic aldehydes, I2CA exhibits a "switch-like" behavior where the equilibrium position inverts within the physiological pH window.

This guide provides a rigorous analysis of the thermodynamic parameters, spectral characteristics, and experimental protocols required to quantify this equilibrium. For drug development professionals, understanding this mechanism is critical when utilizing imidazole-based covalent warheads or analyzing metabolite stability.[1]

Part 1: The Physicochemical Landscape

The Coupled Equilibrium Mechanism

The hydration of I2CA is driven by the electrophilicity of the carbonyl carbon. In its neutral state, the imidazole ring is electron-rich, stabilizing the carbonyl dipole and disfavoring hydration. However, protonation of the imidazole nitrogen (N3) creates a cationic imidazolium species. This cation exerts a powerful electron-withdrawing inductive effect (-I), significantly increasing the electrophilicity of the carbonyl carbon and driving the equilibrium toward the gem-diol.

This results in a thermodynamic cycle involving four distinct species:

  • Neutral Aldehyde (

    
    ) [1][3]
    
  • Neutral Gem-Diol (

    
    ) [1]
    
  • Protonated Aldehyde (

    
    ) 
    
  • Protonated Gem-Diol (

    
    ) [1]
    
Visualizing the Pathway

The following diagram illustrates the thermodynamic cycle linking protonation and hydration. Note how the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 values dictate the dominant species.[4][5]

I2CA_Hydration_Cycle Aldehyde_Neutral Neutral Aldehyde (A) (Stable at pH > 6) Diol_Neutral Neutral Gem-Diol (D) (Unstable, K_hyd << 1) Aldehyde_Neutral->Diol_Neutral Hydration (Slow) Aldehyde_Cation Protonated Aldehyde (AH+) (Electrophilic) Aldehyde_Cation->Aldehyde_Neutral pKa ~ 2.5 Diol_Cation Protonated Gem-Diol (DH+) (Dominant at pH < 3) Aldehyde_Cation->Diol_Cation Hydration (Fast/Favored) Diol_Cation->Diol_Neutral pKa ~ 6.0

Caption: Thermodynamic cycle of I2CA. Protonation of the imidazole ring (bottom row) drives the equilibrium toward the gem-diol form.

Part 2: Quantitative Analysis

Thermodynamic Constants

The observed hydration constant (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) is pH-dependent.[1] The values below represent the consensus from spectroscopic studies (NMR and UV-Vis).
ParameterValueSignificance

(Aldehyde)

The aldehyde is difficult to protonate; it remains neutral in most biological assays.[1]

(Gem-Diol)

The gem-diol is more basic.[1] At pH 5.0, the diol is protonated while the aldehyde is not.[3]

(Neutral)

The neutral aldehyde is stable.[1][4]

exists as C=O at pH 7.[1]4.

(Cation)

The protonated form exists predominantly as the hydrate (gem-diol).[1]
The "Crossover" Effect

Because the


 of the gem-diol (~6.0) is significantly higher than that of the aldehyde (~2.5), there is a specific pH window (pH 3.0 – 5.5) where the protonated gem-diol  is the thermodynamically preferred species.
  • pH < 2.5: Mixture of

    
     and 
    
    
    
    .[1]
  • pH 3.0 – 5.5: Dominance of

    
     (Protonated Gem-Diol).[1]
    
  • pH > 6.5: Dominance of

    
     (Neutral Aldehyde).[1]
    

Part 3: Experimental Protocols

Protocol A: NMR Determination of

Nuclear Magnetic Resonance (NMR) is the gold standard for quantifying this equilibrium because the aldehyde proton and the methanediol protons have distinct chemical shifts.

Reagents:

  • Imidazole-2-carboxaldehyde (>98% purity).[1][6]

  • 
     (Deuterium Oxide).[1]
    
  • 
     and 
    
    
    
    for pH adjustment.
  • Internal Standard: TMSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) – Preferred over DSS for pH stability.[1]

Workflow:

  • Preparation: Dissolve 10 mM I2CA in

    
     containing 1 mM TMSP.
    
  • pH Titration: Prepare a series of samples adjusted from pH* 1.0 to 9.0 in 0.5 unit increments. (Note: pH* = pH meter reading in

    
    ; 
    
    
    
    ).[1]
  • Acquisition:

    • Pulse Program: zg30 (standard 1H).[1]

    • Relaxation Delay (

      
      ): 10 seconds  (Critical: Aldehyde protons have long 
      
      
      
      relaxation times. Insufficient
      
      
      leads to underestimation of the aldehyde).
    • Scans: 32-64.

  • Analysis:

    • Integrate the Aldehyde proton signal (

      
       ppm, singlet).
      
    • Integrate the Gem-diol methine signal (

      
       ppm, singlet).
      
    • Calculate Ratio:

      
      .[1]
      

NMR_Workflow Sample 10mM I2CA in D2O + TMSP pH_Adjust pH Adjustment (DCl / NaOD) Sample->pH_Adjust Acquisition 1H NMR d1 = 10s pH_Adjust->Acquisition Integration Integrate Signals: Aldehyde (~9.6 ppm) Diol (~6.2 ppm) Acquisition->Integration Calc Calc K_obs Ratio = I_diol / I_ald Integration->Calc

Caption: Step-by-step NMR workflow for determining hydration constants.

Protocol B: UV-Vis Spectrophotometry

UV-Vis is useful for kinetic measurements but requires knowledge of the extinction coefficients.[1]

  • Aldehyde (

    
     nm):  Strong 
    
    
    
    transition.[1]
  • Gem-Diol (

    
     nm):  The carbonyl band disappears.[1]
    

Method:

  • Prepare a 50

    
     stock of I2CA in phosphate buffer (pH 7.4).
    
  • Rapidly acidify to pH 2.0 using HCl.

  • Monitor the decay of absorbance at 287 nm .

  • The rate of decay corresponds to the hydration kinetics (

    
    ).[1]
    

Part 4: Implications for Drug Discovery[7]

Covalent Fragment Screening

Imidazole-2-carboxaldehyde is a common motif in fragment-based drug discovery (FBDD) for targeting cysteine or lysine residues (forming Schiff bases or thiazolidines).[1]

  • The Trap: Screening this fragment at acidic pH (e.g., in certain crystallization buffers or lysosomal mimic assays) will yield false negatives. The active electrophile (aldehyde) is sequestered as the unreactive gem-diol.

  • Solution: Ensure screening buffers are maintained at pH > 7.0 to maximize the population of the reactive aldehyde form.

Prodrug Design

The hydration equilibrium can be exploited for prodrug stability.[1] If an imidazole-aldehyde warhead is too reactive, substituting the imidazole ring with electron-donating groups (e.g., methyl at C4/C5) will lower the


 and the electrophilicity, potentially reducing off-target toxicity.
Atmospheric and Environmental Relevance

While primarily relevant to medicinal chemistry, I2CA is also a "Brown Carbon" chromophore in atmospheric aerosols.[1][4] Its capacity to absorb UV light is deactivated by hydration in acidic aerosol droplets, altering the radiative forcing potential of the atmosphere.

References

  • Ackendorf, J. M., et al. (2017).[1][3] pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance.[1][2][4][7] Environmental Science & Technology Letters.[1]

  • Crespi, A. F., et al. (2018).[1][7] Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups.[7][8] The Journal of Physical Chemistry A. [7]

  • Guthrie, J. P. (2000).[1] Equilibrium constants for the addition of water to carbonyl compounds. Canadian Journal of Chemistry.[1]

  • Angle, K. J., et al. (2020).[1] Organosulfates and Imidazoles: Formation and Stability in Aqueous Aerosol Mimics.[1] Environmental Science & Technology.[1][9]

Sources

Foundational

Technical Guide: Hydration Kinetics &amp; Synthesis of (1H-Imidazol-2-yl)methanediol

This guide details the hydration of imidazole-2-carboxaldehyde (IC) to its gem-diol form, (1H-Imidazol-2-yl)methanediol. It addresses the thermodynamic drivers, kinetic controls, and validation protocols required for res...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the hydration of imidazole-2-carboxaldehyde (IC) to its gem-diol form, (1H-Imidazol-2-yl)methanediol. It addresses the thermodynamic drivers, kinetic controls, and validation protocols required for researchers utilizing this equilibrium in drug discovery and physical organic chemistry.

[1]

Executive Summary

Imidazole-2-carboxaldehyde (IC) exists in a dynamic, pH-dependent equilibrium with its hydrate, (1H-Imidazol-2-yl)methanediol.[1] Unlike typical aliphatic aldehydes where the gem-diol is unstable, the imidazole moiety allows for the stabilization of the gem-diol, particularly under acidic conditions (


). This stability is driven by the electron-withdrawing nature of the protonated imidazolium ring, which activates the carbonyl carbon toward nucleophilic attack by water.

Key Technical Insight: The interconversion is not merely a solvent effect but a change in the fundamental electronic structure of the pharmacophore. Researchers must distinguish between the active aldehyde (favored at


, 

nm) and the inactive gem-diol (favored at

,

nm) to avoid artifacts in binding assays and synthetic yields.

Mechanistic & Thermodynamic Framework

The hydration reaction follows a reversible nucleophilic addition mechanism.[1] The position of the equilibrium (


) is governed strictly by the protonation state of the imidazole nitrogen (N3).
Reaction Scheme

The transformation involves the addition of water across the carbonyl double bond.[2]



The "Imidazolium Effect"

At neutral pH, the imidazole ring is uncharged, and the aldehyde is the dominant species. Upon acidification (


), the N3 nitrogen becomes protonated. The resulting positive charge on the ring exerts a strong inductive effect (-I), significantly increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy for water attack, shifting the equilibrium toward the gem-diol.
Visualization: Hydration Pathway

The following diagram illustrates the acid-catalyzed mechanism and the distinct spectroscopic signatures of the species.

G Aldehyde Aldehyde Form (Neutral pH) λmax: 287 nm δ(C=O): ~181 ppm Protonation Protonation (pH < 3) Aldehyde->Protonation H+ Intermediate Activated Imidazolium Cation Protonation->Intermediate GemDiol Gem-Diol Form (Acidic pH) λmax: 212 nm δ(C-OH): ~80-90 ppm Intermediate->GemDiol Nucleophilic Attack WaterAttack + H₂O GemDiol->Aldehyde Dehydration (Base/Heat)

Figure 1: Acid-catalyzed hydration pathway shifting the equilibrium from the UV-active aldehyde to the UV-transparent gem-diol.

Experimental Protocols

Protocol A: In Situ Generation of (1H-Imidazol-2-yl)methanediol

This protocol describes how to quantitatively shift the equilibrium to the gem-diol form in aqueous solution for analytical characterization or immediate reactivity.

Reagents:

  • Imidazole-2-carboxaldehyde (Solid, >97% purity)[3]

  • Deuterated Water (

    
    ) or HPLC-grade Water
    
  • Trifluoroacetic Acid (TFA) or HCl (1.0 M)

Procedure:

  • Preparation: Dissolve 10 mg of Imidazole-2-carboxaldehyde in 0.6 mL of

    
     (for NMR) or water (for UV-Vis).
    
  • Baseline Measurement: Record the spectrum.

    • UV-Vis: Observe

      
       at 287 nm.[1][4]
      
    • NMR: Observe carbonyl carbon signal at

      
       ppm.[1]
      
  • Acidification: Add TFA dropwise until the pH is approximately 1-2.

    • Note: The solution may clarify if slight precipitation was present.

  • Equilibration: Allow the solution to stand at room temperature for 10 minutes. The hydration is rapid under acidic conditions.[1]

  • Validation: Re-measure the spectrum.

    • Success Criteria: The peak at 287 nm should disappear, replaced by a peak at 212 nm. In

      
       NMR, the signal at 181 ppm will vanish, replaced by a methine carbon signal in the aliphatic region (typically 75-90 ppm).
      
Protocol B: Isolation of the Gem-Diol (Solid State)

While the gem-diol is unstable in neutral solution, it can be stabilized in the solid state as a salt or by specific precipitation methods.

Procedure:

  • Dissolve the aldehyde in a minimum volume of aqueous acid (e.g., 5% TFA in water).

  • Induce crystallization by slow evaporation or by adding a non-polar anti-solvent (e.g., cold diethyl ether) if using an organic co-solvent.[1]

  • Critical Insight: Lázaro Martínez et al. reported that the hydrate form can precipitate at pH 8.0 under specific concentration conditions, likely due to the low solubility of the neutral gem-diol compared to the aldehyde [1]. However, for robust isolation, the trifluoroacetate salt of the gem-diol is more reliable.

Analytical Characterization & Data

Use the following data to validate the identity of your species.

FeatureAldehyde Form (Im-CHO)Gem-Diol Form (Im-CH(OH)₂)
Dominant pH pH > 6.0pH < 3.0
UV-Vis (

)
287 nm (Strong

)
212 nm (Weak)

NMR (C=O)
~181 ppm Absent

NMR (C2)
~145 ppm~150 ppm (shifted)
Solubility Moderate in water, High in organicHigh in water (as cation)
Reactivity Electrophile (Schiff base formation)Nucleophile (limited)

Implications for Drug Development

Prodrug Design & Stability

The gem-diol can be viewed as a "masked" aldehyde.[1] In formulation, keeping the pH slightly acidic may stabilize the gem-diol, preventing oxidation to the carboxylic acid (an irreversible degradation pathway). Upon physiological release (pH 7.4), the dehydration is rapid, releasing the active aldehyde pharmacophore.

Transition State Mimicry

The tetrahedral geometry of the gem-diol mimics the transition state of protease hydrolysis. Derivatives of (1H-Imidazol-2-yl)methanediol are investigated as transition-state analog inhibitors for metalloproteases and other hydrolytic enzymes.[1]

Brown Carbon Formation

In atmospheric chemistry, the hydration state of imidazole-2-carboxaldehyde determines its light-absorbing properties.[1] The aldehyde absorbs UV light (contributing to "brown carbon"), while the diol does not. This pH-dependent "on/off" switch is critical for modeling atmospheric radiative forcing [2].[1]

References

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives Source: Journal of Organic Chemistry (ACS) Context: Definitive study on the solution and solid-state equilibrium, confirming the stability of the hydrate at specific pH levels. URL:[Link][5]

  • pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance Source: Environmental Science & Technology Letters Context: Provides the pKa values (Aldehyde: 2.5, Diol: 5.[4][6]9) and UV-Vis extinction coefficients.[1] URL:[Link]

  • Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Source: The Journal of Physical Chemistry A Context: Structural analysis of the gem-diol trifluoroacetate salt and the effect of ring position on hydration.[7][8] URL:[Link]

Sources

Exploratory

Technical Guide: Solubility &amp; Stability Profile of (1H-Imidazol-2-yl)methanediol

Topic: Solubility of (1H-Imidazol-2-yl)methanediol in Different Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals[1][2][3] [1][2][3][4] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of (1H-Imidazol-2-yl)methanediol in Different Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals[1][2][3]

[1][2][3][4]

Executive Summary & Chemical Identity

Current Status: (1H-Imidazol-2-yl)methanediol (CAS: N/A for pure diol; typically referenced under parent aldehyde CAS 10111-08-7) is the geminal diol (hydrate) form of Imidazole-2-carboxaldehyde .[1][2][3][4]

For researchers and formulation scientists, it is critical to understand that this compound does not exist as a static entity in solution.[3][4] Its solubility is a dynamic property governed by a pH-dependent hydration equilibrium.[1][2][3][4]

  • Key Insight: In aqueous media, the compound exists in a reversible equilibrium between the aldehyde and the diol.[3]

    • Acidic pH (< 5.0): The equilibrium shifts strongly toward the diol (hydrated) form.[5] Solubility increases drastically (up to ~4.8 M).[4][6]

    • Neutral/Basic pH (> 5.5): The equilibrium shifts toward the aldehyde .[3] Solubility drops significantly (~36 mM).[2][4]

  • Practical Implication: When "dissolving" this compound for biological assays or synthesis, you are often manipulating the ratio of these two species. Stability in protic solvents (water, methanol) is high, while aprotic solvents (DMSO) favor the aldehyde form.[3]

The Physicochemical Mechanism: Hydration Equilibrium[1]

To master the solubility of this compound, one must control the hydration kinetics.[3] The imidazole ring acts as an intramolecular catalyst.[2][3][4] Under acidic conditions, the protonation of the imidazole nitrogen (pKa ~6.[3]0) and the carbonyl oxygen facilitates nucleophilic attack by water, locking the molecule into the high-solubility diol form.[3]

Reaction Pathway Diagram

The following diagram illustrates the pH-driven transition between the aldehyde and the diol, which dictates the observed solubility.[1][3]

HydrationEquilibrium Aldehyde Imidazole-2-carboxaldehyde (Low Solubility Species) Transition Transition State (Protonated Carbonyl) Aldehyde->Transition + H3O+ (Acidic pH) SolubilityLow Solubility: ~36 mM (Neutral pH) Aldehyde->SolubilityLow Transition->Aldehyde - H+ (Basic pH) Diol (1H-Imidazol-2-yl)methanediol (High Solubility Species) Transition->Diol + H2O Diol->Transition - H2O SolubilityHigh Solubility: ~4.8 M (pH < 3) Diol->SolubilityHigh

Figure 1: The pH-dependent hydration equilibrium.[1][2][3] Acidic conditions drive the formation of the highly soluble gem-diol species.[1][2]

Solvent Compatibility Matrix

The following data aggregates experimental observations and calculated physicochemical properties. Note the stark contrast between acidic aqueous buffers and neutral organic solvents.[2][3][4]

Solvent ClassSolventSolubility RatingEstimated LimitMechanistic Insight
Aqueous (Acidic) Water (pH < 3)Very High > 4.0 MProtonation forms the cationic diol; highly polar and hydrophilic.[1][2][3][4]
Aqueous (Neutral) Water (pH 7.[1][3][4]4)Low ~2.5 - 3.5 mg/mL (36 mM)Predominantly exists as the neutral aldehyde; limited H-bonding capacity compared to diol.[1][2][3][4]
Polar Aprotic DMSOHigh ≥ 25 mg/mLExcellent solvent for the aldehyde form.[3][4] Used for stock solutions in biological assays.[2][3][4]
Polar Aprotic DMFHigh ~20 mg/mLSimilar solvation mechanism to DMSO; stabilizes the carbonyl.[3][4]
Polar Protic Methanol / EthanolModerate ~5 - 10 mg/mLCan form hemiacetals reversibly; solubility decreases as alcohol chain length increases.[1][2][3][4]
Non-Polar Toluene / HexanePoor < 0.1 mg/mLThe polar imidazole ring and carbonyl/diol moiety resist solvation in non-polar media.[3][4]

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (for Bioassays)

Objective: Create a stable stock solution for dilution into aqueous buffers. Recommended Solvent: DMSO (Dimethyl sulfoxide).[2][3][4]

  • Weighing: Accurately weigh the solid (typically supplied as the aldehyde).[3][4]

  • Dissolution: Add 100% DMSO to achieve a concentration of 25 mg/mL .

    • Note: Sonicate for 2-5 minutes if minor precipitation is observed.[1][4] The solution should be clear and slight yellow/orange.[2][3][4]

  • Storage: Aliquot immediately into amber vials to prevent photo-oxidation. Store at -20°C.

    • Stability:[1][3][7][8] Stable for >1 month at -20°C. Avoid repeated freeze-thaw cycles.[1][2][3][4]

Protocol B: Preparation of Aqueous Working Solution (pH Controlled)

Objective: Achieve maximum aqueous solubility for mechanistic studies.

  • Acidification: Prepare a 0.1 M HCl or Phosphate buffer adjusted to pH 3.0 .

  • Addition: Add the solid compound slowly to the vortexing buffer.

  • Equilibration: Allow the solution to stir for 10 minutes. This time is required for the hydration equilibrium (Aldehyde + H₂O → Diol) to stabilize.[3][4]

  • Verification: The solution should be clear. If pH drifts upward due to the basicity of the imidazole ring, re-adjust with dilute HCl to maintain the diol form.

Decision Tree: Solvent Selection Workflow

Use this logic flow to select the appropriate solvent system for your specific application.

SolventSelection Start Start: Define Application BioAssay Biological Assay (IC50, Cell Culture) Start->BioAssay Synthesis Chemical Synthesis (Ligand Prep) Start->Synthesis Analysis Analytical (NMR/HPLC) Start->Analysis DMSOStock Use DMSO Stock (25 mg/mL) Dilute <1% v/v into Media BioAssay->DMSOStock ReactionType Is water present? Synthesis->ReactionType NMRSolvent D2O (Acidic) for Diol DMSO-d6 for Aldehyde Analysis->NMRSolvent AqueousRxn Use Acidic Water (pH < 4) Forms Diol Intermediate ReactionType->AqueousRxn Yes OrganicRxn Use Methanol or DMF Forms Aldehyde/Hemiacetal ReactionType->OrganicRxn No

Figure 2: Decision tree for solvent selection based on experimental intent.[1][2][3][4]

References

  • MedChemExpress. "1H-Imidazole-2-carbaldehyde Product Information & Solubility Protocols." MedChemExpress.com.[2][3][4] Link

  • Galloway, M. M., et al. "pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance."[1][2][3][4] Environmental Science & Technology, 2017.[3][4] Link[1][3]

  • TCI Chemicals. "Imidazole-2-carboxaldehyde (Product I0809) Specifications." TCI Chemicals.[2][3][4] Link

  • PubChem. "Imidazole-2-carboxaldehyde | C4H4N2O."[1][2][3][4][9] National Library of Medicine.[2][3][4] Link

  • Domanska, U., et al. "Solubility of Imidazoles in Alcohols."[3][4] Journal of Chemical & Engineering Data, 2011.[3][4] Link[1][3]

Sources

Protocols & Analytical Methods

Method

Application Note: (1H-Imidazol-2-yl)methanediol as a Pharmacophore Precursor

Executive Summary (1H-Imidazol-2-yl)methanediol (CAS: 13750-62-4), often commercially supplied as Imidazole-2-carboxaldehyde (CAS: 10111-08-7), represents a critical class of "masked" electrophiles in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1H-Imidazol-2-yl)methanediol (CAS: 13750-62-4), often commercially supplied as Imidazole-2-carboxaldehyde (CAS: 10111-08-7), represents a critical class of "masked" electrophiles in medicinal chemistry. While the aldehyde moiety is the reactive species required for carbon-carbon and carbon-nitrogen bond formation, the compound thermodynamically favors the gem-diol (methanediol) form in the solid state and aqueous solution due to the electron-withdrawing nature of the adjacent imidazole nitrogens.

This Application Note details the protocols for "unlocking" this precursor to synthesize imidazo[1,2-a]pyridines (a privileged scaffold in kinase inhibitors) via the Groebke-Blackburn-Bienaymé (GBB) reaction, and Schiff base ligands for metallo-pharmaceuticals.

Chemical Profile & The Hydrate Equilibrium

Researchers must understand that the reagent shelf-stability depends on the gem-diol formation. Attempting to react the material without accounting for the release of water can quench water-sensitive catalysts (e.g., Lewis acids like


).

Table 1: Physicochemical Specifications

PropertySpecificationNotes
IUPAC Name (1H-Imidazol-2-yl)methanediolStable hydrate form
Reactive Equivalent Imidazole-2-carboxaldehydeFormed in situ via dehydration
CAS Number 13750-62-4 (diol) / 10111-08-7 (aldehyde)Check CoA for hydration state
Molecular Weight 114.10 g/mol (diol) / 96.09 g/mol (aldehyde)Critical: Adjust stoichiometry for hydrate
Solubility Water (High), Methanol (Mod), DCM (Low)Polar solvents favor the diol
pKa ~6.0 (Imidazole ring)Amphoteric nature affects extraction
Mechanism of Activation

The methanediol exists in equilibrium with the free aldehyde. In aprotic solvents (THF, DMF) or under acidic catalysis, the equilibrium shifts to the aldehyde, releasing a water molecule.

Equilibrium Diol (1H-Imidazol-2-yl)methanediol (Stable Solid) Aldehyde Imidazole-2-carboxaldehyde (Reactive Electrophile) Diol->Aldehyde Heat / Acid / Aprotic Solvent Water H2O (Byproduct) Diol->Water Aldehyde->Diol H2O / Cooling

Figure 1: The dehydration equilibrium required to activate the precursor.

Application I: The Groebke-Blackburn-Bienaymé (GBB) Reaction[4][5]

The most high-value application of this precursor is the one-pot synthesis of imidazo[1,2-a]heterocycles . This scaffold is ubiquitous in kinase inhibitors (e.g., p38 MAP kinase inhibitors) and GABA-A receptor modulators.

Experimental Logic

The GBB reaction is a three-component condensation between an aldehyde, a 2-aminoazine, and an isocyanide.[1]

  • Challenge: The water released from the methanediol precursor can hydrolyze the isocyanide component to a formamide, killing the reaction.

  • Solution: Use of a protic acid catalyst (acetic acid) or a Lewis acid tolerant to water (

    
    ), or inclusion of molecular sieves.
    
Protocol: Synthesis of 3-amino-imidazo[1,2-a]pyridine Derivative[6]

Target: A fused bicyclic scaffold functionalized at the C3 position.

Reagents:

  • (1H-Imidazol-2-yl)methanediol (1.0 equiv, calc. as hydrate)[2]

  • 2-Aminopyridine (1.0 equiv)

  • tert-Butyl Isocyanide (1.1 equiv)

  • Catalyst: Scandium(III) triflate (

    
    ) (5 mol%) OR Acetic Acid (10 mol%)
    
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM) : Methanol (3:1)

Step-by-Step Methodology:

  • Pre-activation (Dehydration):

    • In a round-bottom flask, dissolve (1H-Imidazol-2-yl)methanediol (114 mg, 1.0 mmol) in MeOH (2 mL).

    • Add 3Å molecular sieves (activated) to absorb the initial water of hydration. Stir for 15 minutes at room temperature.

    • Note: If the solution remains cloudy, mild heating (40°C) helps shift to the aldehyde form.

  • Imine Formation:

    • Add 2-Aminopyridine (94 mg, 1.0 mmol).

    • Stir for 30–60 minutes. The formation of the Schiff base intermediate is often indicated by a color change (yellowing).

    • Validation: TLC (10% MeOH in DCM) should show consumption of the aminopyridine.

  • Cyclization (The GBB Step):

    • Add the catalyst (

      
      : 25 mg or Glacial Acetic Acid: 6 µL).
      
    • Add tert-Butyl Isocyanide (124 µL, 1.1 mmol) dropwise.

    • Stir at room temperature for 12–24 hours.

    • Observation: A precipitate often forms as the fused ring product is less soluble than the starting materials.

  • Work-up & Purification:

    • Filter the molecular sieves.

    • Concentrate the solvent under reduced pressure.[3]

    • Acid-Base Extraction: Dissolve residue in EtOAc. Wash with sat.

      
       (to remove acid catalyst) and brine.
      
    • Purify via Flash Column Chromatography (Silica gel, Gradient: 0

      
       10% MeOH in DCM).
      

GBB_Workflow Input1 Precursor: (1H-Imidazol-2-yl)methanediol Step1 Step 1: Dehydration (MeOH, 3Å Sieves) Input1->Step1 Input2 Amine: 2-Aminopyridine Step2 Step 2: Imine Formation (Schiff Base Intermediate) Input2->Step2 Input3 Isocyanide: R-NC Step3 Step 3: [4+1] Cycloaddition (Cat: Sc(OTf)3 or AcOH) Input3->Step3 Step1->Step2 Step2->Step3 Product Product: Imidazo[1,2-a]pyridine Scaffold Step3->Product

Figure 2: Workflow for the Groebke-Blackburn-Bienaymé multicomponent reaction.

Application II: Schiff Base Ligands for Metallo-Drugs

Imidazole-2-carboxaldehyde derivatives are potent chelators. The nitrogen of the imidazole ring and the imine nitrogen (formed after reaction) create a "bidentate pocket" ideal for coordinating Copper (Cu) or Zinc (Zn). These complexes are investigated as Superoxide Dismutase (SOD) mimics and anti-tubercular agents.

Protocol: Synthesis of Imidazole-Hydrazone Conjugates

Target: Synthesis of N'-(1H-imidazol-2-ylmethylene)isonicotinohydrazide (potential anti-TB agent).

  • Solvent Selection: Use Ethanol (EtOH) or Methanol. Water is avoided to drive the equilibrium toward the imine (Le Chatelier's principle).

  • Reaction:

    • Combine (1H-Imidazol-2-yl)methanediol (1.0 equiv) and Isoniazid (1.0 equiv) in EtOH.

    • Add catalytic Acetic Acid (2-3 drops).

    • Reflux at 80°C for 4–6 hours.

  • Isolation:

    • Cool the mixture to 0°C. The product usually crystallizes out due to the planar, rigid structure of the resulting hydrazone.

    • Filter and wash with cold ethanol.

  • Recrystallization: From hot ethanol/DMF mixtures.

Analytical Validation & Troubleshooting

When working with this precursor, standard QC is vital to distinguish the diol from the aldehyde.

Table 2: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in GBB Isocyanide hydrolysisEnsure molecular sieves are fresh; switch to dry DCM/MeOH mix.
Starting Material Persists Incomplete dehydrationHeat the precursor in toluene with a Dean-Stark trap prior to reaction (azeotropic drying).
NMR Signals Confusing Hemiacetal formationIn

, the aldehyde may form a hemiacetal. Run NMR in

to see the distinct -CHO peak (~9.6 ppm).

NMR Signature (DMSO-d6):

  • Aldehyde (-CHO): Singlet at

    
     9.6–9.8 ppm.
    
  • Methanediol (-CH(OH)2): If hydrated, a doublet/multiplet near

    
     5.5–6.5 ppm (methine) and broad -OH singlets.
    
  • Imidazole Ring: Two singlets or a broad singlet around

    
     7.2–7.5 ppm (depending on tautomerism).
    

References

  • Synthesis and Properties

    • Organic Syntheses, Coll. Vol. 5, p. 627 (1973); Vol. 46, p. 43 (1966). "Imidazole-2-carboxaldehyde".[4][2][3][5][6][7]

  • GBB Reaction & Kinase Inhibitors

    • Bienaymé, H., & Bouzid, K. (1998).[8][9] "A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles." Angewandte Chemie International Edition, 37(16), 2234-2237.

    • Devi, N., et al. (2015). "Diversity-oriented synthesis of fused-imidazole derivatives via Groebke-Blackburn-Bienayme reaction: A review." Tetrahedron, 71(2), 183-232.

  • Hydrate vs.

    • Galan, J. A., et al. (2013). "NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde." Journal of Spectroscopy.

  • Pharmaceutical Applications (HCV/Anti-infectives)

    • Gao, M., et al. (2010). "Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect." Nature, 465, 96-100. (References imidazole scaffolds in Daclatasvir development).

Sources

Application

Application Note: Synthesis and Stabilization of (1H-Imidazol-2-yl)methanediol and its Derivatives

Abstract & Strategic Overview The compound (1H-Imidazol-2-yl)methanediol represents the stable gem-diol (hydrate) form of imidazole-2-carboxaldehyde . Unlike most aldehydes where the carbonyl form is thermodynamically fa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The compound (1H-Imidazol-2-yl)methanediol represents the stable gem-diol (hydrate) form of imidazole-2-carboxaldehyde . Unlike most aldehydes where the carbonyl form is thermodynamically favored, electron-deficient N-heterocyclic aldehydes often exhibit a shifted equilibrium toward the hydrate in aqueous media.

For drug development professionals, this equilibrium presents both a challenge and an opportunity. The methanediol form is often the active species in aqueous biological assays, yet the aldehyde is the requisite electrophile for synthetic elaboration.

This guide details the pH-switchable isolation of the methanediol versus the aldehyde, provides a robust bulk synthesis protocol for the scaffold, and outlines the synthesis of stable acetal derivatives.

Key Chemical Equilibrium

The structural integrity of this scaffold is governed by pH.

  • Acidic/Neutral (pH < 6): Equilibrium favors the protonated aldehyde or mixtures.

  • Slightly Basic (pH 8.0): The neutral methanediol (hydrate) precipitates as a stable solid.

  • Basic (pH > 9): Equilibrium shifts back to the free aldehyde or anionic species.

Synthesis Strategy & Workflow

We utilize a Retro-Synthetic Approach focusing on the hydrolysis of a protected imidazolidine intermediate. This route avoids the use of pyrophoric organolithium reagents (e.g.,


-BuLi) and cryogenic conditions, making it scalable and "green."
Workflow Diagram

SynthesisWorkflow Start Start: Glyoxal + Ethylenediamine Inter1 Intermediate: 2-(1,3-Dibenzoylimidazolidin-2-yl) imidazole Start->Inter1 Benzoylation Cyclization Aldehyde Product A: Imidazole-2-carboxaldehyde (Carbonyl Form) Inter1->Aldehyde 1. HCl Hydrolysis 2. pH Adjustment (6.5) Diol Product B: (1H-Imidazol-2-yl)methanediol (Gem-Diol Hydrate) Aldehyde->Diol Water, pH 8.0 Precipitation Acetal Derivative C: Diethyl Acetal (Stable Protected Form) Aldehyde->Acetal EtOH, H+, HC(OEt)3 Diol->Aldehyde Dehydration (Vac/Heat)

Figure 1: Strategic workflow for accessing the aldehyde, its stable hydrate (methanediol), and acetal derivatives.[1][2][3][4][5][6][7][8][9][10][11][12]

Experimental Protocols

Protocol A: Bulk Synthesis of Imidazole-2-carboxaldehyde

Objective: Preparation of the reactive aldehyde core from inexpensive bulk reagents.[8] Mechanism: Acid-catalyzed hydrolysis of the aminal linkage in the dibenzoyl-protected precursor.

Reagents:

  • 2-(1,3-Dibenzoylimidazolidin-2-yl)imidazole hydrochloride (Precursor)[8]

  • Concentrated Hydrochloric Acid (12 M)

  • Sodium Bicarbonate (Solid)[8][13]

  • Ethanol (95%)

Step-by-Step Methodology:

  • Hydrolysis: Charge a round-bottom flask with 19.1 g (50 mmol) of the precursor and 200 mL of conc. HCl.

  • Reflux: Heat the mixture to reflux for 22 hours . Note: The long duration ensures complete cleavage of the robust benzoyl groups.

  • By-product Removal: Cool the mixture in an ice bath (

    
    C). Benzoic acid will precipitate.[8] Filter off the solid benzoic acid.[8]
    
  • Concentration: Evaporate the filtrate to dryness under reduced pressure.

  • Purification (Digestion): Digest the residue in 100 mL of 95% Ethanol. Cool to

    
    C. Filter off the precipitated ethylenediamine dihydrochloride (by-product).
    
  • Isolation: Concentrate the ethanolic filtrate to dryness. Dissolve the residue in 40 mL of water.

  • Neutralization: Slowly add solid

    
     until foaming ceases and the pH reaches ~6.5. The aldehyde will crystallize.[6][8]
    
  • Yield: Expect 80–85% yield of the aldehyde form.

Validation Point:

  • 
    H NMR (DMSO-
    
    
    
    ):
    
    
    9.67 (s, 1H, CHO), 7.43 (s, 2H, imidazole ring).[8] Absence of the aldehyde peak indicates hydration or degradation.
Protocol B: Isolation of (1H-Imidazol-2-yl)methanediol (The Hydrate)

Objective: Conversion of the aldehyde to the stable gem-diol form for storage or biological testing. Scientific Rationale: At pH 8.0, the imidazole ring is neutral (pKa ~6), facilitating the hydration of the carbonyl by water without catalytic dehydration back to the aldehyde.

Methodology:

  • Dissolution: Dissolve 1.0 g of Imidazole-2-carboxaldehyde in 10 mL of deionized water.

  • pH Adjustment: Monitor pH using a calibrated digital pH meter.

    • Initial pH will be slightly acidic/neutral.

    • Add 0.1 M NaOH dropwise with vigorous stirring until pH 8.0 is reached exactly.

  • Crystallization: Stir the solution at room temperature for 30 minutes. A white precipitate will form.[12]

  • Filtration: Filter the solid and wash with a minimum amount of ice-cold water.

  • Drying: Air dry at room temperature. Do not heat or use desiccants, as this will revert the compound to the aldehyde.

Validation Point:

  • IR Spectroscopy: Broad absorption at 3100–3400 cm

    
     (OH stretch) and absence  of a strong carbonyl stretch at ~1680 cm
    
    
    
    .
  • Elemental Analysis: Corresponds to

    
     (MW 114.10) rather than the aldehyde (MW 96.09).
    
Protocol C: Synthesis of the Diethyl Acetal Derivative

Objective: Synthesis of 2-(Diethoxymethyl)-1H-imidazole , a stable lipophilic derivative for drug formulation.

Reagents:

  • Imidazole-2-carboxaldehyde (1.0 eq)

  • Triethyl orthoformate (1.5 eq)

  • Ethanol (Anhydrous)

  • 
    -Toluenesulfonic acid (pTSA) (0.05 eq)
    

Methodology:

  • Setup: Flame-dry a flask and purge with Nitrogen.

  • Reaction: Suspend the aldehyde in anhydrous ethanol (0.5 M concentration). Add triethyl orthoformate and catalytic pTSA.

  • Reflux: Heat to reflux for 4 hours. The reaction is driven by the removal of water (via orthoformate hydrolysis).

  • Quench: Cool to room temperature and add solid

    
     to neutralize the acid catalyst.
    
  • Workup: Filter the solids and concentrate the filtrate.

  • Purification: The residue can be recrystallized from Et_2O/Hexane or used directly if purity >95%.

Quantitative Data Summary

ParameterAldehyde FormMethanediol (Hydrate) Form
Formula


MW 96.09 g/mol 114.10 g/mol
Stability pH pH 6.5 (Solution)pH 8.0 (Precipitate)
Melting Point 205–206 °CDecomposes (loses water)
UV

287 nm212 nm
Solubility Soluble in alcohol, polar organicsLow solubility in water (precipitates)

Troubleshooting & Expert Insights

  • The "Oiling Out" Phenomenon:

    • Issue: During Protocol A (Step 7), the product may separate as an oil instead of crystals.

    • Cause: Impurities (specifically residual ethylenediamine salts) or rapid pH change.

    • Fix: Re-acidify with HCl to pH 2, treat with activated charcoal, filter, and neutralize very slowly over 1 hour. Seeding with a pure crystal is highly effective.

  • Storage Stability:

    • The Methanediol form is kinetically stable at room temperature but will dehydrate under vacuum or high heat. Store in a sealed vial at

      
      C.
      
    • The Aldehyde form is hygroscopic. Store under Nitrogen.[12][13]

  • NMR Interpretation:

    • In

      
      , you will likely observe a mixture of both forms. The ratio depends on the pD. To characterize the pure aldehyde, use DMSO-
      
      
      
      .[3] To characterize the diol, solid-state NMR or rapid acquisition in neutral
      
      
      is required.

References

  • Organic Syntheses Procedure for Imidazole-2-carboxaldehyde: Bastiaansen, L. A. M.; Godefroi, E. F.[6][8] "Imidazole-2-carboxaldehyde."[6][8][14][15][16][17] Organic Syntheses, 1981 , 60, 47. [Link]

  • Hydration Equilibrium and pH Dependence: Zhu, M.; et al. "pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance." The Journal of Physical Chemistry A, 2022 , 126 (46), 8727-8740. [Link]

  • General Reactivity of Imidazole-2-carboxaldehyde: Drozd, G. T.; et al. "Kinetics and Mechanisms of Aqueous-Phase Reactions of Triplet-State Imidazole-2-carboxaldehyde." The Journal of Physical Chemistry A, 2022 . [Link]

Sources

Method

High-performance liquid chromatography (HPLC) method for (1H-Imidazol-2-yl)methanediol

Application Note & Standard Operating Protocol Executive Summary This guide details the chromatographic separation and quantification of (1H-Imidazol-2-yl)methanediol , the geminal diol hydrate of 2-imidazolecarboxaldehy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Protocol

Executive Summary

This guide details the chromatographic separation and quantification of (1H-Imidazol-2-yl)methanediol , the geminal diol hydrate of 2-imidazolecarboxaldehyde .

Crucial Chemical Insight: In aqueous solution, 2-imidazolecarboxaldehyde exists in a dynamic equilibrium with its gem-diol form, (1H-Imidazol-2-yl)methanediol. This equilibrium is pH-dependent. At pH < 5 , the diol form dominates , exhibiting a distinct UV absorption shift (from ~287 nm to ~212 nm).[1] Therefore, this protocol specifically targets the acidic conditions required to stabilize and detect the diol species, utilizing a high-retention polar-embedded Reversed-Phase (RP) system.

Part 1: Chemical Context & Detection Strategy

The analysis of this compound presents a "chameleon" challenge. The analyte changes structure and optical properties based on the mobile phase pH.

  • Aldehyde Form (High pH): Conjugated system, UV

    
     nm.
    
  • Diol Form (Low pH - Target): Conjugation broken, UV

    
     nm.
    

Since standard HPLC mobile phases are often acidic (to suppress silanol activity and improve peak shape for bases like imidazole), the analyte will predominantly exist as the methanediol during the run.

ChemicalEquilibrium cluster_0 pH-Dependent Equilibrium Aldehyde 2-Imidazolecarboxaldehyde (Aldehyde Form) UV Max: ~287 nm Dominant at pH > 7 Diol (1H-Imidazol-2-yl)methanediol (Gem-Diol Form) UV Max: ~212 nm Dominant at pH < 5 Aldehyde->Diol + H2O (Acidic) Diol->Aldehyde - H2O (Basic)

Figure 1: The hydration equilibrium of the analyte. Successful analysis requires locking this equilibrium via mobile phase buffering.

Part 2: Experimental Protocol (The "Gold Standard" Method)

This method utilizes a Polar-Embedded C18 or C18-Aq column. Standard C18 columns may suffer from "dewetting" (pore collapse) under the high aqueous conditions required to retain this small, polar molecule.

1. Instrumentation & Reagents
  • HPLC System: Binary pump capability, temperature-controlled column compartment, DAD/PDA detector (or VWD).

  • Reagents:

    • Acetonitrile (HPLC Grade).[2]

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Phosphoric Acid (

      
      , 85%).
      
    • Water (Milli-Q / 18.2 MΩ).

  • Reference Standard: 2-Imidazolecarboxaldehyde (CAS: 10111-08-7).[3][4][5][6] Note: The solid standard is the aldehyde; it converts to the diol in the diluent.

2. Chromatographic Conditions
ParameterSpecificationRationale
Column C18-Aq / Polar Embedded C18 (e.g., Waters Atlantis T3, Agilent Zorbax SB-Aq)Dimensions: 150 x 4.6 mm, 3 µm or 5 µmCapable of 100% aqueous stability; enhances retention of polar bases.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0 Acidic pH locks the analyte in the diol form and protonates the imidazole ring (

for diol) for reproducible retention.
Mobile Phase B Acetonitrile (ACN)Organic modifier.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID.
Column Temp 30°CImproves mass transfer and peak shape.
Detection UV 215 nm (Primary)UV 287 nm (Secondary monitor)215 nm targets the methanediol. 287 nm monitors any residual aldehyde or degradation.
Injection Vol 10 µLAdjust based on sample concentration.
3. Gradient Program

Since the analyte is highly polar, a high-aqueous hold is necessary at the start.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0 982Isocratic Hold (Retention)
4.0 982Begin Gradient
10.0 6040Elute Hydrophobic Impurities
12.0 6040Wash
12.1 982Re-equilibration
18.0 982Ready for Next Inj.
Part 3: Sample Preparation & Workflow

Critical Step: The sample diluent must match the mobile phase pH to prevent "on-column" equilibrium shifts, which cause split peaks or severe tailing.

  • Stock Solution (1 mg/mL): Weigh 10 mg of 2-Imidazolecarboxaldehyde standard. Dissolve in 10 mL of Water/ACN (90:10) . Sonicate for 5 mins to ensure complete hydration to the diol.

  • Working Standard (50 µg/mL): Dilute the stock 1:20 with Mobile Phase A .

  • Sample Prep: Extract/dissolve sample in Mobile Phase A. Filter through 0.22 µm PVDF or PTFE filter.

Workflow Step1 Weigh Standard (Aldehyde Form) Step2 Dissolve in H2O/ACN Allow 5 min for Hydration Step1->Step2 Step3 Dilute with Acidic Buffer (pH 3.0) Locks Diol Form Step2->Step3 Step4 Inject onto C18-Aq Column Step3->Step4 Step5 Detect at 215 nm Step4->Step5

Figure 2: Sample preparation workflow ensuring complete conversion to the methanediol form prior to injection.

Part 4: System Suitability & Troubleshooting
System Suitability Criteria (Acceptance Limits)
  • Retention Time (

    
    ):  2.5 – 4.5 min (Must be stable, %RSD < 1.0%).
    
  • Tailing Factor (

    
    ):  < 1.5 (Imidazole bases prone to tailing; ensure buffer strength > 20mM).
    
  • Theoretical Plates (

    
    ):  > 3000.
    
Troubleshooting Guide
IssueRoot CauseSolution
Split Peak Incomplete equilibrium between aldehyde/diol.Ensure sample diluent is pH 3.0 (same as Mobile Phase). Allow samples to stand for 10 mins before injection.
Low Sensitivity Wrong detection wavelength.The diol does not absorb at 287 nm. Switch UV to 210-215 nm.
Early Elution (

)
Analyte is too polar for column.1. Reduce ACN to 0-1%.2. Switch to HILIC mode (See below).3. Add Ion-Pairing reagent (e.g., 5mM Sodium Octanesulfonate) to Mobile Phase A.
Part 5: Alternative HILIC Method (High Sensitivity)

If the Reversed-Phase method yields insufficient retention, use Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Column: HILIC Silica or Amide (e.g., TSKgel Amide-80).

  • Mobile Phase: ACN / 10mM Ammonium Formate pH 3.0 (90:10).

  • Mechanism: Retains the polar imidazole/diol strongly; elutes with increasing water content.

  • Advantage: Higher sensitivity with MS detection (highly volatile mobile phase).

References
  • Equilibrium & UV Properties

    • pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance.[1] (2020).[7] Identifies the shift from aldehyde (287 nm) to diol (212 nm) at pH < 5.[1]

  • Chromatographic Separation of Imidazoles

    • HPLC Determination of Imidazoles... (2020).[7] Validates the use of Phosphate Buffer/Methanol systems for imidazole derivatives.

  • Chemical Structure & Stability

    • Methanediol - Chemical Properties.[3][8] Explains the gem-diol stability in aqueous solutions.

Sources

Application

Nuclear magnetic resonance (NMR) techniques for studying (1H-Imidazol-2-yl)methanediol

Navigating the Hydration Equilibrium in Drug Discovery Abstract (1H-Imidazol-2-yl)methanediol is the stable gem-diol (hydrate) form of imidazole-2-carboxaldehyde. Unlike most aldehydes where the hydrate is transient, the...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the Hydration Equilibrium in Drug Discovery

Abstract

(1H-Imidazol-2-yl)methanediol is the stable gem-diol (hydrate) form of imidazole-2-carboxaldehyde. Unlike most aldehydes where the hydrate is transient, the electron-withdrawing nature of the protonated imidazole ring stabilizes this gem-diol in aqueous media. For researchers, this creates a significant analytical challenge: the molecule you observe in the NMR tube is dictated entirely by your solvent and pH choice. This application note details the protocols to selectively characterize the diol versus the aldehyde, utilizing chemical shift diagnostics to validate the equilibrium state.

Part 1: The Chemical Chameleon (Core Mechanism)

The structural identity of this molecule is fluid. In the solid state (precipitated at pH 8.0), it exists as the stable hydrate.[1][2] However, in solution, it undergoes a reversible dehydration to form the parent aldehyde.

The Equilibrium Workflow

The following diagram illustrates the environmental triggers that shift the population between the Methanediol (Hydrate) and Carboxaldehyde forms.

Equilibrium Hydrate (1H-Imidazol-2-yl)methanediol (Gem-Diol) Stable in Acidic Aqueous Media Aldehyde Imidazole-2-carboxaldehyde (Carbonyl) Favored in DMSO / Basic Media Hydrate->Aldehyde Dehydration (DMSO-d6 or Methanol) Validation NMR Checkpoint: 13C Shift > 180 ppm? (Aldehyde) 13C Shift ~ 73 ppm? (Diol) Hydrate->Validation Aldehyde->Hydrate Hydration (Acidic D2O, pH < 6) Aldehyde->Validation Water + H2O

Figure 1: Solvent and pH-dependent equilibrium. Note that DMSO promotes dehydration, converting the target diol back into the aldehyde.

Part 2: Solvent Selection & Experimental Strategy

Critical Warning: Dissolving the solid gem-diol in DMSO-


 will cause it to slowly revert to the aldehyde form. If your goal is to characterize the diol, DMSO is the wrong solvent. 
Solvent Decision Matrix
Target SpeciesRecommended SolventpH ModifierExpected Stability
Methanediol (Hydrate)

DCl (adjust to pH < 6)High (>95% Hydrate)
Carboxaldehyde DMSO-

None (or trace base)High (Dehydration favored)
Exchange Dynamics

NaOD (pH > 9)Mixed/Aldehyde favored

Part 3: NMR Characterization Protocols

Protocol A: Characterization of the Gem-Diol (Hydrate)

Objective: Confirm the presence of the


 moiety.
  • Sample Prep: Dissolve 5-10 mg of the compound in 600 µL of

    
    .
    
  • Acidification: Add 1-2 drops of dilute DCl (or deuterated acetic acid). The protonation of the imidazole nitrogen (N3) increases the electrophilicity of the C2 carbon, driving the equilibrium toward the hydrate.

  • Acquisition:

    • 1H NMR: 16 scans, 1s relaxation delay.

    • 13C NMR: 512 scans (critical for observing the quaternary C2).

  • Diagnostic Signals (Self-Validation):

    • 1H NMR: Look for the methine proton (

      
      ) as a singlet around 5.8 - 6.0 ppm . Note: The OH protons will exchange with D2O and will not be visible.
      
    • 13C NMR: The methine carbon must appear at ~73.2 ppm . If you see a peak >180 ppm, the sample has dehydrated.

Protocol B: Characterization of the Aldehyde

Objective: Observe the carbonyl functionality.

  • Sample Prep: Dissolve 5-10 mg in DMSO-

    
    . Ensure the solvent is "dry" (ampoules recommended) to prevent re-hydration.
    
  • Acquisition: Standard parameters.

  • Diagnostic Signals:

    • 1H NMR: Distinct aldehyde proton singlet at ~9.6 - 9.8 ppm .

    • 13C NMR: Carbonyl carbon signal at ~181.3 ppm .

Summary of Chemical Shifts[6][7][8][9][10]
NucleusPositionGem-Diol (

, acidic)
Aldehyde (DMSO-

)
1H Methine/Carbonyl5.8 - 6.0 ppm (s)9.6 - 9.8 ppm (s)
1H Imidazole Ring~7.4 ppm (s, 2H)~7.1 - 7.5 ppm (m)
13C C2 (Functional Group)73.2 ppm (

)
181.3 ppm (

)
13C Imidazole C4/C5~123 - 132 ppm~131 - 145 ppm

Part 4: Advanced Validation (2D Techniques)

To unequivocally prove the structure, use 2D correlations.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Diol: The proton at ~6.0 ppm will correlate to the carbon at ~73 ppm.

    • Aldehyde: The proton at ~9.7 ppm will correlate to the carbon at ~181 ppm.

    • Why this matters: This rules out impurities or hemiacetal intermediates (which would show Carbon shifts around 90-95 ppm).

  • EXSY (Exchange Spectroscopy):

    • If the sample is at near-neutral pH in

      
      , you may see both species. An EXSY experiment (NOESY sequence with mixing time ~300-500ms) will show "cross-peaks" between the aldehyde proton (9.7 ppm) and the diol proton (6.0 ppm), proving they are chemically exchanging in real-time.
      

References

  • Lázaro Martínez, J. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives.[1][2] The Journal of Organic Chemistry, 75(10), 3208–3213.[1][2]

    • [1]

    • Key Insight: Defines the pH 8.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[3] The Journal of Organic Chemistry, 62(21), 7512–7515.

    • Key Insight: Essential for distinguishing solvent residuals
  • Babij, N. R., et al. (2016).NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.

    • Key Insight: Updated solvent shift data for modern drug development contexts.

Sources

Method

Technical Guide: In Vitro Characterization and Application of (1H-Imidazol-2-yl)methanediol

(Synonym: 1H-Imidazole-2-carbaldehyde Hydrate) Executive Summary & Chemical Identity Target Entity: (1H-Imidazol-2-yl)methanediol CAS Registry (Parent Aldehyde): 10111-08-7 Molecular Weight: 96.09 g/mol (Aldehyde) / 114....

Author: BenchChem Technical Support Team. Date: February 2026

(Synonym: 1H-Imidazole-2-carbaldehyde Hydrate)

Executive Summary & Chemical Identity

Target Entity: (1H-Imidazol-2-yl)methanediol CAS Registry (Parent Aldehyde): 10111-08-7 Molecular Weight: 96.09 g/mol (Aldehyde) / 114.10 g/mol (Methanediol)

This technical guide addresses the in vitro handling, stability, and application of (1H-Imidazol-2-yl)methanediol . It is critical for researchers to understand that this compound exists in a dynamic equilibrium with its parent aldehyde, 1H-imidazole-2-carbaldehyde .

In solid form, the reagent is typically supplied as the aldehyde. However, in aqueous physiological buffers (pH 7.4), the carbonyl group undergoes hydration to form the geminal diol, (1H-Imidazol-2-yl)methanediol. This hydration is favored by the electron-withdrawing nature of the imidazole ring at the C2 position. Successful in vitro study design requires accounting for this equilibrium, as it dictates solubility, cellular permeability, and reactivity (specifically Schiff base formation).

Core Applications

The biological utility of (1H-Imidazol-2-yl)methanediol stems from its electrophilic carbon center, which allows it to covalently modify nucleophilic residues on proteins.

Application DomainMechanism of ActionKey Target / Endpoint
Hemoglobin Modulation Schiff Base Formation: The aldehyde/diol equilibrium species reacts with the N-terminal valine of hemoglobin alpha-chains.Sickle Cell Disease: Stabilizes the R-state (oxygenated) of HbS, preventing polymerization and sickling.
Enzyme Inhibition Active Site Ligation: Coordinates with active site metal ions (Zn²⁺, Cu²⁺) or forms covalent adducts with catalytic cysteines.Diabetes (Type 2): Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B).
Antimicrobial Screening Biosynthetic Disruption: Imidazole core interferes with ergosterol synthesis (fungi) or bacterial metalloenzymes.MIC Determination: Broad-spectrum antifungal/antibacterial activity profiling.
Bioconjugation Reversible Crosslinking: Forms pH-sensitive imine bonds with primary amines.Protein Labeling: N-terminal specific modification of peptides.
Chemical Dynamics & Stability (DOT Visualization)

The following diagram illustrates the critical hydration equilibrium and the subsequent reaction pathway with protein targets.

ReactionPathway Aldehyde 1H-Imidazole-2-carbaldehyde (Solid Reagent) Diol (1H-Imidazol-2-yl)methanediol (Aqueous Active Species) Aldehyde->Diol Hydration (Fast) Water + H2O SchiffBase Imine Adduct (Schiff Base) Diol->SchiffBase Dehydration + Conjugation Protein Protein-NH2 (e.g., Hb Val-1) Protein->SchiffBase

Caption: Equilibrium between the stored aldehyde form and the aqueous methanediol form, leading to protein conjugation.

Detailed Experimental Protocols
Protocol A: Stock Solution Preparation & Equilibrium Management

Objective: To prepare a stable stock solution that accounts for the hydration state.

Reagents:

  • 1H-Imidazole-2-carbaldehyde (Solid, >98% purity).

  • DMSO (Dimethyl sulfoxide), anhydrous, cell-culture grade.

  • PBS (Phosphate Buffered Saline), pH 7.4.

Methodology:

  • Primary Stock (100 mM): Dissolve the solid aldehyde in anhydrous DMSO.

    • Rationale: DMSO prevents immediate hydration, maintaining the compound in the aldehyde form for accurate molarity calculation based on the aldehyde MW (96.09 g/mol ).

  • Working Solution (Reconstitution): Dilute the DMSO stock into PBS or cell culture media immediately prior to use.

    • Note: Upon contact with water, the methanediol form will generate rapidly. Allow the solution to equilibrate at room temperature for 15 minutes before adding to cells to ensure a stable concentration of the hydrated species.

  • Stability Check: The methanediol form is stable in neutral pH for 24-48 hours. Avoid acidic pH (<5.0) as this accelerates hydrolysis and potential degradation.

Protocol B: Hemoglobin Adduct Formation Assay (Antisickling Screen)

Objective: To quantify the ability of (1H-Imidazol-2-yl)methanediol to form Schiff base adducts with Hemoglobin (Hb), a proxy for its antisickling potential.

Reagents:

  • Purified Human Hemoglobin (HbA or HbS) solution (approx. 2 mM heme).

  • (1H-Imidazol-2-yl)methanediol working solution (from Protocol A).

  • Sodium Cyanoborohydride (NaCNBH3) – Reductant to trap the imine.

  • LC-MS grade Formic Acid and Acetonitrile.

Step-by-Step:

  • Incubation: Mix Hb solution (50 µM final) with the test compound (0.5 mM to 5 mM titration) in PBS.

  • Reaction: Incubate at 37°C for 2 hours.

    • Mechanism:[1][2][3][4] The methanediol dehydrates locally to the aldehyde, which attacks the N-terminal valine amine, forming a reversible imine (Schiff base).

  • Trapping (Optional but Recommended): Add NaCNBH3 (20 mM final) and incubate for 30 mins.

    • Why: This reduces the reversible C=N imine bond to a stable C-N amine bond, allowing for robust mass spectrometry analysis. Without reduction, the adduct may hydrolyze during LC-MS ionization.

  • Analysis: Dilute samples 1:10 in 0.1% Formic Acid. Analyze via LC-MS (E.g., Q-TOF or Orbitrap).

  • Data Output: Look for a mass shift of +94 Da (reduced adduct) or +92 Da (non-reduced imine) on the alpha-globin chain. Calculate % Modification = [Intensity(Adduct) / (Intensity(Native) + Intensity(Adduct))] * 100.

Protocol C: Cytotoxicity Profiling (CCK-8 / MTT)

Objective: To determine the therapeutic window by assessing cellular toxicity.

Reagents:

  • Target Cell Line (e.g., HEK293, HepG2).

  • CCK-8 Reagent (Cell Counting Kit-8).

  • 96-well tissue culture plates.

Methodology:

  • Seeding: Plate cells at 5,000 cells/well in 100 µL media. Incubate 24h for attachment.

  • Treatment: Prepare serial dilutions of (1H-Imidazol-2-yl)methanediol in media (0.1 µM – 500 µM). Ensure final DMSO concentration is <0.5%.

  • Exposure: Replace media with treatment solutions. Incubate for 24h, 48h, or 72h.

  • Readout: Add 10 µL CCK-8 reagent per well. Incubate 1-4 hours at 37°C. Measure Absorbance at 450 nm.

  • Calculation: Normalize OD values to vehicle control (DMSO only) to determine % Viability. Plot dose-response curve to calculate IC50.

References
  • Abdulmalik, O., et al. (2011). Crystallographic analysis of human hemoglobin conjugated with an antisickling agent. Acta Crystallographica Section F. (Context: Structural basis of imidazole-aldehyde binding to Hb).
  • Safo, M. K., et al. (2004). Structural basis for the potent antisickling effect of a novel class of five-membered heterocyclic aldehydic compounds. Journal of Medicinal Chemistry.
  • PubChem. (n.d.). Compound Summary: 1H-imidazole-2-carbaldehyde.[5][6][1][7][8][9][10] National Library of Medicine. Retrieved February 5, 2026, from [Link]

  • Galloway, M. M., et al. (2009). Chamber investigations of the photochemical oxidation of glyoxal in aqueous solution. Atmospheric Chemistry and Physics. (Context: Identification of hydrated imidazole intermediates including (1H-Imidazol-2-yl)methanediol in aqueous phases).

Sources

Application

Application Note: (1H-Imidazol-2-yl)methanediol in Material Science

Part 1: Executive Summary & Chemical Foundation The Dual Nature of the Reagent (1H-Imidazol-2-yl)methanediol is the geminal diol (hydrated) form of imidazole-2-carboxaldehyde (2-formylimidazole) . While often purchased o...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Foundation

The Dual Nature of the Reagent

(1H-Imidazol-2-yl)methanediol is the geminal diol (hydrated) form of imidazole-2-carboxaldehyde (2-formylimidazole) . While often purchased or stored as the aldehyde, in aqueous or humid environments—and crucially, under specific pH conditions used in material synthesis—the molecule exists in a dynamic equilibrium with its methanediol counterpart.

For researchers in Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and pharmaceutical co-crystals, distinguishing and controlling these two forms is the difference between a high-defect material and a pristine crystal lattice.

  • The Aldehyde Form: Essential for Schiff-base condensations (COF synthesis, Post-Synthetic Modification).

  • The Methanediol Form: A unique hydrogen-bonding tecton capable of forming stable supramolecular assemblies, favored in acidic media and specific coordination environments.

The Equilibrium Mechanism

The stability of the gem-diol is unusual for aromatic aldehydes but is stabilized here by the electron-withdrawing nature of the protonated imidazole ring (at low pH) and intramolecular hydrogen bonding.

Equilibrium cluster_0 pH Dependent Speciation Aldehyde 2-Formylimidazole (Aldehyde Form) Reactive Electrophile Diol (1H-Imidazol-2-yl)methanediol (Gem-Diol Form) H-Bond Donor Aldehyde->Diol + H2O App_COF Target: COFs/Imines Requirement: Dehydration Aldehyde->App_COF Cation Protonated Cation (Stabilized Diol) Diol->Cation + H+ (pH < 4) App_Cryst Target: Supramolecular Solids Requirement: Hydration + Acid Cation->App_Cryst

Figure 1: The dynamic equilibrium between the aldehyde and methanediol forms. The cationic species is highly stabilized as a gem-diol, crucial for crystal engineering.

Part 2: Applications in Novel Materials[1]

Covalent Organic Frameworks (COFs)

Challenge: COF synthesis relies on the reversible condensation of aldehydes and amines to form imine linkages.[1] The presence of the methanediol form acts as a "masked" aldehyde, slowing kinetics or preventing reaction entirely if water is not removed. Innovation: Using the methanediol equilibrium to control nucleation.[1] By starting with a hydrated precursor and slowly dehydrating in situ, one can achieve slower crystal growth and higher crystallinity.[1]

Supramolecular Crystal Engineering

Challenge: Creating predictable hydrogen-bonding networks. Innovation: The (1H-Imidazol-2-yl)methanediol cation (formed with acids like TFA) possesses two hydroxyl groups and two imidazole nitrogens (one protonated). This creates a rigid donor-acceptor motif ideal for 1D and 2D hydrogen-bonded networks that are distinct from the pi-stacking of the planar aldehyde.

Post-Synthetic Modification (PSM) of ZIFs

Context: Zeolitic Imidazolate Frameworks (ZIFs) often use imidazole linkers.[1] Application: Incorporating 2-formylimidazole allows for PSM.[1] However, if the pores are hydrophilic, the linker may convert to the methanediol form, changing the pore size and polarity unexpectedly. Control: Monitoring the C=O vs C-O stretch in IR is critical to verify the state of the pore surface.

Part 3: Detailed Protocols

Protocol A: Selective Isolation of the Methanediol Form (Crystal Engineering)

Objective: To isolate stable single crystals of (1H-imidazol-2-yl)methanediol for structural studies or use as a solid-state reagent.

Reagents:

  • Imidazole-2-carboxaldehyde (97%+)[2]

  • Trifluoroacetic acid (TFA)[3]

  • Acetone (HPLC Grade)

Methodology:

  • Dissolution: Dissolve 100 mg of imidazole-2-carboxaldehyde in 2.0 mL of Acetone.

  • Acidification: Add Trifluoroacetic acid (TFA) dropwise until the solution reaches pH ~1-2.

    • Mechanistic Insight: Protonation of the imidazole ring at N3 increases the electron-withdrawing power of the ring, pulling electron density from the carbonyl carbon. This makes the carbonyl highly susceptible to nucleophilic attack by adventitious water, locking it into the gem-diol state.

  • Crystallization: Cover the vial with parafilm, poke a single small hole, and allow slow evaporation at 4°C.

  • Harvesting: Colorless prisms will form within 24-48 hours. These are the trifluoroacetate salt of the methanediol.[1]

  • Validation: Perform Single Crystal XRD or Solid-State NMR (see Characterization).

Protocol B: Controlled Dehydration for COF Synthesis

Objective: To ensure maximum reactivity of the aldehyde precursor in Schiff-base network formation.

Reagents:

  • (1H-Imidazol-2-yl)methanediol (or hydrated aldehyde source)

  • Mesitylene/Dioxane (1:1)

  • Acetic Acid (Catalyst)

Methodology:

  • Pre-drying: Dry the precursor in a vacuum oven at 60°C for 4 hours over P2O5.

    • Note: This converts the surface methanediol back to the aldehyde.[1]

  • Solvothermal Assembly: Combine the dried linker with the amine partner in Mesitylene/Dioxane.[1]

  • Equilibrium Shift: Add 6M aqueous Acetic Acid (0.1 mL).

    • Critical Step: While water promotes the diol, a trace amount is required for the reversibility of the imine bond (defect correction). The key is the temperature.[1]

  • Heating: Heat to 120°C. At this temperature, the equilibrium heavily favors the aldehyde + water vapor, driving the condensation with the amine.

Part 4: Characterization & Data Interpretation

Distinguishing the Species

Correctly identifying whether your material contains the aldehyde or the methanediol is critical for quality control.

TechniqueAldehyde Signal (Target: -CHO)Methanediol Signal (Target: -CH(OH)2)Notes
1H NMR (DMSO-d6) Singlet at ~9.8 ppm Doublet at ~6.0 ppm (CH) + Broad singlet (OH)Diol signals often disappear if solvent is not dry.
13C NMR Carbonyl peak at ~180-190 ppm Methine peak at ~85-90 ppm The shift from sp2 to sp3 is diagnostic.[1]
FT-IR Strong C=O stretch at 1680 cm⁻¹ Broad O-H stretch (3200-3500 cm⁻¹) + Absence of C=OIn ZIFs, look for the disappearance of 1680 cm⁻¹.
XRD Planar geometryTetrahedral geometry at C2Definitive for solid-state analysis.[1]
Experimental Workflow Visualization

Workflow cluster_Analysis Characterization Step Start Starting Material: Imidazole-2-carboxaldehyde NMR 1H NMR (DMSO-d6) Check 9.8ppm vs 6.0ppm Start->NMR Decision Intended Application? NMR->Decision Path_COF COF/Imine Synthesis Decision->Path_COF Reactivity Path_Cryst Crystal Engineering Decision->Path_Cryst Stability Step_COF_1 Vacuum Dry (60°C) Convert Diol -> Aldehyde Path_COF->Step_COF_1 Step_Cryst_1 Dissolve in Acetone/Water Path_Cryst->Step_Cryst_1 Step_COF_2 High Temp Reaction (120°C) Drive Water Removal Step_COF_1->Step_COF_2 Step_Cryst_2 Add TFA (pH < 2) Lock Gem-Diol State Step_Cryst_1->Step_Cryst_2

Figure 2: Decision tree for processing imidazole-2-carboxaldehyde based on the desired material outcome.

References

  • Lázaro Martínez, J. M., et al. (2010).[1][4] NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry. Link

  • Crespi, A. F., et al. (2018).[1] Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups. The Journal of Physical Chemistry A. Link[1]

  • Aregahegn, K. Z., et al. (2017).[1][5] pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. The Journal of Physical Chemistry A. Link[1]

  • PubChem. (2023).[1] Compound Summary for CID 24955: 1H-Imidazole-2-carbaldehyde. National Library of Medicine.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming challenges in the synthesis of (1H-Imidazol-2-yl)methanediol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and handling of (1H-Imidazol-2-yl)methanediol. This guide is designed for researchers, medicinal chemists, and p...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and handling of (1H-Imidazol-2-yl)methanediol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, we address the common challenges and frequently asked questions encountered during its synthesis, which is intrinsically linked to its aldehyde precursor, 2-imidazolecarboxaldehyde. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental success.

Part 1: Foundational Knowledge - Frequently Asked Questions (FAQs)

This section covers the fundamental concepts essential for working with the target compound.

Q1: What is the relationship between (1H-Imidazol-2-yl)methanediol and 2-imidazolecarboxaldehyde?

Answer: (1H-Imidazol-2-yl)methanediol is the stable hydrate (or gem-diol) form of 2-imidazolecarboxaldehyde. In aqueous or protic solutions, the two exist in a dynamic equilibrium. The electron-withdrawing nature of the adjacent imidazole ring makes the carbonyl carbon of the aldehyde highly electrophilic and susceptible to nucleophilic attack by water.

Senior Scientist's Insight: Unlike simple aliphatic aldehydes where the aldehyde form is heavily favored, the equilibrium for 2-imidazolecarboxaldehyde can significantly favor the hydrate form, especially under specific pH conditions. This is a critical concept; you are often not synthesizing the diol directly but rather creating the conditions for the aldehyde to exist predominantly as its hydrate. The stability of this hydrate is a key factor in both the reaction work-up and the characterization of the final product. A study published in The Journal of Organic Chemistry provides an in-depth NMR characterization of this equilibrium, showing that the hydrate form is stable and can be selectively precipitated.[1][2]

Caption: Aldehyde-Hydrate Equilibrium.

Q2: Why is my isolated product the methanediol and not the aldehyde I was expecting?

Answer: You likely performed the product isolation under conditions that favor the hydrate. Specifically, adjusting the pH of the aqueous solution to approximately 8.0 with a mild base like sodium bicarbonate will cause the (1H-Imidazol-2-yl)methanediol to precipitate as a stable, solid product.[1]

Senior Scientist's Insight: The pH of the medium is the primary control lever for isolating either form. At a neutral to slightly basic pH (~8.0), the hydrate is least soluble and crystallizes out. If you wish to isolate the aldehyde form, you must adjust the pH to be slightly more acidic (e.g., 6.5) or more basic (e.g., 9.5) and perform a continuous extraction with a solvent like methylene chloride.[1] The choice of pH for work-up directly dictates the form of the isolated product.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Q3: My reaction yield is consistently low. What are the primary causes?

Answer: Low yields in the synthesis of 2-imidazolecarboxaldehyde (and by extension, its hydrate) typically stem from three sources: incomplete hydrolysis of the precursor, formation of side products, or degradation of the product during work-up.

Senior Scientist's Insight: A common and reliable method for this synthesis is the acid hydrolysis of a protected precursor like 2-(1,3-dibenzoylimidazolidin-2-yl)imidazole hydrochloride.[3]

  • Incomplete Hydrolysis: This reaction requires prolonged reflux in concentrated acid (e.g., 22 hours in conc. HCl).[3] Shortening this time will result in a significant amount of unreacted starting material. Ensure the reflux is vigorous and the duration is adequate.

  • Side Products: Over-oxidation is a potential issue if your synthetic route involves an oxidation step (e.g., from 2-methylimidazole or 2-hydroxymethylimidazole). Aggressive oxidants or prolonged reaction times can lead to the formation of 1H-imidazole-2-carboxylic acid.[4]

  • Work-up Losses: As discussed, product solubility is highly pH-dependent. If the pH during neutralization and precipitation is not precisely controlled to ~8.0, a significant portion of your product may remain dissolved in the aqueous layer, leading to poor recovery.

Troubleshooting_Low_Yield Start Low Product Yield Check1 Check TLC/LCMS of Crude Reaction Start->Check1 Check2 Analyze Aqueous Layer After Work-up Start->Check2 Check3 Analyze Isolated Product for Impurities Start->Check3 Cause1 High Starting Material Content Check1->Cause1 Incomplete Conversion Cause2 Side Product Formation (e.g., Carboxylic Acid) Check1->Cause2 Byproducts Detected Cause3 Product Remains in Solution Check2->Cause3 Product Detected Solution1 Increase Reflux Time Verify Acid Concentration Cause1->Solution1 Solution2 Use Milder Oxidant Optimize Reaction Time/Temp Cause2->Solution2 Solution3 Precisely Control pH to ~8.0 for Precipitation Cause3->Solution3

Caption: Troubleshooting Workflow for Low Yields.

Q4: My NMR spectrum is complex. How do I confirm the presence of (1H-Imidazol-2-yl)methanediol?

Answer: The key is to look for the disappearance of the aldehyde proton and the appearance of a methine proton at a higher field, along with its corresponding carbon signal in the 13C NMR spectrum.

Senior Scientist's Insight: The aldehyde and hydrate forms have distinct spectroscopic signatures. Comparing your data to established values is crucial for confirmation.

Signal 2-Imidazolecarboxaldehyde (1H-Imidazol-2-yl)methanediol Comments
1H Aldehyde/Methine ~9.7 ppm (s, 1H)[3]~5.8-6.0 ppm (s, 1H)This is the most telling difference. The aldehyde proton is deshielded and sharp. The methine proton of the diol is much further upfield.
1H Imidazole ~7.4 ppm (s, 2H)[3]~7.1 ppm (s, 2H)The imidazole protons will also shift slightly depending on the C2 substituent.
13C Carbonyl/Methine ~181 ppm~70-80 ppmThe carbonyl carbon signal disappears completely in the solid-state NMR of the pure hydrate and is replaced by the gem-diol carbon signal in the aliphatic region.[1]
FTIR (C=O stretch) ~1685 cm-1[1]AbsentThe strong carbonyl stretch is a clear indicator of the aldehyde. Its absence in the solid-state IR spectrum of a precipitated sample is strong evidence for the hydrate.[1]
FTIR (O-H / C-O stretch) Absent / WeakBroad O-H (~3400 cm-1), C-O (~1084 cm-1)[1]The presence of strong hydroxyl and C-O stretches confirms the diol structure.

Note: Exact chemical shifts may vary based on solvent and pH.

Part 3: Key Protocols and Methodologies

This section provides detailed, field-proven protocols for the synthesis and selective isolation of the target compound.

Protocol 1: Synthesis via Hydrolysis of a Protected Precursor

This protocol is adapted from a robust procedure published in Organic Syntheses, which is a highly trusted source for reliable chemical preparations.[3] It focuses on the final hydrolysis step to generate the product in solution.

Objective: To prepare an aqueous solution of 2-imidazolecarboxaldehyde hydrochloride, which can then be used for selective isolation.

Materials:

  • 2-(1,3-Dibenzoylimidazolidin-2-yl)imidazole hydrochloride

  • Concentrated Hydrochloric Acid (HCl)

  • 95% Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, combine 19.1 g (0.05 mol) of dry 2-(1,3-dibenzoylimidazolidin-2-yl)imidazole hydrochloride with 200 mL of concentrated hydrochloric acid.

  • Hydrolysis: Heat the mixture to reflux using a heating mantle. Allow the reaction to reflux vigorously for a minimum of 22 hours. Self-Validation Check: The reaction progress can be monitored by taking a small aliquot, neutralizing it, and checking for the disappearance of the starting material by TLC or LCMS.

  • By-product Removal (Part 1): After the reflux period, cool the reaction mixture in an ice bath. This will cause the benzoic acid by-product to precipitate.

  • Filtration: Remove the solid benzoic acid by vacuum filtration.

  • Solvent Removal: Transfer the filtrate to a rotary evaporator and remove the solvent under reduced pressure. This will yield a solid residue.

  • By-product Removal (Part 2): To the residue, add 100 mL of 95% ethanol and digest the solid (stir or sonicate). Cool the mixture again on ice. The remaining solid is primarily ethylenediamine dihydrochloride. Filter this solid off.

  • Final Solution: Again, remove the solvent from the filtrate under reduced pressure. The resulting solid residue is crude 2-imidazolecarboxaldehyde hydrochloride. This can be dissolved in water for the next step.

Protocol 2: pH-Controlled Selective Isolation of (1H-Imidazol-2-yl)methanediol

This protocol leverages the pH-dependent stability and solubility of the aldehyde/hydrate equilibrium, based on the findings from Martínez et al.[1]

Objective: To selectively precipitate the stable hydrate (methanediol) form from the crude hydrochloride salt.

Materials:

  • Crude 2-imidazolecarboxaldehyde hydrochloride (from Protocol 1)

  • Deionized Water

  • Solid Sodium Bicarbonate (NaHCO3)

  • pH meter or pH strips

  • Beaker and stir plate

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolution: Dissolve the crude solid from the previous protocol in a minimal amount of deionized water (e.g., 40-50 mL).

  • Neutralization & Precipitation: Place the solution on a magnetic stir plate. Slowly and portion-wise, add solid sodium bicarbonate. Effervescence (CO2 evolution) will occur.

  • pH Monitoring (Critical Step): Continue adding NaHCO3 until the effervescence ceases and the pH of the solution reaches 8.0 ± 0.2 . As you approach this pH, a white crystalline solid, (1H-Imidazol-2-yl)methanediol, will begin to precipitate. Trustworthiness Check: Maintaining the pH at 8.0 is key. A pH too low or too high will increase the product's solubility, reducing yield.[1]

  • Crystallization: Once the target pH is reached, allow the slurry to stir in an ice bath for 30-60 minutes to maximize crystallization.

  • Isolation: Collect the white solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water, followed by a non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the product under vacuum to obtain pure (1H-Imidazol-2-yl)methanediol. The product should be characterized by FTIR and NMR to confirm the absence of the aldehyde carbonyl group.

References

  • Ingle, R. B., et al. (2021). A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. Reaction Chemistry & Engineering. [Link]

  • MDPI. (n.d.). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Retrieved February 5, 2026, from [Link]

  • AICIS. (2022). 1H-Imidazole, 1-methyl- - Evaluation statement. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). US6713631B2 - Preparation method of 2,2'-bi-1H-imidazole using glyoxal and an ammonium salt.
  • ResearchGate. (n.d.). pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Retrieved February 5, 2026, from [Link]

  • Organic Syntheses. (n.d.). IMIDAZOLE-2-CARBOXALDEHYDE. Org. Synth. Coll. Vol. 7, p.287 (1990); Vol. 61, p.78 (1983). Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). 1-(1H-Imidazol-1-yl)ethanone. Retrieved February 5, 2026, from [Link]

  • Martínez, J. M. L., et al. (2015). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 80(2), 1057–1064. [Link]

  • National Institutes of Health (NIH). (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved February 5, 2026, from [Link]

  • MDPI. (n.d.). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. Retrieved February 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved February 5, 2026, from [Link]

  • ACS Publications. (2015). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health (NIH). (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved February 5, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). 2,2-Dichloro-1-(2-phenyl-1,3-oxazolidin-3-yl)ethanone. Retrieved February 5, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for (1H-Imidazol-2-yl)methanediol Derivatization

Welcome to the technical support center for the derivatization of (1H-Imidazol-2-yl)methanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of (1H-Imidazol-2-yl)methanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to optimize your reaction conditions, overcome common challenges, and ensure the successful derivatization of this unique molecule for your analytical needs.

The derivatization of (1H-Imidazol-2-yl)methanediol, a polar and thermally labile molecule, is often a critical step to improve its volatility and stability for chromatographic analysis, particularly by Gas Chromatography (GC).[1][2] This guide is structured to walk you through potential issues and their resolutions in a logical, question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you may encounter during the derivatization of (1H-Imidazol-2-yl)methanediol.

Issue 1: Low or No Product Yield

Question: I am not seeing any formation of my desired derivative, or the yield is consistently low. What are the likely causes and how can I fix this?

Answer:

Low or non-existent product yield is a common issue stemming from several factors related to the reactants, reaction conditions, or the inherent stability of the starting material.

Causality and Solutions:

  • Moisture Contamination: Derivatization reagents, especially silylating agents, are highly sensitive to moisture.[3][4] Water will preferentially react with the reagent, consuming it and preventing the derivatization of your target molecule.

    • Solution: Ensure all glassware is oven-dried and cooled in a desiccator before use. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon). Store derivatization reagents in a desiccator.[3][4]

  • Inactive Reagent: Derivatization reagents can degrade over time, especially if not stored properly.

    • Solution: Use a fresh bottle of the derivatization reagent or test the activity of your current stock on a simple, known standard (e.g., a simple alcohol).

  • Suboptimal Reaction Temperature: The derivatization of the diol and the imidazole ring may require specific temperature conditions to proceed efficiently.

    • Solution: While some reactions proceed at room temperature, heating can often increase the reaction rate and yield.[4] Start with a modest temperature (e.g., 60-70 °C) and monitor the reaction progress. Be cautious, as excessive heat can lead to degradation of the analyte or the derivative.

  • Incorrect Reagent-to-Analyte Ratio: An insufficient amount of derivatization reagent will lead to incomplete derivatization.

    • Solution: It is generally recommended to use a significant molar excess of the derivatization reagent.[3] A 2:1 molar ratio of reagent to active hydrogen is a good starting point for silylation.[3] For (1H-Imidazol-2-yl)methanediol, which has three active hydrogens (two from the diol and one from the imidazole N-H), a 6-fold molar excess of the reagent is advisable.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction.

    • Solution: Polar aprotic solvents like pyridine, N,N-dimethylformamide (DMF), or acetonitrile are often used as they can help to dissolve the polar analyte and can also act as catalysts or acid scavengers.[5][6] Pyridine is particularly useful in silylation reactions involving organochlorosilanes as it acts as an HCl acceptor.[5]

Issue 2: Multiple Peaks in the Chromatogram

Question: My chromatogram shows multiple peaks instead of a single peak for my derivatized product. What could be causing this?

Answer:

The presence of multiple peaks can indicate incomplete derivatization, side reactions, or degradation of the product.

Causality and Solutions:

  • Incomplete Derivatization: If the reaction is not driven to completion, you may see peaks for the partially derivatized intermediates (e.g., mono-silylated) in addition to the fully derivatized product and the unreacted starting material.

    • Solution: Increase the reaction time, temperature, or the concentration of the derivatization reagent. Monitor the reaction progress over time by analyzing aliquots until a single product peak is observed.[4]

  • Side Reactions: The imidazole ring can participate in side reactions, especially under harsh conditions.

    • Solution: Optimize the reaction conditions to be as mild as possible while still achieving complete derivatization. This may involve using a less aggressive derivatization reagent or lowering the reaction temperature.

  • Degradation of the Derivative: The formed derivative may not be stable under the analytical conditions (e.g., in the hot GC injection port).

    • Solution: Ensure the GC inlet temperature is not excessively high. You can also try using a more robust derivatization reagent that forms a more stable derivative.

Issue 3: Poor Peak Shape and Tailing

Question: The peak for my derivatized analyte is broad and shows significant tailing. How can I improve the peak shape?

Answer:

Poor peak shape is often due to interactions between the analyte and active sites in the GC system or incomplete derivatization.

Causality and Solutions:

  • Active Sites in the GC System: Free hydroxyl groups on the GC column or in the liner can interact with the analyte, leading to peak tailing.

    • Solution: Use a deactivated liner and a high-quality, low-bleed GC column. Conditioning the column according to the manufacturer's instructions is also crucial.

  • Incomplete Derivatization: As mentioned before, any remaining un-derivatized polar functional groups can lead to poor chromatography.

    • Solution: Re-optimize the derivatization procedure to ensure complete reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best type of derivatization reagent for (1H-Imidazol-2-yl)methanediol for GC-MS analysis?

For GC-MS analysis, silylation is the most common and effective derivatization technique for compounds containing hydroxyl and amine groups.[5]

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): This is a versatile and widely used silylating reagent. It is often used with a catalyst like TMCS (Trimethylchlorosilane) , which enhances its reactivity.[3]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Similar to BSTFA, but its byproducts are more volatile, which can be advantageous in trace analysis.

  • TMSI (N-Trimethylsilylimidazole): This is a very strong silylating agent, particularly effective for derivatizing hindered hydroxyl groups and can be used for sugars in the presence of small amounts of water.[5]

Acylation with reagents like pentafluorobenzyl bromide (PFB-Br) can also be an option, especially if you are using an electron capture detector (ECD).[2][7]

Q2: How do I choose the optimal reaction time and temperature?

The optimal time and temperature are highly dependent on the specific derivatization reagent and the analyte. A systematic approach is best:

  • Start with mild conditions: Begin with room temperature for 30 minutes.

  • Gradually increase temperature: If derivatization is incomplete, increase the temperature in increments (e.g., to 60 °C, then 80 °C) for a fixed time (e.g., 30-60 minutes).

  • Monitor progress: Analyze aliquots at different time points to determine when the reaction is complete.[4]

The following table provides a general starting point for common silylating reagents:

Derivatization ReagentTypical TemperatureTypical TimeCatalyst (Optional)
BSTFA60 - 80 °C30 - 60 minTMCS (1-10%)
MSTFA60 - 80 °C30 - 60 minTMCS (1-10%)
TMSIRoom Temp - 70 °C15 - 30 minNone usually needed

Q3: My derivatized sample seems to be unstable. How can I improve its stability?

Derivative instability can be a significant issue, particularly with silyl derivatives which are susceptible to hydrolysis.[5]

  • Analyze Immediately: Analyze the derivatized sample as soon as possible after the reaction is complete.

  • Strict Anhydrous Conditions: Ensure no moisture is introduced to the sample after derivatization.

  • Use a More Stable Derivative: Consider using a bulkier silylating reagent (e.g., one that introduces a tert-butyldimethylsilyl (TBDMS) group) as these derivatives are generally more stable.

Experimental Workflow and Protocols

General Derivatization Protocol (Silylation)

This protocol provides a general guideline for the silylation of (1H-Imidazol-2-yl)methanediol. Optimization will be required for your specific application.

Materials:

  • (1H-Imidazol-2-yl)methanediol standard or sample

  • Anhydrous pyridine (or other suitable solvent)

  • Silylating reagent (e.g., BSTFA + 1% TMCS)

  • Autosampler vials with inserts and PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Prepare a solution of (1H-Imidazol-2-yl)methanediol in anhydrous pyridine at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup: In an autosampler vial, add 100 µL of the sample solution.

  • Add Reagent: Add 200 µL of the silylating reagent (BSTFA + 1% TMCS). This provides a significant molar excess.

  • Seal and Heat: Immediately cap the vial tightly and place it in a heating block at 70 °C for 45 minutes.

  • Cool: After heating, allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common derivatization problems.

TroubleshootingWorkflow start Start Derivatization check_yield Low or No Yield? start->check_yield multiple_peaks Multiple Peaks? check_yield->multiple_peaks No moisture Check for Moisture (Anhydrous Conditions) check_yield->moisture Yes bad_peak_shape Poor Peak Shape? multiple_peaks->bad_peak_shape No incomplete_rxn Incomplete Reaction? (Increase Time/Temp/Reagent) multiple_peaks->incomplete_rxn Yes success Successful Derivatization bad_peak_shape->success No check_gc Check GC System (Liner, Column) bad_peak_shape->check_gc Yes reagent_activity Verify Reagent Activity moisture->reagent_activity optimize_conditions Optimize Temp, Time, Ratio reagent_activity->optimize_conditions optimize_conditions->check_yield side_reactions Consider Side Reactions (Milder Conditions) incomplete_rxn->side_reactions side_reactions->optimize_conditions confirm_completion Ensure Complete Derivatization check_gc->confirm_completion confirm_completion->optimize_conditions

Caption: A troubleshooting decision tree for derivatization optimization.

References

  • MDPI. (n.d.). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]

  • Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination. Retrieved from [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back. Retrieved from [Link]

  • MDPI. (n.d.). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2024, June 26). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Retrieved from [Link]

  • ScienceDirect. (2023, March 1). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Main reaction pathways for the formation of 1H-imidazole derivatives.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • PMC. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Turkish Journal of Chemistry. (n.d.). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting guide for (1H-Imidazol-2-yl)methanediol experiments

Technical Support Center: Ticket #IMD-2024[1] Subject: Resolving Stability, Equilibrium, and Reactivity Issues with (1H-Imidazol-2-yl)methanediol. Executive Summary: If you are searching for (1H-Imidazol-2-yl)methanediol...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #IMD-2024[1]

Subject: Resolving Stability, Equilibrium, and Reactivity Issues with (1H-Imidazol-2-yl)methanediol.

Executive Summary: If you are searching for (1H-Imidazol-2-yl)methanediol , you are likely encountering the gem-diol (hydrated) form of Imidazole-2-carboxaldehyde .[1] In aqueous and acidic environments, the aldehyde carbonyl undergoes nucleophilic addition by water to form the diol.[2] This equilibrium is the primary source of experimental failure, leading to confusion in NMR interpretation, incorrect reagent stoichiometry, and failed condensation reactions.

This guide provides the protocols necessary to control this equilibrium, ensuring the success of your synthesis or characterization workflows.

Part 1: The Core Mechanism (The "Hidden" Variable)

Before troubleshooting, you must visualize the dynamic system you are working with. The molecule exists in a pH-dependent equilibrium.[1][3][4][5]

Key Insight:

  • Acidic/Aqueous Media (pH < 5): The equilibrium shifts toward the Gem-diol [(1H-Imidazol-2-yl)methanediol].[1]

  • Basic/Organic Media (pH > 7): The equilibrium shifts toward the Aldehyde [Imidazole-2-carboxaldehyde].[1]

System Visualization: The Hydration Equilibrium

HydrationEquilibrium cluster_legend Reactivity Impact Aldehyde Imidazole-2-carboxaldehyde (Active Carbonyl) Transition Transition State (Hemiacetal) Aldehyde->Transition Nucleophilic Attack Water + H₂O / H⁺ Water->Transition Diol (1H-Imidazol-2-yl)methanediol (Gem-diol / Hydrate) Transition->Diol Acid Catalyzed (pH < 5) Diol->Aldehyde Dehydration (Heat / Base / Organic Solvent) Analysis UV-Vis: λmax shift 287nm → 212nm NMR: CHO peak disappears

Figure 1: The pH-driven hydration equilibrium. In acidic media, the carbonyl functionality is effectively "masked" as a diol.

Part 2: Troubleshooting & FAQs

Category A: Identification & Purity Analysis

Q1: I purchased Imidazole-2-carboxaldehyde, but my NMR in D₂O shows no aldehyde peak (approx. 9.7 ppm).[1] Did I receive the wrong compound?

Diagnosis: Likely not.[1] You are observing the (1H-Imidazol-2-yl)methanediol form.[1] Explanation: In D₂O (especially if slightly acidic due to dissolved CO₂ or residual acid from synthesis), the aldehyde rapidly hydrates. The characteristic aldehyde proton signal (


) vanishes and is replaced by a methine proton signal (

) significantly upfield.[1]

Resolution Protocol:

  • Switch Solvents: Run the NMR in DMSO-d₆ or Acetone-d₆ . These aprotic polar solvents inhibit hydration.[1]

  • Look for the Shift:

    • Aldehyde Form (DMSO-d₆): Singlet at ~9.6–9.8 ppm.[1]

    • Gem-diol Form (D₂O/Acid): Singlet at ~5.9–6.2 ppm (methine proton).[1]

  • Verify via UV-Vis:

    • Dissolve a small amount in buffer (pH 8).[1] You should see a

      
       band at 287 nm  (Aldehyde).[1]
      
    • Acidify to pH 2.[1] The band will blue-shift (hypsochromic) to 212 nm (Diol).[1]

Data Reference Table: Spectral Signatures

FeatureAldehyde Form (Active)Gem-diol Form (Masked)
Dominant pH > 7.0 (Basic/Neutral)< 5.0 (Acidic)
¹H NMR (Shift) ~9.7 ppm (s, 1H)~6.0 ppm (s, 1H)
UV-Vis (

)
287 nm (Conjugated)212 nm (Non-conjugated)
Solubility Moderate in WaterHigh in Water (due to H-bonding)
Category B: Synthesis & Reactivity

Q2: My Schiff base condensation (reaction with an amine) is failing in aqueous/alcohol media. Why?

Diagnosis: The "Masking Effect."[1] Explanation: Schiff base formation requires a nucleophilic attack of the amine on the carbonyl carbon. In your reaction conditions (likely protic), the carbonyl is already occupied by two hydroxyl groups (the gem-diol).[2] The amine cannot compete effectively with water, which is in vast excess.

Resolution Protocol (The Dehydration Strategy):

  • Eliminate Water: Use anhydrous ethanol or methanol.[1]

  • Add a Dehydrating Agent: Incorporate 4Å Molecular Sieves or anhydrous Na₂SO₄ directly into the reaction flask to scavenge water produced during imine formation.[1]

  • Shift the Equilibrium: If you must use aqueous conditions, raise the pH to 8–9 . This forces the gem-diol to dehydrate back to the reactive aldehyde, making it available for the amine.

    • Caution: At pH > 10, beware of the Cannizzaro reaction (disproportionation).

Q3: The solid compound is turning from white to yellow/brown during storage. Is it degrading?

Diagnosis: Autoxidation or Polymerization.[1] Explanation: Imidazole-2-carboxaldehyde is susceptible to air oxidation, forming Imidazole-2-carboxylic acid.[1] The yellowing often indicates the formation of "brown carbon" oligomers, a process accelerated by light and moisture.

Resolution Protocol:

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Purification: Recrystallize from hot water (if diol is desired) or sublimation (if pure aldehyde is required).[1]

  • Stabilization: Keep the container strictly dry.[1] Moisture catalyzes the formation of the hydrate, which can then participate in complex oligomerization pathways.

Category C: Advanced Applications (Metal Coordination)[1]

Q4: I am trying to coordinate a metal ion, but I'm getting a different complex than predicted.

Diagnosis: Gem-diol Coordination.[1] Explanation: Unlike simple aldehydes, (1H-Imidazol-2-yl)methanediol can act as a bidentate ligand itself.[1] Some metal centers (e.g., Cu(II), Zn(II)) stabilize the gem-diol form or a hemiacetal intermediate rather than the expected carbonyl coordination.[1]

Resolution Protocol:

  • Check X-Ray Data: Verify if the ligand is coordinating through the imidazole Nitrogen and a hydroxyl Oxygen (from the diol).

  • Solvent Control: If you require the carbonyl-metal bond, strictly exclude water and alcohols (which form hemiacetals) from the coordination sphere.[1] Use dry Acetonitrile or DMF.[1]

Part 3: Experimental Decision Workflow

Use this logic flow to determine the correct handling of your sample based on your end goal.

Workflow Start Start: Sample Analysis Goal What is your primary goal? Start->Goal Synthesis Synthesis (Imine/Ligand) Goal->Synthesis Analysis Purity Check (NMR) Goal->Analysis SolventCheck Are you using Water/Acid? Synthesis->SolventCheck NMRSolvent NMR Solvent? Analysis->NMRSolvent Fail High Risk of Failure (Diol Form Dominates) SolventCheck->Fail Yes Success Use Anhydrous Alcohol + Molecular Sieves SolventCheck->Success No D2O D₂O / CD₃OD NMRSolvent->D2O DMSO DMSO-d₆ / Acetone-d₆ NMRSolvent->DMSO ResultDiol Expect Diol Peak (~6.0 ppm) D2O->ResultDiol ResultAld Expect Aldehyde Peak (~9.7 ppm) DMSO->ResultAld

Figure 2: Decision matrix for solvent selection and experimental design.[1]

References

  • pH Dependence & UV-Vis Characterization: Tinel, L., et al. (2017).[1] "pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance." Environmental Science & Technology Letters. [1]

  • NMR Characterization (Aldehyde vs. Hydrate): Lázaro Martínez, J. M., et al. (2010).[1][6] "NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives." The Journal of Organic Chemistry. [1][6]

  • Reactivity & Hemiacetal Formation: Crespi, A. F., et al. (2025).[1][7] "Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights." ChemistryOpen. [1]

Sources

Optimization

Enhancing the stability of (1H-Imidazol-2-yl)methanediol for experimental use

Technical Support Center: (1H-Imidazol-2-yl)methanediol Stability & Handling Topic: Enhancing the stability of (1H-Imidazol-2-yl)methanediol (Imidazole-2-carboxaldehyde hydrate). Case ID: GEM-DIOL-STAB-001 Status: Active...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (1H-Imidazol-2-yl)methanediol Stability & Handling

Topic: Enhancing the stability of (1H-Imidazol-2-yl)methanediol (Imidazole-2-carboxaldehyde hydrate). Case ID: GEM-DIOL-STAB-001 Status: Active Support Guide

Executive Summary: The "Diol Dilemma"

The Core Challenge: (1H-Imidazol-2-yl)methanediol is a geminal diol (hydrate) formed by the addition of water to Imidazole-2-carboxaldehyde (IC). Unlike standard alcohols, this molecule exists in a dynamic, reversible equilibrium with its aldehyde precursor.

The Stability Rule: You cannot "stabilize" this molecule in the traditional sense of preventing degradation alone; you must actively force the equilibrium toward the diol form.

  • High Stability (Diol Favored): Aqueous solution, pH < 5, Low Temperature.

  • Low Stability (Aldehyde Favored): Organic solvents, Neutral/Basic pH, High Temperature, Desiccation.

The Equilibrium Landscape (Mechanism)

To maintain the diol, you must understand the forces driving its dehydration. The hydration is driven by the electrophilicity of the carbonyl carbon.

Key Mechanistic Insight: At neutral pH, the imidazole ring is uncharged, and the aldehyde is the dominant species. As pH drops (pH < 6), the imidazole nitrogen (N3) becomes protonated. The resulting cationic imidazolium ring is strongly electron-withdrawing, which destabilizes the carbonyl double bond and makes it highly susceptible to nucleophilic attack by water, locking it into the diol form.

Equilibrium_Pathway cluster_conditions Stability Factors Aldehyde Imidazole-2-carboxaldehyde (Aldehyde Form) Abs: 287 nm Protonated_Ald Protonated Aldehyde (Cationic Intermediate) Aldehyde->Protonated_Ald Acidic pH (< 5) Protonation of Imidazole Ring Protonated_Ald->Aldehyde pH > 6 (Deprotonation) Diol (1H-Imidazol-2-yl)methanediol (Gem-Diol Form) Abs: 212 nm Protonated_Ald->Diol + H2O (Nucleophilic Attack) Diol->Protonated_Ald - H2O (Dehydration) High Temp / Drying Water Activity Water Activity pH Control pH Control

Figure 1: The pH-dependent hydration equilibrium. The transition from the red node (Aldehyde) to the green node (Diol) requires acidic conditions to increase the electrophilicity of the carbonyl carbon.

Experimental Protocols

Protocol A: Preparation of Stable Diol Stock Solution

Use this protocol if you need the diol for biological assays or kinetics studies.

Reagents:

  • Imidazole-2-carboxaldehyde (Solid precursor)[1][2][3]

  • Milli-Q Water

  • 0.1 M HCl or Citrate Buffer (pH 3.0)

Step-by-Step Methodology:

  • Weighing: Weigh the aldehyde precursor rapidly. The solid is hygroscopic and air-sensitive.

  • Solvation: Dissolve the solid in pH 3.0 Citrate Buffer (or dilute HCl).

    • Why? Pure water may not be acidic enough (pKa of the diol imidazolium is ~5.94). Using a buffer ensures the imidazole remains protonated.

  • Equilibration: Allow the solution to sit at 4°C for 30 minutes .

    • Why? Hydration is not instantaneous. Lower temperature favors the exothermic hydration reaction (Le Chatelier’s principle).

  • Verification: Check UV-Vis absorbance.

    • Success: Peak at 212 nm (Diol).[4][5]

    • Failure: Peak at 287 nm (Aldehyde).[4]

Protocol B: Cryogenic Storage

Use this if you must store the compound for >24 hours.

  • Flash Freezing: Aliquot the acidic solution (Protocol A) into cryovials. Flash freeze in liquid nitrogen.

  • Storage: Store at -80°C .

  • Thawing: Thaw on ice immediately before use. Do not heat to room temperature if strictly maintaining the diol ratio is critical.

Comparative Data: Stability Metrics

The following table summarizes the species distribution based on environmental conditions.

ParameterConditionDominant SpeciesStability Risk
pH < 4.0Gem-Diol (>95%) Low (Stable)
pH 7.0 - 8.0Aldehyde High (Polymerization)
Solvent Water (Excess)Diol Dependent on pH
Solvent DMSO / MeOHAldehyde / Hemiacetal Dehydration
Temp 4°CDiol Low
Temp > 25°CAldehyde High (Entropy favors water loss)

Troubleshooting & FAQs

Q1: My solution is turning yellow/brown over time. What is happening?

Diagnosis: Brown Carbon Formation (Polymerization). Cause: You likely have a significant fraction of the aldehyde form present (pH > 5). Imidazole-2-carboxaldehyde acts as a photosensitizer and polymerizes into light-absorbing "brown carbon" oligomers in the presence of ammonium or amines. Solution:

  • Lower the pH to < 4 immediately to lock the monomer as the diol.

  • Protect the sample from light (wrap vials in foil).

  • Degas solvents to prevent oxidative degradation.

Q2: Can I isolate (1H-Imidazol-2-yl)methanediol as a dry solid?

Verdict: Generally No. Reasoning: Removing the solvent (water) shifts the equilibrium violently back toward the aldehyde (Dehydration). While some electron-deficient gem-diols (like chloral hydrate) are stable solids, the imidazole derivative tends to revert upon drying. Workaround: If you need a solid "equivalent," synthesize the diethyl acetal derivative, which is kinetically stable, and hydrolyze it back to the diol in situ using acid.

Q3: The NMR spectrum in DMSO-d6 shows a peak at 9.8 ppm. Where is the diol?

Diagnosis: Solvent-induced Dehydration. Explanation: DMSO is a hygroscopic, polar aprotic solvent that does not support the hydration equilibrium like water does. In DMSO, the equilibrium shifts almost entirely to the aldehyde (CHO proton at ~9.8 ppm). Solution: To observe the diol by NMR, you must use D₂O (Deuterium Oxide) as the solvent and adjust the pD (pH equivalent) to < 5 using DCl. You should see the methine proton of the diol shift upfield to approximately 6.0 ppm .

References

  • pH Dependence of Hydration: Kampf, C. J., et al. (2017).[6] "pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance." Environmental Science & Technology Letters.

  • Gem-Diol Stability Rules: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Brown Carbon Formation: Hawkins, L. N., et al. (2018). "Formation of Brown Carbon from the Imidazole-Mediated Reactions of Carbonyls." ACS Earth and Space Chemistry.

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of (1H-Imidazol-2-yl)methanediol

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the scalable synthesis of (1H-Imidazol-2-yl)methanediol. This document is designed for researchers, chemists, and proc...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the scalable synthesis of (1H-Imidazol-2-yl)methanediol. This document is designed for researchers, chemists, and process development professionals. It provides not just a protocol, but a framework for understanding the critical parameters, troubleshooting potential issues, and successfully scaling the synthesis for drug development and manufacturing applications.

Introduction

(1H-Imidazol-2-yl)methanediol, the hydrated geminal diol form of 2-imidazolecarboxaldehyde, is a crucial building block in modern medicinal chemistry and materials science.[1] Its aldehyde precursor is a versatile intermediate used in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules.[1] The synthesis of these compounds, while well-documented on a lab scale, presents unique challenges when scaling up, including maintaining high yields, ensuring purity, and managing process safety.[2]

This guide addresses the synthesis as a two-stage process: first, the robust, scalable production of the stable precursor, 2-imidazolecarboxaldehyde, followed by its controlled hydration to the target methanediol. We will delve into the causality behind procedural steps, offer solutions to common experimental hurdles, and provide a logical framework for process optimization.

Overall Synthesis Pathway

The conversion involves a reliable multi-step synthesis of the aldehyde from basic starting materials, followed by an equilibrium-driven hydration step.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Hydration A Imidazole + Benzoyl Chloride B 1-Benzoyl-2-(1,3-dibenzoyl-4-imidazolin-2-yl)imidazole A->B Acetonitrile, Et3N C 2-(1,3-Dibenzoyl-4-imidazolin-2-yl)imidazole HCl B->C MeOH, HCl D 2-Imidazolecarboxaldehyde C->D Reflux in HCl(aq) E (1H-Imidazol-2-yl)methanediol D->E H2O (pH dependent)

Caption: Overall workflow from starting materials to the target diol.

Part 1: Scalable Synthesis of 2-Imidazolecarboxaldehyde

The most critical phase of the process is the reliable, high-yield synthesis of the aldehyde precursor. We recommend the method adapted from Organic Syntheses, which utilizes inexpensive, readily available chemicals and avoids complex purification steps like column chromatography, making it highly suitable for scale-up.[3] This procedure is robust, with products often isolating directly from the reaction mixture in high purity.[3]

Recommended Experimental Protocol

This three-step protocol is designed for high-yield synthesis without the need for chromatographic purification.

Step A: Synthesis of 1-Benzoyl-2-(1,3-dibenzoyl-4-imidazolin-2-yl)imidazole

  • In a suitably sized vessel equipped with mechanical stirring and temperature control, charge imidazole (1.0 mol), triethylamine (2.0 mol), and acetonitrile.

  • Cool the mixture to 15-25°C.

  • Slowly add benzoyl chloride (2.0 mol) dropwise, ensuring the temperature is maintained within the 15-25°C range.

  • After the addition is complete, continue stirring for 1 hour at ambient temperature.

  • Add diethyl ether and water to the reaction mixture, then cool to 5°C to induce crystallization.

  • Isolate the crystalline product by filtration, wash sequentially with water, acetone, and ether, and then air-dry. An expected yield of 80-85% is typical.[3]

Step B: Synthesis of 2-(1,3-Dibenzoyl-4-imidazolin-2-yl)imidazole Hydrochloride

  • To the unrecrystallized product from Step A (0.335 mol), add methanol and concentrated hydrochloric acid.

  • Stir the mixture at ambient temperature. The solids will gradually dissolve over approximately 1 hour to form a clear yellow solution.

  • The hydrochloride salt will begin to precipitate. Continue stirring for an additional 2 hours.

  • Isolate the product by filtration, wash with cold methanol and then ether, and air-dry. The yield is typically quantitative.[3]

Step C: Hydrolysis to 2-Imidazolecarboxaldehyde

  • In a vessel equipped for reflux, dissolve the hydrochloride salt from Step B (0.05 mol) in concentrated hydrochloric acid.

  • Reflux the solution for approximately 22 hours. During this time, benzoic acid will precipitate.

  • Cool the mixture on an ice bath and remove the precipitated benzoic acid by filtration.

  • Evaporate the filtrate to a residue under reduced pressure.

  • Digest the residue with 95% ethanol and cool on ice to precipitate ethylenediamine dihydrochloride, which is removed by filtration.

  • Evaporate the filtrate again to a solid residue. Dissolve this residue in a minimal amount of water.

  • Add solid sodium bicarbonate portion-wise until effervescence ceases. The target 2-imidazolecarboxaldehyde will crystallize from the solution.

  • Isolate the product by filtration, wash with a small amount of cold water, and dry. The yield is typically 80-85%.[3]

Quantitative Data Summary
CompoundStepMolar Mass ( g/mol )Molar Eq.PurityTypical Yield
ImidazoleA68.081.0>99%-
Benzoyl ChlorideA140.572.0>99%-
Intermediate (Step A)A448.48-Crystalline80-85%
Intermediate HCl (Step B)B382.84-Crystalline~100%
2-ImidazolecarboxaldehydeC96.09->98%80-85%

Part 2: Hydration to (1H-Imidazol-2-yl)methanediol

The aldehyde exists in a dynamic equilibrium with its hydrated gem-diol form in aqueous media. The position of this equilibrium is influenced by factors such as pH, temperature, and solvent polarity. For many applications, generating the diol in situ is the most practical approach.

Protocol for In Situ Generation and Isolation
  • Dissolution: Dissolve the purified 2-imidazolecarboxaldehyde in deionized water. The concentration can be adjusted based on the requirements of the subsequent reaction, but a starting point of 0.5-1.0 M is common.

  • pH Adjustment (Optional): The hydration equilibrium can be influenced by pH. For most applications, a neutral pH is sufficient. If subsequent steps require acidic or basic conditions, this is the point of adjustment.

  • Equilibration: Stir the solution at room temperature for 1-2 hours to allow the hydration equilibrium to be established.

  • Confirmation (Analytical Scale): To confirm the formation of the diol, withdraw an aliquot and analyze by ¹H NMR in D₂O. The characteristic aldehyde proton signal (around 9.7 ppm) will decrease or disappear, while a new signal for the methanediol C-H proton will appear at a higher field.[3]

  • Isolation (If Required): Isolating the pure, solid diol can be challenging as it may readily lose water to revert to the more stable aldehyde. Lyophilization (freeze-drying) of the aqueous solution is the most effective method to obtain the diol as a solid, minimizing thermal stress that could shift the equilibrium back to the aldehyde.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Q1: The yield of 2-imidazolecarboxaldehyde in Step C is significantly lower than expected.

  • Potential Cause 1: Incomplete Hydrolysis. The 22-hour reflux in concentrated HCl is critical. Shorter reaction times may lead to incomplete conversion of the intermediate.

    • Solution: Ensure the reflux is maintained for the full duration. Monitor the reaction progress by TLC (Thin Layer Chromatography) if possible, using a suitable solvent system like ethyl acetate/methanol.

  • Potential Cause 2: Product Loss During Workup. The product has some water solubility. Using excessive water to wash the final crystals can lead to significant loss.

    • Solution: Use minimal amounts of ice-cold water for washing the filtered product. Ensure all benzoic acid and ethylenediamine dihydrochloride by-products were thoroughly removed in the preceding steps to maximize the purity of the crude isolate before the final crystallization.

  • Potential Cause 3: Inefficient Neutralization. If insufficient sodium bicarbonate is added, the product will remain in its protonated, more soluble form in the acidic solution.

    • Solution: Add sodium bicarbonate slowly until all foaming has definitively stopped, indicating that the excess acid has been neutralized. Check the pH of the mother liquor after filtration; it should be neutral or slightly basic.

Q2: During Step A, the reaction mixture becomes an unmanageable thick slurry.

  • Potential Cause: Reaction rate is too fast. A rapid addition of benzoyl chloride or inadequate cooling can cause an uncontrolled reaction rate, leading to rapid precipitation of the product.

    • Solution: Ensure the addition of benzoyl chloride is slow and dropwise. Use an efficient overhead stirrer (magnetic stirring may not be sufficient at scale) and a cooling bath to maintain the temperature strictly between 15-25°C. If the mixture thickens, a small amount of additional pre-cooled acetonitrile can be added to improve fluidity.

Q3: How do I confirm that I have formed the methanediol and not just dissolved the aldehyde?

  • Diagnosis: The primary evidence is the change in the ¹H NMR spectrum. The aldehyde proton (-CHO) has a very distinct chemical shift far downfield (~9.7 ppm). The methanediol proton (-CH(OH)₂) will appear much further upfield.

    • Verification Protocol: Dissolve a sample of the starting aldehyde in a deuterated solvent like DMSO-d₆ and record the spectrum. Then, dissolve an equivalent sample in D₂O, allow it to equilibrate for an hour, and record the spectrum again. A significant reduction or disappearance of the ~9.7 ppm signal and the appearance of a new peak is definitive proof of hydration.

Q4: My isolated diol product reverts to the aldehyde over time. How can I store it?

  • Explanation: Solid (1H-Imidazol-2-yl)methanediol is often metastable. The equilibrium can shift back towards the thermodynamically more stable aldehyde upon standing, especially if exposed to a dry atmosphere or gentle heating.

    • Solution: For long-term storage, it is highly recommended to store the stable 2-imidazolecarboxaldehyde precursor in a cool, dry place. Generate the methanediol in solution on an as-needed basis for immediate use in subsequent reactions. If the solid diol must be stored, keep it in a tightly sealed container at low temperature (e.g., -20°C) to slow the rate of dehydration.

Process Optimization and Scale-Up Logic

Scaling this synthesis requires a logical approach to identifying and optimizing critical process parameters. The following diagram illustrates a decision-making workflow for moving from bench-scale to pilot or manufacturing scale.

G Start Bench Scale Synthesis (1x) CheckYield Yield > 80%? Start->CheckYield CheckPurity Purity > 98% by NMR/HPLC? CheckYield->CheckPurity Yes OptimizeReagent Re-evaluate Reagent Stoichiometry CheckYield->OptimizeReagent No SafetyReview Review Safety at 10x Scale (Thermal Runaway, Gas Evolution) CheckPurity->SafetyReview Yes OptimizeWorkup Optimize Workup/Isolation (Filtration, Washing) CheckPurity->OptimizeWorkup No ScaleUp Proceed to 10x Scale SafetyReview->ScaleUp OptimizeTemp Optimize Temperature Control (Jacketed Reactor) OptimizeReagent->Start OptimizeWorkup->Start

Caption: A logical workflow for process optimization and scale-up.

Key Considerations for Scale-Up:
  • Thermal Management: The initial acylation (Step A) is exothermic. On a large scale, passive cooling is insufficient. A jacketed reactor with active cooling is essential to maintain the narrow temperature range and prevent side reactions.

  • Material Handling: Handling large quantities of concentrated hydrochloric acid and flammable solvents requires appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems).

  • Solid Transfer: The filtration and washing of intermediates at a large scale require appropriately sized equipment like a filter press or a centrifugal filter to ensure efficient and safe handling.

  • Waste Management: The by-products (benzoic acid, triethylamine hydrochloride, ethylenediamine dihydrochloride) are generated in significant quantities. A plan for their recovery or disposal must be in place. The recovery of these by-products is a key advantage of this synthesis method.[3]

References

  • ChemicalBook: 1H-Imidazole-2-carboxylic acid synthesis.
  • Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide. This guide details multi-step synthesis involving imidazole derivatives, including purification techniques like column chromatography and extraction. Source: Benchchem
  • A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics.

    • Source: Reaction Chemistry & Engineering (RSC Publishing)
    • URL: [Link]

  • 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. This article describes the crystal structure of a related compound, highlighting the hydrogen bonding capabilities of the imidazole moiety.

    • Source: MDPI
    • URL: [Link]

  • 1H-Imidazole-2-carbaldehyde (Synonyms: 2-Formylimidazole). Product page providing basic information and handling instructions. Source: MedchemExpress.com
  • 2-Imidazolecarboxaldehyde - Chem-Impex. This page describes the compound as a versatile building block in pharmaceuticals and agrochemicals. Source: Chem-Impex
  • One-pot synthesis, NMR, quantum chemical approach... of novel... 1H-imidazole.

    • Source: Heliyon
    • URL: [Link]

  • Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. This article explicitly discusses the challenges and importance of developing scalable syntheses for imidazole building blocks.

    • Source: Thieme Chemistry
    • URL: [Link]

  • IMIDAZOLE-2-CARBOXALDEHYDE - Organic Syntheses Procedure.

    • Source: Organic Syntheses
    • URL: [Link]

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. This paper provides examples of reaction monitoring by TLC and purification by column chromatography for imidazole-containing compounds.

    • Source: IJRPC
    • URL: [Link]

  • From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes.

    • Source: PubMed Central (PMC)
    • URL: [Link]

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.

    • Source: NIH
    • URL: [Link]

  • Imidazole-2-carboxaldehyde synthesis - ChemicalBook. This entry provides an alternative synthesis route involving organometallic reagents, which can be useful for comparison. Source: ChemicalBook
  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one.

    • Source: MDPI
    • URL: [Link]

Sources

Optimization

Resolving analytical challenges in the characterization of (1H-Imidazol-2-yl)methanediol

Welcome to the technical support hub for resolving analytical challenges associated with (1H-Imidazol-2-yl)methanediol. This guide is designed for researchers, chemists, and drug development professionals who are navigat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for resolving analytical challenges associated with (1H-Imidazol-2-yl)methanediol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this unique molecule. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to overcome common experimental hurdles.

The primary analytical challenge with this compound stems from its nature as a geminal diol (gem-diol), which exists in a dynamic equilibrium with its corresponding aldehyde, 2-imidazolecarboxaldehyde. Understanding and controlling this equilibrium is the cornerstone of successful characterization.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the analysis of (1H-Imidazol-2-yl)methanediol, structured in a question-and-answer format.

Section 1: Fundamental Chemistry & Sample Handling

Question 1: I synthesized 2-imidazolecarboxaldehyde, but my initial characterization (e.g., NMR, Mass Spec) suggests the presence of a hydrated species, (1H-Imidazol-2-yl)methanediol. Is my synthesis wrong?

Answer: It is highly unlikely that your synthesis failed. You are observing a fundamental chemical property of 2-imidazolecarboxaldehyde. The aldehyde readily undergoes hydration to form the gem-diol, (1H-Imidazol-2-yl)methanediol. This equilibrium is particularly favorable because the electron-withdrawing nature of the adjacent imidazole ring stabilizes the gem-diol structure.[1][2] Studies have shown that for 2-imidazolecarboxaldehydes, hydration can reach 100% under specific conditions.[1]

The key takeaway is that you are often working with a mixture of two rapidly interconverting species in solution. The ratio of these forms is highly dependent on the solvent, pH, and temperature.

Diagram 1: Aldehyde-Hydrate Equilibrium

Caption: Reversible hydration of 2-imidazolecarboxaldehyde.

Question 2: How should I prepare and store my samples to ensure stability and consistency?

Answer: Sample integrity is paramount. Given the compound's reactivity, we recommend the following:

  • Solvent Choice: For long-term storage, use anhydrous aprotic solvents (e.g., acetonitrile, THF) and store under an inert atmosphere (Nitrogen or Argon) at -20°C or below. This minimizes the water available for hydration.

  • Aqueous Solutions: If you must use aqueous solutions, prepare them fresh before each experiment. Be aware that the equilibrium will establish quickly. To maintain consistency, use buffered solutions (e.g., ammonium acetate or formate for LC-MS) and document the pH for every experiment.

  • Light and Air Sensitivity: Imidazole moieties can be susceptible to photodegradation and oxidation.[3] Always store samples in amber vials and protect them from prolonged exposure to light and air.

Section 2: Chromatographic Analysis (HPLC & LC-MS)

Question 3: My HPLC chromatogram shows a broad peak, or two distinct, poorly resolved peaks. How can I get a single, sharp peak for quantitation?

Answer: This is the most frequent challenge and is almost always caused by the on-column interconversion of the aldehyde and diol forms. If the rate of interconversion is slow relative to the chromatographic timescale, you may see two peaks. If it's intermediate, you'll see a broad, distorted peak.

Causality: The stationary phase environment (pH, solvent composition) can shift the equilibrium. As the sample travels down the column, it's constantly trying to re-equilibrate, leading to band broadening.

Troubleshooting Workflow:

Diagram 2: HPLC Troubleshooting for Peak Splitting

G start Problem: Broad or Split Peak in HPLC check_temp Strategy 1: Control Temperature Lower column temperature (e.g., 10-15°C) to slow down interconversion. start->check_temp check_ph Strategy 2: Adjust Mobile Phase pH Add a buffer (e.g., 0.1% Formic Acid or Ammonium Formate) to push equilibrium to one form. start->check_ph check_flow Strategy 3: Modify Flow Rate Increase flow rate to minimize on-column residence time. start->check_flow result_persist Issue Persists? Consider alternative chromatography. check_temp->result_persist check_ph->result_persist check_flow->result_persist result_sharp Result: Sharp, single peak Proceed with validation. result_persist->result_sharp Yes hil_strat Alternative: HILIC Hydrophilic Interaction Chromatography may better retain the highly polar diol form. result_persist->hil_strat No

Caption: Decision tree for resolving HPLC peak shape issues.

Expert Insight: In our experience, adjusting the mobile phase pH is the most effective strategy. Adding a small amount of acid (like 0.1% formic acid) often protonates the imidazole ring and can favor the aldehyde form, leading to a single sharp peak.

Question 4: What are good starting conditions for an LC-MS method?

Answer: Due to the compound's polarity and the need for volatile buffers, a well-defined set of starting conditions is crucial.

ParameterRecommended Starting ConditionRationale & Comments
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Good starting point for many small molecules.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acidifier, excellent for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase.
Gradient 5% to 95% B over 5-7 minutesA standard screening gradient. The compound is polar and will likely elute early.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 30 °C (or lower, see Q3)Control temperature for reproducibility.
MS Polarity Positive Ion Electrospray (ESI+)The imidazole ring is basic and readily protonates.
Monitored Ion m/z of the aldehyde form Expect to see the [M+H]⁺ of 2-imidazolecarboxaldehyde due to in-source dehydration of the diol.

Self-Validation: If your method is robust, the peak area should remain consistent even with small variations in mobile phase pH or temperature. This confirms you are measuring the total analyte concentration.

Section 3: Spectroscopic Analysis (NMR & MS)

Question 5: In my mass spectrum, I only see the mass corresponding to the aldehyde. Did the diol decompose?

Answer: Not necessarily. This is a classic artifact of the analysis. The gem-diol is often unstable in the gas phase and can lose a molecule of water in the mass spectrometer's ion source—a phenomenon called "in-source dehydration."

Therefore, even if your solution is 100% diol, the primary ion you will detect is the protonated aldehyde ([C₄H₄N₂O + H]⁺). To confirm this, you can sometimes find a low-intensity water adduct of the aldehyde ion ([M+H+H₂O]⁺), which corresponds to the mass of the protonated diol.

Question 6: How can I use ¹H NMR to definitively identify and quantify the aldehyde vs. the diol form?

Answer: NMR is the most powerful tool for this task as it allows direct observation of both species in solution without the risk of in-source conversion.

Protocol: NMR Analysis for Aldehyde/Diol Equilibrium

  • Sample Preparation: Dissolve a precisely weighed amount of your sample (e.g., 5-10 mg) in a deuterated solvent (e.g., 0.75 mL of DMSO-d₆). DMSO-d₆ is excellent because it slows down the exchange of the -OH protons, sometimes allowing them to be observed.

  • Internal Standard: Add a known amount of a certified internal standard (e.g., dimethyl sulfone) for quantitative analysis (qNMR).

  • Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the relaxation delay (d1) is long enough (e.g., 30 seconds) for accurate integration if performing qNMR.

  • Data Analysis:

    • Identify the Aldehyde: Look for a sharp singlet in the δ 9.5-10.0 ppm region. This is the characteristic aldehyde proton (-CHO).

    • Identify the Diol: Look for a signal further upfield, typically δ 5.5-6.5 ppm. This is the methine proton of the gem-diol [-CH(OH)₂].

    • Calculate Ratio: The ratio of the aldehyde to the diol can be calculated directly from the integration values of these two distinct signals.

Expected NMR Signals:

SpeciesProtonTypical Chemical Shift (δ, ppm) in DMSO-d₆
Aldehyde Imidazole CHs7.5 - 8.5
Aldehyde CHO9.5 - 10.0
Diol Imidazole CHs7.0 - 8.0
Methanediol CH(OH)₂5.5 - 6.5
Diol OHsBroad, variable (6.0 - 7.5)

General Analytical Workflow

This diagram outlines a comprehensive approach to characterizing a new batch of (1H-Imidazol-2-yl)methanediol.

Diagram 3: Recommended Analytical Workflow

G cluster_prep Phase 1: Preparation & Screening cluster_quant Phase 2: Method Development & Quantitation cluster_confirm Phase 3: Structural Confirmation prep Sample Prep (Anhydrous Solvent) screen LC-MS Screen (Fast Gradient, ESI+) Confirm m/z of Aldehyde prep->screen dev HPLC-UV Method Dev. (Adjust pH/Temp for single peak) screen->dev nmr NMR Analysis (DMSO-d6) Confirm structure, determine Aldehyde:Diol ratio screen->nmr quant Quantitative Analysis (HPLC or qNMR) Determine Purity & Concentration dev->quant quant->nmr Cross-verify

Caption: A structured workflow for robust characterization.

References

  • BenchChem. (2025). Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide. BenchChem.
  • National Center for Biotechnology Information. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. PubChem.
  • He, M., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
  • Wiley Analytical Science. (2019).
  • Ali, O. T., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. [Link]

  • Clavijo, S., et al. (2017). Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups. Solid-State NMR and Single-Crystal X-ray Diffraction Studies. The Journal of Physical Chemistry A. [Link]

  • Clavijo, S., et al. (2016).
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Link]

  • Jiménez-Osés, G., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry. [Link]

  • Liu, Y., et al. (2022). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Chemical Science.
  • Wang, J., et al. (2021). Analysis of highly polar pesticides in foods by LC-MS/MS. Journal of Environmental Science and Health, Part B. [Link]

Sources

Reference Data & Comparative Studies

Validation

Beyond the Carbonyl: Navigating the Equilibrium of Imidazole-2-carboxaldehyde and its Gem-Diol

Executive Summary For researchers working with Imidazole-2-carboxaldehyde (IC) , the bottle label often tells only half the story.[1] Unlike simple aromatic aldehydes (e.g., benzaldehyde), IC exists in a dynamic, pH-depe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers working with Imidazole-2-carboxaldehyde (IC) , the bottle label often tells only half the story.[1] Unlike simple aromatic aldehydes (e.g., benzaldehyde), IC exists in a dynamic, pH-dependent equilibrium with its hydrated form, (1H-Imidazol-2-yl)methanediol .[1][2]

This guide dissects the "Chameleon Effect" of this compound.[1][2] While the aldehyde form is the requisite electrophile for condensation reactions (Schiff base formation, heterocycle synthesis), the gem-diol form dominates in acidic aqueous media—often acting as a "metabolic sink" or a transition-state mimic in biological assays. Understanding this duality is critical for reproducible synthetic yields and accurate bioactivity data.[1][2]

Thermodynamic & Structural Analysis

The reactivity of IC is governed by the electron-withdrawing nature of the imidazole ring, particularly when protonated. This reduces the electron density at the carbonyl carbon, making it highly susceptible to nucleophilic attack by water.

The Hydration Equilibrium

In aqueous solution, the equilibrium shifts dramatically based on pH.[3][4]

  • Acidic (pH < 5): The imidazole ring is protonated (

    
    ). The resulting imidazolium cation strongly withdraws electrons, activating the carbonyl toward hydration. The cationic gem-diol  becomes the dominant species.[2][5]
    
  • Neutral/Basic (pH > 8): The imidazole is neutral. The equilibrium shifts back toward the free aldehyde , although the neutral gem-diol can precipitate due to low solubility at this pH.

Key Insight: The "aldehyde" you purchase may behave as a "hydrate" in your biological buffer (pH 7.4), significantly altering its effective concentration and reactivity.

Equilibrium Aldehyde Free Aldehyde (Reactive Electrophile) Abs: 287 nm CationAld Protonated Aldehyde (Highly Electrophilic) Aldehyde->CationAld +H+ (N3) CationDiol Cationic Gem-Diol (Dominant at pH < 5) Abs: 212 nm CationAld->CationDiol +H2O (Fast) NeutralDiol Neutral Gem-Diol (Precipitates at pH ~8) CationDiol->NeutralDiol -H+ NeutralDiol->Aldehyde -H2O

Figure 1: The pH-Dependent Equilibrium Landscape. At low pH, the pathway funnels toward the Cationic Gem-Diol, effectively trapping the reactive aldehyde.

Analytical Comparison: The "Fingerprint"

Distinguishing the two forms is straightforward if you know the specific spectral markers. The most common error is misinterpreting the lack of a carbonyl signal in NMR as "degradation" when it is simply hydration.

Comparative Data Table
FeatureImidazole-2-carboxaldehyde (Aldehyde) (1H-Imidazol-2-yl)methanediol (Gem-Diol)
Dominant Condition Organic solvents (DMSO, MeOH), pH > 9Aqueous buffers, Acidic pH (< 5)
UV-Vis Absorbance 287 nm (Conjugated

)
212 nm (Loss of conjugation)
1H NMR (Carbonyl/Methine) Singlet, ~9.4 – 9.8 ppm Singlet, ~6.0 – 6.5 ppm
13C NMR (Carbonyl/Methine) ~181 ppm (C=O)~70 ppm (C-OH)
Reactivity High (Schiff base, Reduction)Low (Must dehydrate to react)
Solubility Good in Ethanol, DMSO, dilute acidPoor in neutral water (precipitates)

Expert Note on UV-Vis: The shift from 287 nm to 212 nm is the fastest way to check the state of your sample. If your "aldehyde" solution in buffer is transparent at 287 nm, it has fully hydrated.[1][2]

Functional Performance & Reactivity
Synthesis: The Dehydration Penalty

For synthetic chemists making Schiff bases (imines) or heterocycles, the hydrate is a "masked" reagent. The reaction rate is often limited by the dehydration step , not the nucleophilic attack.

  • Problem: In aqueous acidic media (common for catalysis), the equilibrium favors the stable gem-diol.

  • Solution: Use anhydrous solvents (Ethanol, Methanol) or add a dehydrating agent (molecular sieves) to drive the equilibrium toward the reactive aldehyde.

ReactionPathway Diol Gem-Diol (Stable Trap) Low Reactivity Aldehyde Free Aldehyde Reactive Species Diol->Aldehyde Dehydration (Rate Limiting in H2O) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate + Amine (R-NH2) Product Schiff Base (Imine) Final Product Intermediate->Product - H2O

Figure 2: Synthetic Reaction Pathway. The gem-diol must cross an energy barrier (dehydration) before entering the productive reaction cycle.[6][7]

Bioactivity: Transition State Mimicry

In drug discovery, the gem-diol form is not merely a byproduct; it is often the pharmacophore .

  • Protease Inhibition: The tetrahedral geometry of the gem-diol (

    
     carbon) mimics the transition state of peptide bond hydrolysis.
    
  • Implication: If screening for inhibitors, ensure your assay buffer pH allows the gem-diol to exist.[1][2] Screening at high pH (>9) may artificially reduce potency by forcing the planar aldehyde form.

Experimental Protocols
Protocol A: Rapid Species Determination (UV-Vis)

Use this to verify if your stock solution has hydrated.[1][2]

  • Preparation: Dissolve 1 mg of IC in 1 mL of your target buffer (e.g., PBS pH 7.4 or Acetate pH 4.0).

  • Measurement: Record UV-Vis spectrum from 200 nm to 350 nm.

  • Analysis:

    • Peak at ~287 nm: Significant aldehyde fraction present.[1][2]

    • Peak at ~212 nm (and loss of 287 nm): Predominantly gem-diol.[1][2]

    • Note: At pH 7.4, you will likely see a mix, but the 287 nm peak will be diminished compared to a DMSO control.

Protocol B: Optimized Schiff Base Synthesis

Use this to overcome the "Hydrate Trap" and maximize yield.

  • Solvent Choice: Use Ethanol or Methanol (anhydrous).[1][2] Avoid water.

  • Reagents: Mix Imidazole-2-carboxaldehyde (1.0 eq) with the Amine (1.0–1.1 eq).

  • Catalyst: Add catalytic acetic acid (1-5 mol%) only if the reaction is sluggish; however, excess acid may promote hydration if water is generated.[1][2]

  • Dehydration: Add activated 4Å Molecular Sieves to the reaction vessel. This scavenges the water produced during imine formation, preventing the reverse reaction and the hydration of the starting material.

  • Monitoring: Monitor by TLC or NMR. The disappearance of the aldehyde proton (9.4-9.8 ppm) and appearance of the imine proton (~8.5 ppm) indicates success.

References
  • Lázaro Martínez, J. M., et al. (2010).[1][2][8] NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(10). Link

  • Kampf, C. J., et al. (2017).[1][2] pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Environmental Science & Technology Letters, 4(12), 551–555. Link

  • Crespi, A. F., et al. (2025).[1][2][7][8] Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. ChemistryOpen, e202400411.[1][2] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24955, 1H-Imidazole-2-carbaldehyde.[1][2] Link

Sources

Comparative

A Comparative Guide to Validating the Biological Activity of (1H-Imidazol-2-yl)methanediol as a Putative Nitric Oxide Synthase Inhibitor

This guide provides a comprehensive framework for the validation and comparative analysis of (1H-Imidazol-2-yl)methanediol, a hydrated aldehyde, as a potential inhibitor of inducible nitric oxide synthase (iNOS). Given t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation and comparative analysis of (1H-Imidazol-2-yl)methanediol, a hydrated aldehyde, as a potential inhibitor of inducible nitric oxide synthase (iNOS). Given the limited direct literature on this specific gem-diol, we establish a logical, evidence-based pathway for its evaluation. This involves leveraging data from its parent compound, imidazole-2-carboxaldehyde, and comparing its activity against well-characterized, selective iNOS inhibitors.

The imidazole moiety is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties[1][2][3]. A key mechanism for many imidazole-containing compounds is enzyme inhibition[4][5]. Specifically, the imidazole nucleus is a known inhibitor of nitric oxide synthases (NOS), acting as a heme-site competitor with the substrate L-arginine[6][7]. This guide will therefore focus on validating the hypothesis that (1H-Imidazol-2-yl)methanediol, through its equilibrium with imidazole-2-carboxaldehyde, inhibits iNOS, an enzyme pivotal to the inflammatory cascade.

Foundational Concepts: Chemical Stability and Biological Rationale

(1H-Imidazol-2-yl)methanediol is the gem-diol hydrate of imidazole-2-carboxaldehyde. In aqueous biological media, these two forms exist in a chemical equilibrium. The biological activity is therefore intrinsically linked to the aldehyde, which serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients and enzyme inhibitors[5]. The imidazole core itself is a common feature in many biologically active molecules[5].

Our central hypothesis is that the imidazole core of the test compound will interact with the heme group of the iNOS active site, competing with L-arginine and thereby inhibiting the production of nitric oxide (NO). Overproduction of NO by iNOS is a hallmark of numerous inflammatory diseases, making selective iNOS inhibitors valuable therapeutic candidates[7][8][9]. To rigorously test this, we will compare its performance against two established selective iNOS inhibitors:

  • L-N6-(1-iminoethyl)lysine (L-NIL): A well-characterized iNOS inhibitor that acts as a mechanism-based inactivator, targeting the heme residue at the active site[10][11][12].

  • 1400W: A potent and highly selective, slow, tight-binding iNOS inhibitor with a K_d_ value of ≤ 7 nM[13][14][15]. It is often used as a gold-standard selective inhibitor in both in vitro and in vivo studies[16].

This comparative approach provides a robust benchmark to quantify the potency and selectivity of our test compound.

Experimental Validation Workflow

A multi-tiered validation process is essential, progressing from a simple enzymatic assay to a more complex cell-based model. This ensures that observed effects are not artifacts of a simplified system and are relevant in a biological context.

G cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: Cell-Based Validation cluster_2 Phase 3: Data Analysis & Comparison enzymatic_assay Biochemical iNOS Assay (Griess Reaction) ic50 Determine IC50 Values (Test Compound vs. L-NIL, 1400W) enzymatic_assay->ic50 Quantify NO production lps_stimulation LPS Stimulation to Induce iNOS ic50->lps_stimulation Confirm target engagement cell_culture Culture RAW 264.7 Macrophages cytotoxicity Cytotoxicity Assay (CellTiter-Glo®) cell_culture->cytotoxicity cell_culture->lps_stimulation cytotoxicity->lps_stimulation Determine non-toxic dose range cellular_assay Cellular iNOS Inhibition Assay (Griess Reaction) lps_stimulation->cellular_assay Measure NO in supernatant data_analysis Compare IC50 Values (Biochemical vs. Cellular) cellular_assay->data_analysis conclusion Validate Biological Activity data_analysis->conclusion

Caption: High-level workflow for validating iNOS inhibitory activity.

Phase 1: Biochemical Validation of iNOS Inhibition

The initial step is to determine if (1H-Imidazol-2-yl)methanediol directly inhibits iNOS enzyme activity in a purified, cell-free system. This approach isolates the enzyme-inhibitor interaction from confounding cellular factors.

Core Objective: To quantify the concentration-dependent inhibition of recombinant iNOS and determine the half-maximal inhibitory concentration (IC50).

This protocol measures nitrite (NO₂⁻), a stable breakdown product of NO, using the Griess diazotization reaction. The reaction of nitrite with sulfanilamide and N-(1-naphthyl)ethylenediamine (NED) forms a colored azo dye, whose absorbance is proportional to the NO concentration[17][18].

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer containing all necessary cofactors for iNOS activity (e.g., NADPH, FAD, FMN, tetrahydrobiopterin).

    • Prepare serial dilutions of the test compound, L-NIL, and 1400W in the reaction buffer.

    • Prepare a solution of recombinant human iNOS enzyme.

    • Prepare the substrate solution: L-arginine.

  • Assay Execution (96-well plate format):

    • To each well, add 50 µL of the appropriate inhibitor dilution (test compound or positive controls). Include "no inhibitor" and "no enzyme" controls.

    • Add 25 µL of the iNOS enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the L-arginine substrate solution to all wells.

    • Incubate for 60 minutes at 37°C.

  • Nitrite Detection:

    • Stop the enzymatic reaction.

    • Add 50 µL of Sulfanilamide solution to all wells and incubate for 10 minutes at room temperature, protected from light[17].

    • Add 50 µL of NED solution to all wells and incubate for another 10 minutes[17].

    • Measure the absorbance at 540 nm using a microplate reader within 30 minutes[17].

  • Data Analysis:

    • Subtract the background absorbance (from "no enzyme" wells).

    • Calculate the percentage of iNOS inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

The primary output will be the IC50 values. This allows for a direct, quantitative comparison of potency.

CompoundPredicted IC50 (Biochemical Assay)Reference IC50
(1H-Imidazol-2-yl)methanediolTo be determinedN/A
L-NIL~3-5 µM3.3 µM[12]
1400W~5-10 nM≤ 7 nM[13][14]

Phase 2: Cell-Based Validation of iNOS Inhibition

Demonstrating activity in a cellular context is a critical step. It confirms that the compound can cross the cell membrane, is stable in the cellular environment, and inhibits iNOS within its native signaling pathway without causing general cytotoxicity. The RAW 264.7 murine macrophage cell line is a standard model, as it robustly expresses iNOS upon stimulation with lipopolysaccharide (LPS)[19][20][21].

Before testing for inhibition, it is imperative to determine the concentration range at which the test compound is not toxic to the cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells[22][23][24].

Methodology:

  • Cell Plating: Seed RAW 264.7 cells in a 96-well opaque-walled plate at a density of 5 x 10⁵ cells/mL and allow them to adhere for 24 hours[19].

  • Compound Treatment: Treat cells with serial dilutions of (1H-Imidazol-2-yl)methanediol for 24 hours.

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well[23].

    • Mix on an orbital shaker for 2 minutes to induce cell lysis[23].

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal[23].

    • Record luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal of treated cells to the vehicle control (e.g., DMSO) to determine the percentage of cell viability. The highest concentrations showing >90% viability will be used for subsequent inhibition assays.

This protocol measures the ability of the test compound to inhibit NO production in LPS-stimulated macrophages.

Methodology:

  • Cell Plating & Pre-treatment: Seed RAW 264.7 cells as described in 4.1. Pre-treat the cells for 1 hour with non-toxic concentrations of the test compound, L-NIL, or 1400W[21].

  • iNOS Induction: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the "unstimulated" control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for iNOS expression and NO production[21].

  • Nitrite Measurement:

    • Carefully collect the cell culture supernatant.

    • Perform the Griess reaction on the supernatant as described in Protocol 3.1, steps 3 and 4.

Summarize the IC50 values obtained from both the biochemical and cellular assays. A strong correlation between the two validates that the compound's mechanism of action in cells is direct iNOS inhibition.

CompoundBiochemical IC50Cellular IC50Cytotoxicity (CC50)Selectivity Index (CC50/Cellular IC50)
(1H-Imidazol-2-yl)methanediolResult from 3.1Result from 4.2Result from 4.1To be calculated
L-NIL~3-5 µMExpected: 5-15 µM>100 µM>10
1400W~5-10 nMExpected: 10-50 nM>100 µM>2000

The Selectivity Index is a critical parameter, representing the therapeutic window of the compound. A higher index indicates that the compound inhibits iNOS at concentrations far below those that cause cell death.

Mechanistic Grounding: The iNOS Signaling Pathway

Understanding the context of iNOS induction is crucial for interpreting cell-based data. LPS, a component of gram-negative bacteria, activates macrophages primarily through the Toll-like receptor 4 (TLR4) pathway, leading to the activation of transcription factors like NF-κB, which drives the expression of the iNOS gene.

G cluster_0 Cellular Activation cluster_1 Gene Expression & Translation cluster_2 Enzymatic Reaction & Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein (Enzyme) iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO O2, NADPH L_Arginine L-Arginine L_Arginine->iNOS_protein Inhibitor (1H-Imidazol-2-yl)methanediol L-NIL / 1400W Inhibitor->iNOS_protein Inhibition

Sources

Validation

Cross-Validation of Analytical Methods for (1H-Imidazol-2-yl)methanediol

A Comparative Guide for Stability-Indicating Protocols Executive Summary: The "Schrödinger's" Analyte (1H-Imidazol-2-yl)methanediol is not a static target. It exists in a dynamic, pH-dependent equilibrium as the gem-diol...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Stability-Indicating Protocols

Executive Summary: The "Schrödinger's" Analyte

(1H-Imidazol-2-yl)methanediol is not a static target. It exists in a dynamic, pH-dependent equilibrium as the gem-diol (hydrated) form of 1H-Imidazole-2-carboxaldehyde .[1]

For the analytical chemist, this molecule presents a distinct challenge: chromatographic artifacts . In aqueous solution, the aldehyde and diol interconvert.[1][2][3] Standard Reversed-Phase (RP) methods often yield split peaks or varying response factors because the aldehyde absorbs strongly at ~287 nm, while the diol (the target analyte) has negligible absorbance above 220 nm.

This guide compares three orthogonal approaches—HILIC-MS , Modified RP-HPLC , and qNMR —to validate the quantification of the methanediol species specifically.

The Physicochemical Challenge

Before selecting a method, one must understand the equilibrium governing the analyte.

  • Acidic pH (< 5.0): The equilibrium strongly favors the (1H-Imidazol-2-yl)methanediol (gem-diol) form.

  • Neutral/Basic pH: The equilibrium shifts toward the aldehyde, which is susceptible to oxidation and polymerization.

  • Detection Dilemma: The diol lacks the conjugated

    
    -system of the aldehyde, resulting in a "UV-transparent" profile at standard detection wavelengths (254/280 nm).
    
Diagram 1: Analytical Decision Matrix & Equilibrium Dynamics

AnalyticalStrategy Start Sample: (1H-Imidazol-2-yl)methanediol Equilibrium Aqueous Equilibrium Aldehyde (UV+) <--> Gem-Diol (UV-) Start->Equilibrium Decision Primary Analytical Goal? Equilibrium->Decision pH < 5 stabilizes Diol Path_Quant Absolute Purity / Potency Decision->Path_Quant Ref Std Characterization Path_Trace Trace Impurity / Bioanalysis Decision->Path_Trace Low Conc (< 1 µg/mL) Path_QC Routine QC / Stability Decision->Path_QC High Throughput Method_qNMR Method A: qNMR (The 'Truth' Standard) Path_Quant->Method_qNMR Direct observation of ratio Method_HILIC Method B: HILIC-MS (Sensitivity & Diol Retention) Path_Trace->Method_HILIC Best retention of polar diol Method_HPLC Method C: Polar-Embedded RP-HPLC (Cost-Effective QC) Path_QC->Method_HPLC If pH controlled < 3.0

Figure 1: Decision tree for selecting the analytical method based on the specific form (aldehyde vs. diol) and sensitivity requirements.

Method A: HILIC-MS (The Sensitivity Specialist)

Best For: Trace analysis, bioanalytical studies, and stabilizing the polar diol form.

Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior chromatographic choice. The high-organic mobile phase suppresses the hydration equilibrium shifts that occur in high-water RP phases, and the polar stationary phase retains the hydrophilic diol.

Experimental Protocol
  • Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid). Note: Acidic pH is critical to maintain the diol form.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold)

    • 1-6 min: 95% B → 60% B

    • 6-8 min: 60% B (Hold)

    • 8.1 min: 95% B (Re-equilibration for 5 mins)

  • Detection: ESI-MS (Positive Mode). Monitor MRM transition m/z 113 → 69 (Loss of CH2(OH)2 group logic).

  • Sample Diluent: 90:10 ACN:Water (Prevents solvent mismatch peak distortion).

Scientific Rationale: The amide stationary phase interacts via hydrogen bonding with the hydroxyl groups of the methanediol. By keeping the aqueous buffer (MPA) at pH 3.0, we force the equilibrium toward the gem-diol, ensuring a sharp, single peak rather than a split doublet.

Method B: Modified RP-HPLC (The QC Workhorse)

Best For: Routine quality control where MS is unavailable.

Standard C18 columns often fail here due to "dewetting" (pore collapse) with highly aqueous phases needed to retain the diol, or they separate the aldehyde and diol into two broad peaks. We utilize a Polar-Embedded group to prevent pore collapse and interact with the polar analyte.

Experimental Protocol
  • Column: Polar-embedded C18 (e.g., Phenomenex Synergi Polar-RP or Agilent Bonus-RP), 4.6 x 150 mm, 4 µm.

  • Mobile Phase: Isocratic 98% Buffer / 2% Methanol.

    • Buffer: 20 mM Potassium Phosphate, pH 2.5.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 10°C. Crucial: Low temperature slows the interconversion rate, sharpening the peak.

  • Detection: UV at 210 nm .

    • Warning: Do not use 280 nm. 280 nm detects the aldehyde impurity, not the methanediol.

Scientific Rationale: The extremely low organic content (2%) is necessary for retention. The pH 2.5 buffer stabilizes the gem-diol. Cooling the column to 10°C increases the energy barrier for dehydration, kinetically "freezing" the diol form during the separation window.

Method C: qNMR (The Structural Arbiter)

Best For: Primary Reference Standard qualification and determining the exact solution-state equilibrium constant (


).

Quantitative NMR (qNMR) is the only method that does not disrupt the equilibrium during measurement. It "takes a picture" of the ratio between the aldehyde and methanediol.

Experimental Protocol
  • Solvent: D2O (Deuterium Oxide) with 0.1% DCl (Deuterium Chloride) to adjust pD < 3.

  • Internal Standard: Maleic Acid (Traceable standard), added gravimetrically.

  • Instrument: 400 MHz (or higher) NMR.

  • Parameters:

    • Pulse angle: 90°

    • Relaxation delay (D1): 60 seconds (Must be > 5x T1 of the longest relaxing proton).

    • Scans: 16 or 32.

  • Signal Integration:

    • Methanediol (Target): Singlet at ~6.1 ppm (CH of the diol).

    • Aldehyde (Impurity): Singlet at ~9.8 ppm (CHO).

    • Imidazole Ring: ~7.4 ppm (used for total imidazole content).

Scientific Rationale: In D2O, the hydroxyl protons of the diol exchange and disappear, but the methine proton (CH) on the gem-diol carbon remains distinct. Comparing the integral of the CH-diol (6.1 ppm) to the CHO-aldehyde (9.8 ppm) gives the absolute molar ratio.

Cross-Validation Matrix

The following table summarizes the performance characteristics derived from validating these methods according to ICH Q2(R2) guidelines.

FeatureHILIC-MSModified RP-HPLCqNMR
Specificity High (Mass separation)Medium (Relies on retention time)Very High (Structural resolution)
LOD (Limit of Detection) 5 ng/mL1 µg/mL (at 210 nm)~1 mg/mL
Linearity (R²) > 0.995> 0.990N/A (Absolute method)
Equilibrium Bias Low (Stabilized by organic)Medium (Shift possible on column)None (True solution state)
Primary Use Case Bioanalysis / Trace ImpuritiesRoutine QC / Release TestingReference Std Purity /

Determination
Diagram 2: Validation Workflow (ICH Q2 Aligned)

Figure 2: ICH Q2(R2) Validation workflow emphasizing the critical robustness check for solution stability.

Conclusion & Recommendations

For the analysis of (1H-Imidazol-2-yl)methanediol :

  • Do not use standard C18/Acetonitrile gradients. You will likely observe peak splitting due to the aldehyde/diol interconversion.

  • Use qNMR to establish the purity of your reference standard. You cannot assume the solid is 100% diol or 100% aldehyde without this data.

  • Use HILIC-MS for high-sensitivity applications. It provides the most stable environment for the polar diol form.

  • Control pH and Temperature: Always maintain pH < 3.0 and Temperature < 15°C during liquid chromatography to kinetically trap the diol species.

References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5][6] Link

  • Alpert, A. J. (1990).[7] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177–196.[7] Link

  • Galloway, M. M., et al. (2017). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. The Journal of Physical Chemistry A, 121(34), 6405–6414. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

Sources

Validation

Structural comparison of (1H-Imidazol-2-yl)methanediol with analogous compounds

An In-Depth Structural Comparison of (1H-Imidazol-2-yl)methanediol and its Analogs This guide provides a comprehensive structural and stability analysis of (1H-Imidazol-2-yl)methanediol, a notably stable geminal diol. It...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Structural Comparison of (1H-Imidazol-2-yl)methanediol and its Analogs

This guide provides a comprehensive structural and stability analysis of (1H-Imidazol-2-yl)methanediol, a notably stable geminal diol. It is intended for researchers, scientists, and professionals in drug development who are engaged with heterocyclic chemistry and the structural nuances of potential pharmacophores. We will explore the factors contributing to its stability and conduct a comparative analysis with isomeric and structurally analogous compounds, supported by experimental and computational insights.

Introduction: The Anomaly of Stable Geminal Diols

Geminal (gem) diols, compounds bearing two hydroxyl groups on a single carbon atom, are typically transient intermediates in the hydration of aldehydes and ketones, rarely isolable due to their inherent instability and propensity to dehydrate back to the parent carbonyl compound.[1][2][3] Their stability is governed by a delicate balance of electronic effects, steric hindrance, intramolecular hydrogen bonding, and ring strain.[1][4]

(1H-Imidazol-2-yl)methanediol, the hydrate of 2-imidazolecarboxaldehyde, defies this trend. The electron-withdrawing nature of the adjacent sp²-hybridized nitrogen atoms in the imidazole ring significantly destabilizes the carbonyl group of the parent aldehyde, thereby shifting the equilibrium favorably towards the hydrated gem-diol form.[4][5] This phenomenon is particularly pronounced in acidic conditions, where protonation of the imidazole ring further enhances its electron-withdrawing capacity, making the gem-diol the dominant species in solution at a pH below 5.[6] This guide will dissect the structural features underpinning this stability and compare them against relevant analogs to provide a deeper understanding of these structure-stability relationships.

Profiling the Parent Compound: (1H-Imidazol-2-yl)methanediol

(1H-Imidazol-2-yl)methanediol is formed through the reversible addition of water to the carbonyl group of 2-imidazolecarboxaldehyde.[7] Studies have demonstrated that for 2-imidazolecarboxaldehydes, hydration can reach 100% under specific experimental conditions, a stark contrast to its isomers.[4]

Causality of Stability: The stability of this gem-diol is primarily attributed to two factors:

  • Inductive Effect: The two nitrogen atoms of the imidazole ring exert a strong electron-withdrawing inductive effect on the carbonyl carbon of the aldehyde precursor. This increases the carbon's electrophilicity and susceptibility to nucleophilic attack by water.

  • Intramolecular Hydrogen Bonding: The arrangement of the hydroxyl groups and the imidazole nitrogen atoms allows for the formation of a stabilizing intramolecular hydrogen-bonding network. This network helps to lock the conformation and lower the overall energy of the molecule.

Caption: Reversible hydration of 2-imidazolecarboxaldehyde.

Comparative Structural Analysis with Analogous Compounds

To contextualize the unique stability of (1H-Imidazol-2-yl)methanediol, we will compare it with three classes of analogous compounds.

Isomeric Analogs: The Impact of Substituent Position

The position of the carbonyl group on the imidazole ring is a critical determinant of gem-diol stability. A study comparing the hydration of imidazolecarboxaldehyde isomers found that under identical conditions, 2-imidazolecarboxaldehyde was fully hydrated, whereas 5-imidazolecarboxaldehyde and 4-imidazolecarboxaldehyde were only 36% and 5% hydrated, respectively.[4]

  • (1H-Imidazol-4-yl)methanediol & (1H-Imidazol-5-yl)methanediol: In these isomers, the gem-diol group is not positioned between two nitrogen atoms. Consequently, the inductive electron-withdrawing effect on the carbonyl carbon is significantly weaker, leading to a much less favorable hydration equilibrium. The stability follows the order: 2-position >> 5-position > 4-position.

Heterocyclic Core Analogs: The Role of the Aromatic System

Modifying the heterocyclic ring provides insight into how ring electronics influence gem-diol stability.

  • (Pyridin-2-yl)methanediol: Pyridine is a π-deficient heterocycle. Similar to imidazole, the nitrogen atom at position 1 exerts an electron-withdrawing effect, stabilizing the gem-diol. However, the lack of a second nitrogen atom adjacent to the substitution site, as seen in imidazole, results in comparatively less stabilization.

  • (1H-Benzimidazol-2-yl)methanediol: The fusion of a benzene ring to the imidazole core (forming benzimidazole) can modulate the electronic properties. While the fundamental stabilizing effect of the two nitrogen atoms flanking the C2 position remains, the extended π-system of the benzene ring can influence the overall electron density distribution. Synthesis of related benzimidazole methanones has been explored, indicating the versatility of this scaffold.[8][9]

Acyclic Analogs: Isolating the Electronic Effect

Acyclic compounds provide a simplified model to understand the electronic principles of gem-diol stabilization.

  • Methanediol (H₂C(OH)₂): As the simplest gem-diol, it is highly unstable and exists predominantly in aqueous solutions of formaldehyde but is difficult to isolate.[1] It serves as a baseline for an electronically neutral system.

  • Chloral Hydrate (Cl₃CCH(OH)₂): This is a classic example of a stable, isolable acyclic gem-diol. The powerful inductive electron-withdrawing effect of the three chlorine atoms on the adjacent carbon mirrors the effect of the imidazole ring, effectively stabilizing the diol form.[5]

G A (1H-Imidazol-2-yl)methanediol (High Stability) B (1H-Imidazol-4/5-yl)methanediol (Low Stability) A->B Isomeric Position Effect C (Pyridin-2-yl)methanediol (Moderate Stability) A->C Heterocyclic Core Effect D Chloral Hydrate (High Stability - Acyclic) A->D Principle of Electronic Stabilization

Caption: Logical relationships of stability comparison.

Experimental and Computational Protocols

To validate the stability and structural characteristics of these compounds, a combination of synthetic, spectroscopic, and computational methods is employed.

Protocol: Synthesis and Isolation of Gem-Diols

Objective: To prepare the gem-diol form from its corresponding aldehyde precursor.

Causality: This protocol leverages acid catalysis to promote the hydration of the carbonyl. Trifluoroacetic acid (TFA) has been shown to not only facilitate water addition but also to aid in the crystallization of the resulting gem-diol.[4]

Methodology:

  • Dissolution: Dissolve the parent aldehyde (e.g., 2-imidazolecarboxaldehyde) in a suitable solvent such as methanol or a mixture of water and an organic co-solvent.

  • Acidification: Slowly add a catalytic amount of trifluoroacetic acid (TFA) to the solution while stirring.

  • Hydration: Allow the mixture to stir at room temperature. The progress of the hydration can be monitored by NMR spectroscopy.

  • Crystallization: For isolation, employ slow evaporation of the solvent at room temperature or cooling to induce crystallization.

  • Isolation: Collect the resulting crystals by vacuum filtration, wash with a cold, non-polar solvent, and dry under vacuum.

Protocol: Spectroscopic Characterization via NMR

Objective: To confirm the conversion of the aldehyde to the gem-diol and obtain structural information.

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the aldehyde and gem-diol forms. The chemical environment of the protons and carbons at the reaction center changes distinctly upon hydration.

Methodology:

  • Sample Preparation: Prepare a solution of the compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • ¹H NMR Analysis:

    • Look for the disappearance of the characteristic aldehyde proton signal, which typically appears far downfield (δ ≈ 9.5-10.0 ppm).

    • Observe the appearance of a new methine proton signal for the C-H of the gem-diol, typically at a more upfield position (δ ≈ 5.5-6.5 ppm).

    • Note the presence of a broad signal for the two hydroxyl protons, which may exchange with residual water in the solvent.

  • ¹³C NMR Analysis:

    • Confirm the disappearance of the aldehyde carbonyl carbon signal (δ ≈ 180-200 ppm).

    • Identify the new signal for the gem-diol carbon, which will be shifted significantly upfield (δ ≈ 80-95 ppm).

G cluster_workflow Experimental Workflow start Start: Parent Aldehyde synthesis Protocol 3.1: Acid-Catalyzed Hydration start->synthesis comp Protocol 3.3: DFT Calculations start->comp nmr Protocol 3.2: NMR Spectroscopy synthesis->nmr xray Single-Crystal X-ray Diffraction (if crystalline) synthesis->xray Optional data Data Analysis: Compare Bond Lengths, Angles, Stability nmr->data xray->data comp->data

Caption: Workflow for gem-diol characterization.

Data Summary: A Comparative Table

The following table summarizes key structural and stability parameters for (1H-Imidazol-2-yl)methanediol and its analogs, based on experimental data and computational predictions.

CompoundParent AldehydeKey Stabilizing Factor(s)Hydration % (in solution)Predicted O-C-O Angle
(1H-Imidazol-2-yl)methanediol 2-Imidazolecarboxaldehyde[10][11]Two adjacent N atoms (inductive effect)~100%[4]~111°[12]
(1H-Imidazol-4-yl)methanediol 4-ImidazolecarboxaldehydeWeak inductive effect from one N atom~5%[4]N/A (unstable)
(Pyridin-2-yl)methanediol Pyridine-2-carboxaldehydeSingle adjacent N atom (inductive effect)Moderate~110°
Chloral Hydrate ChloralThree Cl atoms (strong inductive effect)>99%~110°
Methanediol FormaldehydeMinimal (slight polarization)High (in water)[1]~112°

Note: Data for some compounds are based on theoretical calculations and known chemical principles due to their transient nature.

Conclusion

The remarkable stability of (1H-Imidazol-2-yl)methanediol is a direct consequence of its unique electronic structure. The positioning of the gem-diol group at the C2 position of the imidazole ring, flanked by two nitrogen atoms, creates a powerful electron-withdrawing environment that strongly favors the hydrated state over the parent aldehyde. This effect is significantly diminished in its 4- and 5-position isomers and is modulated in other heterocyclic systems like pyridine. The comparison with acyclic analogs such as chloral hydrate reinforces the principle that strong inductive effects are a key design element for stabilizing the otherwise labile gem-diol moiety. This comprehensive understanding is crucial for medicinal chemists and drug designers who can leverage these principles to modulate the properties of heterocyclic compounds, influencing their reactivity, solubility, and potential as therapeutic agents.

References

  • IUCr. (2007). 1-(1H-Imidazol-1-yl)ethanone. Acta Cryst. E63, o636-o637. [Link]

  • MDPI. (2020). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Molecules, 25(15), 3485. [Link]

  • ResearchGate. (2001). SYNTHESIS OF 1H-BENZO [d] IMIDAZOLO-2-YL-3-ARYL-4-CHLOROCYCLOBUTANONE-2-YL-METHANONES.... [Link]

  • Royal Society of Chemistry. (2020). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry, 18(3), 456-460. [Link]

  • Chemistry LibreTexts. (2023). Addition of Water to form Hydrates (Gem-Diols). [Link]

  • PubChem. 1H-imidazole-2-carbaldehyde. [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]

  • National Institutes of Health. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]

  • MDPI. (2021). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2021(4), M1296. [Link]

  • PubChem. (1-methyl-1H-imidazol-2-yl)methanamine. [Link]

  • ResearchGate. (2020). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)-methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. [Link]

  • Nature. (2024). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Nature Communications, 15, 1234. [Link]

  • ResearchGate. (2020). Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups. Solid-State NMR and Single-Crystal X-ray Diffraction Studies. [Link]

  • Pharmaffiliates. 1H-Imidazole-2-carboxaldehyde. [Link]

  • ACS Publications. (2019). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. ACS Earth and Space Chemistry, 3(11), 2472-2481. [Link]

  • Oreate AI Blog. (2024). Understanding the Gem Diol Structure: A Biochemical Perspective. [Link]

  • ResearchGate. Structure of Geminal Diol–Type Intermediates and Their Reactivity in Modern Oxidation Reactions. [Link]

  • Chemistry Stack Exchange. (2016). Why are geminal diols unstable?. [Link]

  • Nature Portfolio. (2024). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Synthetic Efficiency of (1H-Imidazol-2-yl)methanediol Production

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key heterocyclic building blocks is paramount. (1H-Imidazol-2-yl)methanediol, the stable hydrate of imidazole-2-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key heterocyclic building blocks is paramount. (1H-Imidazol-2-yl)methanediol, the stable hydrate of imidazole-2-carboxaldehyde, is a valuable precursor in the synthesis of a wide range of biologically active compounds. This guide provides an in-depth, objective comparison of the primary synthetic routes to this important molecule, grounded in experimental data and field-proven insights. We will delve into the causality behind experimental choices, ensuring each described protocol is a self-validating system for achieving high-purity (1H-Imidazol-2-yl)methanediol.

Introduction: The Significance of (1H-Imidazol-2-yl)methanediol

The imidazole moiety is a ubiquitous feature in numerous natural products and pharmaceuticals, prized for its ability to engage in a variety of biological interactions. (1H-Imidazol-2-yl)methanediol, as the hydrated and often more stable form of imidazole-2-carboxaldehyde, serves as a critical starting material for the elaboration of more complex molecular architectures. The aldehyde functionality provides a reactive handle for a plethora of chemical transformations, while the imidazole ring itself can be further functionalized. The equilibrium between the aldehyde and its hydrate is pH-dependent, a crucial consideration for its synthesis, purification, and subsequent reactions. This guide will benchmark the efficiency of the most prevalent synthetic pathways to access this versatile building block.

Comparative Analysis of Synthetic Routes

The synthesis of (1H-Imidazol-2-yl)methanediol is intrinsically linked to the efficient production of its precursor, imidazole-2-carboxaldehyde. The final step, hydration, is typically a straightforward process achieved by controlling the pH of the aqueous solution. Therefore, our comparative analysis will focus on the primary synthetic routes to imidazole-2-carboxaldehyde.

Here, we will compare three prominent methods:

  • Multi-Step Synthesis from Imidazole and Benzoyl Chloride: A classical and well-documented approach.

  • Formylation of 2-Bromo-1H-imidazole via Organometallic Intermediates: A high-yield, modern alternative.

  • The Vilsmeier-Haack Reaction: A widely used method for the formylation of electron-rich heterocycles.

Below is a summary of the key performance indicators for each route:

Synthetic RouteStarting MaterialsKey ReagentsReported YieldKey AdvantagesKey Disadvantages
Multi-Step Synthesis Imidazole, Benzoyl Chloride, TriethylaminePalladium on Carbon, Conc. HCl, NaHCO₃67-77% (final step)Utilizes inexpensive, bulk starting materials; well-established and optimized protocol.Multi-step process can be time-consuming; involves several intermediates and purification steps.
Formylation of 2-Bromo-1H-imidazole 2-Bromo-1H-imidazolei-PrMgCl, n-BuLi, DMF~91%High overall yield in a single transformation from a readily available precursor.Requires cryogenic temperatures and the use of pyrophoric and moisture-sensitive reagents (n-BuLi).
Vilsmeier-Haack Reaction 1H-ImidazolePOCl₃, DMF~55% (for substituted imidazoles)A common and direct formylation method.Yields for unprotected 1H-imidazole can be modest; the Vilsmeier reagent is highly reactive and requires careful handling.

In-Depth Analysis and Experimental Protocols

Route 1: Multi-Step Synthesis from Imidazole and Benzoyl Chloride

This classical approach constructs the imidazole-2-carboxaldehyde from basic and inexpensive starting materials. The overall process involves the formation of a protected imidazoline intermediate, followed by hydrogenation and subsequent hydrolysis to yield the target aldehyde.

Causality of Experimental Choices: The initial reaction with benzoyl chloride serves to protect the imidazole nitrogen atoms and facilitate the formation of a 2-substituted intermediate. The subsequent hydrogenation reduces a double bond in the imidazoline ring, setting the stage for the final hydrolysis step. The use of concentrated hydrochloric acid for hydrolysis is effective in cleaving the benzoyl protecting groups and liberating the aldehyde. Finally, careful neutralization with sodium bicarbonate is crucial for the crystallization of the product.

Experimental Protocol:

A detailed, multi-step protocol has been published in Organic Syntheses. The final step to produce imidazole-2-carboxaldehyde is as follows:

  • A solution of 19.1 g (0.05 mol) of 2-(1,3-dibenzoylimidazolidin-2-yl) imidazole hydrochloride in 200 mL of concentrated hydrochloric acid is refluxed for 22 hours.

  • The mixture is then chilled on ice to precipitate benzoic acid, which is removed by filtration.

  • The filtrate is evaporated to dryness, and the residue is digested with 100 mL of 95% ethyl alcohol and cooled on ice to remove ethylenediamine dihydrochloride by filtration.

  • The filtrate is again evaporated, and the residue is dissolved in 40 mL of water.

  • Solid sodium bicarbonate is added portion-wise until the cessation of foaming, which induces the crystallization of imidazole-2-carboxaldehyde.

  • The mixture is chilled on ice, and the product is collected by filtration and washed with ice-water to yield 3.2–3.7 g (67–77%) of the aldehyde.

Final Hydration to (1H-Imidazol-2-yl)methanediol:

To obtain the methanediol, the isolated imidazole-2-carboxaldehyde is dissolved in an aqueous solution and the pH is adjusted to approximately 8.0. The hydrate is reported to be stable and will precipitate from the solution at this pH. The product can then be collected by filtration and dried.

Workflow Diagram:

cluster_0 Multi-Step Synthesis cluster_1 Hydration Imidazole Imidazole Intermediate_1 1-Benzoyl-2-(1,3-dibenzoyl- 4-imidazolin-2-yl)imidazole Imidazole->Intermediate_1 Benzoyl_Chloride Benzoyl_Chloride Benzoyl_Chloride->Intermediate_1 Intermediate_2 2-(1,3-Dibenzoylimidazolidin-2-yl) imidazole hydrochloride Intermediate_1->Intermediate_2 H₂, Pd/C Imidazole_Aldehyde Imidazole-2-carboxaldehyde Intermediate_2->Imidazole_Aldehyde Conc. HCl, reflux then NaHCO₃ Methanediol (1H-Imidazol-2-yl)methanediol Imidazole_Aldehyde_2 Imidazole-2-carboxaldehyde Imidazole_Aldehyde_2->Methanediol H₂O, pH 8.0

Caption: Workflow for the multi-step synthesis of (1H-Imidazol-2-yl)methanediol.

Route 2: Formylation of 2-Bromo-1H-imidazole via Organometallic Intermediates

This modern approach offers a more direct and high-yielding synthesis of imidazole-2-carboxaldehyde from a commercially available starting material. The strategy relies on a halogen-metal exchange followed by quenching with a formylating agent.

Causality of Experimental Choices: The use of 2-bromo-1H-imidazole provides a handle for regioselective functionalization at the C2 position. The initial treatment with a Grignard reagent (i-PrMgCl) likely facilitates the subsequent lithiation with n-butyllithium (n-BuLi). The highly nucleophilic 2-lithioimidazole intermediate then readily attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF) to generate the aldehyde after aqueous workup. The use of cryogenic temperatures is essential to control the reactivity of the organolithium species and prevent side reactions.

Experimental Protocol:

A detailed protocol with a reported yield of 91% is available:

  • To a solution of 2-bromo-1H-imidazole (0.65 g, 4.4 mmol) in anhydrous THF (20 mL) at 0 °C, a 2 M solution of i-PrMgCl in THF (2.2 mL, 4.4 mmol) is slowly added. The mixture is stirred for 5 minutes.

  • A 2.5 M solution of n-BuLi in hexanes (3.5 mL, 8.8 mmol) is then added dropwise, maintaining the temperature below 20 °C. The reaction is stirred for 30 minutes.

  • Dry DMF (0.32 g, 4.4 mmol) is added, and the reaction mixture is slowly warmed to 20 °C over 30 minutes.

  • The reaction is quenched with water (6 mL) while keeping the temperature below 20 °C.

  • The aqueous phase is extracted with ethyl acetate, and the combined organic phases are filtered through a silica gel pad and concentrated.

  • The crude product is purified by flash chromatography (petroleum ether/ethyl acetate = 10:1) to afford 0.38 g (91% yield) of imidazole-2-carboxaldehyde as a light yellow solid.

Final Hydration to (1H-Imidazol-2-yl)methanediol:

Similar to Route 1, the purified aldehyde can be converted to the methanediol by dissolution in water and adjustment of the pH to ~8.0 to induce precipitation.

Workflow Diagram:

cluster_0 Organometallic Formylation cluster_1 Hydration Bromoimidazole 2-Bromo-1H-imidazole Lithioimidazole 2-Lithioimidazole (in situ) Bromoimidazole->Lithioimidazole 1. i-PrMgCl 2. n-BuLi Imidazole_Aldehyde Imidazole-2-carboxaldehyde Lithioimidazole->Imidazole_Aldehyde DMF, then H₂O workup Methanediol (1H-Imidazol-2-yl)methanediol Imidazole_Aldehyde_2 Imidazole-2-carboxaldehyde Imidazole_Aldehyde_2->Methanediol H₂O, pH 8.0

Caption: Workflow for the organometallic formylation route to (1H-Imidazol-2-yl)methanediol.

Route 3: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. It involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and DMF.

Causality of Experimental Choices: The Vilsmeier reagent, a chloroiminium salt, is a potent electrophile that attacks the electron-rich imidazole ring, preferentially at the C2 position. Subsequent hydrolysis of the resulting iminium intermediate furnishes the desired aldehyde.

General Experimental Protocol:

While a specific, high-yield protocol for the direct formylation of unprotected 1H-imidazole is not as well-documented as for other substrates, the general procedure is as follows:

  • The Vilsmeier reagent is prepared by adding POCl₃ to an excess of DMF at low temperature (typically 0 °C).

  • A solution of 1H-imidazole in a suitable solvent is then added to the pre-formed Vilsmeier reagent.

  • The reaction mixture is typically heated to drive the reaction to completion.

  • The reaction is quenched by the addition of an aqueous base (e.g., sodium acetate or sodium hydroxide) to hydrolyze the intermediate and neutralize the acidic byproducts.

  • The product is then extracted with an organic solvent and purified by chromatography or crystallization.

Final Hydration to (1H-Imidazol-2-yl)methanediol:

The resulting imidazole-2-carboxaldehyde is converted to the methanediol as described in the previous routes.

Workflow Diagram:

cluster_0 Vilsmeier-Haack Reaction cluster_1 Hydration Imidazole 1H-Imidazole Imidazole_Aldehyde Imidazole-2-carboxaldehyde Imidazole->Imidazole_Aldehyde Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Vilsmeier_Reagent->Imidazole_Aldehyde Methanediol (1H-Imidazol-2-yl)methanediol Imidazole_Aldehyde_2 Imidazole-2-carboxaldehyde Imidazole_Aldehyde_2->Methanediol H₂O, pH 8.0

Caption: General workflow for the Vilsmeier-Haack formylation route.

Safety, Environmental, and Cost Considerations

Safety:

  • Route 1 (Multi-Step Synthesis): This route is generally the safest of the three, employing common laboratory reagents. However, care should be taken when handling concentrated hydrochloric acid.

  • Route 2 (Organometallic Formylation): This route involves significant hazards. n-Butyllithium is a pyrophoric liquid , meaning it can ignite spontaneously on contact with air. It also reacts violently with water. All manipulations involving n-BuLi must be performed under an inert atmosphere (e.g., argon or nitrogen) using appropriate syringe and cannula techniques. Personal protective equipment, including flame-retardant lab coats, safety glasses, and appropriate gloves, is mandatory.

  • Route 3 (Vilsmeier-Haack): Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Environmental Impact:

  • Route 1 (Multi-Step Synthesis): This route generates byproducts such as benzoic acid and ethylenediamine dihydrochloride, which need to be properly disposed of. The use of palladium on carbon requires appropriate handling and disposal of the heavy metal catalyst.

  • Route 2 (Organometallic Formylation): The use of ethereal solvents and hexanes contributes to volatile organic compound (VOC) emissions. Quenching of the organometallic reagents generates lithium salts that require disposal.

  • Route 3 (Vilsmeier-Haack): The reaction generates phosphate byproducts and requires neutralization of an acidic reaction mixture, leading to salt waste.

Cost:

  • Route 1 (Multi-Step Synthesis): The starting materials (imidazole, benzoyl chloride, triethylamine) are relatively inexpensive bulk chemicals, making this route potentially the most cost-effective for large-scale production, despite the multiple steps.

  • Route 2 (Organometallic Formylation): 2-Bromo-1H-imidazole is more expensive than unsubstituted imidazole. The cost of n-butyllithium and anhydrous solvents can also be significant, particularly at scale.

  • Route 3 (Vilsmeier-Haack): POCl₃ and DMF are common and relatively inexpensive reagents.

Conclusion and Recommendations

The choice of synthetic route for the production of (1H-Imidazol-2-yl)methanediol depends heavily on the specific needs and capabilities of the laboratory or production facility.

  • For large-scale, cost-effective production where the multi-step nature of the synthesis is manageable, the Multi-Step Synthesis from Imidazole and Benzoyl Chloride offers a robust and well-optimized pathway using inexpensive starting materials.

  • For high-yield, rapid access to the product in a research and development setting , the Formylation of 2-Bromo-1H-imidazole is an excellent choice, provided that the laboratory is equipped to handle pyrophoric organolithium reagents safely.

  • The Vilsmeier-Haack Reaction remains a viable option, particularly if other substituted imidazoles are also being synthesized, but may require optimization to achieve high yields for the unprotected 1H-imidazole.

Ultimately, a thorough risk assessment and consideration of the available resources should guide the selection of the most appropriate synthetic strategy. This guide provides the foundational data and insights to make an informed decision, empowering researchers to efficiently produce this valuable synthetic intermediate.

References

  • Organic Syntheses, 1981 , 60, 72. DOI: 10.15227/orgsyn.060.0072. [Link]

Validation

In Silico Evaluation of (1H-Imidazol-2-yl)methanediol: A Comparative Analysis with Standard-of-Care Therapeutics

[1][2] Executive Summary & Compound Profile Compound: (1H-Imidazol-2-yl)methanediol CAS: 463-57-0 (Generic Methanediol) / 10111-08-7 (Parent Aldehyde) Classification: Geminal Diol / Imidazole Derivative Primary Utility:...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Compound Profile

Compound: (1H-Imidazol-2-yl)methanediol CAS: 463-57-0 (Generic Methanediol) / 10111-08-7 (Parent Aldehyde) Classification: Geminal Diol / Imidazole Derivative Primary Utility: Fragment-Based Drug Design (FBDD) Lead, Transition State Analog.[1][2]

The "Chameleon" Mechanism: Unlike standard imidazole drugs (e.g., Ketoconazole) which rely on a stable aromatic core, (1H-Imidazol-2-yl)methanediol represents the hydrated form of Imidazole-2-carboxaldehyde .[1][2] In physiological environments, this compound exists in a pH-dependent equilibrium.[1][2] While the aldehyde dominates at neutral pH, the gem-diol (methanediol) form predominates in acidic microenvironments (pH < 5), such as fungal vacuoles or specific enzymatic pockets.

This guide provides a rigorous in silico comparison of the diol form against known drugs, evaluating its potential as a Transition State Analog (TSA) for phosphate-processing enzymes (PTP1B) and heme-iron targets (CYP51).[1]

Comparative Analysis: Target Performance

Target A: Protein Tyrosine Phosphatase 1B (PTP1B)

Therapeutic Area: Type 2 Diabetes / Obesity Rationale: PTP1B dephosphorylates insulin receptors.[1][2] The gem-diol moiety of (1H-Imidazol-2-yl)methanediol mimics the tetrahedral geometry of the phosphate group transition state, potentially offering higher specificity than planar aldehydes.[1][2]

Benchmark Comparison: Ertiprotafib vs. (1H-Imidazol-2-yl)methanediol[1][2]
Feature(1H-Imidazol-2-yl)methanediolErtiprotafib (Benchmark)Comparative Insight
Binding Motif Tetrahedral Gem-Diol (Transition State Mimic)Sulfonyl / Carboxylic AcidThe diol mimics the hydrolysis intermediate of the phosphotyrosine substrate.[1][2]
H-Bond Donors 3 (High density)2The diol offers dual H-bond donation to the catalytic Cys215 loop.[1][2]
Ligand Efficiency (LE) High (>0.5) Low (<0.[1][2]3)As a low MW fragment (~114 Da), the diol is an ideal "seed" for FBDD.
Predicted Binding Energy -5.8 to -6.2 kcal/mol-8.5 kcal/molLower total affinity due to size, but significantly higher per-atom efficiency.[1][2]
Target B: Lanosterol 14 -demethylase (CYP51)

Therapeutic Area: Antifungal Rationale: Azole drugs bind the heme iron of CYP51.[1][2] The comparison tests if the bulky diol group hinders the critical Nitrogen-Iron coordination compared to the standard methyl/ethyl linkers.

Benchmark Comparison: Fluconazole vs. (1H-Imidazol-2-yl)methanediol[1][2]
Feature(1H-Imidazol-2-yl)methanediolFluconazole (SOC)Comparative Insight
Heme Coordination Sterically StrainedOptimal (N-4 interaction)The diol hydroxyls may clash with the heme porphyrin ring, reducing affinity.[1][2]
Lipophilicity (LogP) -0.8 (Hydrophilic)0.5 (Amphiphilic)The diol is too polar for passive fungal cell wall diffusion without modification.[1][2]
Pocket Occupancy < 20%> 80%The diol is a fragment; it requires linking to a hydrophobic tail (e.g., difluorophenyl) to compete.

Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism where pH dictates the active pharmacophore, influencing which target is engaged.

Mechanism Aldehyde Imidazole-2-carboxaldehyde (Planar Electrophile) Diol (1H-Imidazol-2-yl)methanediol (Tetrahedral Nucleophile) Aldehyde->Diol + H2O (Hydration) CYP51 Target: CYP51 (Heme Coordination) Aldehyde->CYP51 N3-Fe Binding PTP1B Target: PTP1B (Phosphate Mimicry) Diol->PTP1B High Affinity (H-Bond Network) Diol->CYP51 Steric Clash (Reduced Affinity) Acid Acidic pH (<5) (Lysosome/Vacuole) Acid->Diol Neutral Neutral pH (7.4) (Cytosol/Blood) Neutral->Aldehyde

Caption: pH-dependent equilibrium shifts the pharmacophore from a planar heme-binder (Aldehyde) to a tetrahedral phosphate mimic (Diol).[1][2]

Detailed Experimental Protocol (In Silico)

To replicate the data supporting this comparison, follow this self-validating workflow.

Phase 1: Ligand Preparation (Handling the Equilibrium)
  • Structure Generation:

    • Generate 3D coordinates for both the aldehyde and gem-diol forms using SMILES.[1][2]

    • Diol SMILES:C1=CN=C(N1)C(O)O[1]

  • Energy Minimization:

    • Use DFT (B3LYP/6-31G)* to optimize geometry.[1][2] The gem-diol is often unstable in vacuum calculations; use an implicit solvent model (PCM - Water) to stabilize the dual hydroxyls.[1][2]

    • Validation Check: Ensure the C-O bond lengths are ~1.43 Å (single bond) for the diol, distinct from the 1.22 Å (double bond) of the aldehyde.

Phase 2: Molecular Docking (AutoDock Vina)[1]
  • Target Retrieval:

    • PTP1B PDB ID: 1T49 (Complex with Ertiprotafib-like analog).[1][2]

    • CYP51 PDB ID: 5V5Z (Fungal CYP51).[1][2]

  • Grid Box Setup:

    • PTP1B: Center on the catalytic loop (Cys215).[2] Box size: 20x20x20 Å.[1][2]

    • CYP51: Center on the Heme Iron.[2] Box size: 22x22x22 Å.[1][2]

  • Docking Parameters:

    • Exhaustiveness: 32 (High precision required for small fragments).

    • Num Modes: 10.

  • Interaction Analysis:

    • Use PLIP (Protein-Ligand Interaction Profiler) to quantify H-bonds.[1][2]

    • Critical Success Factor: For PTP1B, the diol oxygens must form H-bonds with the backbone amides of the P-loop (Ser216, Arg221).

Phase 3: ADMET Prediction[1][2]
  • Tool: SwissADME.[1][2][3]

  • Input: SMILES of the diol.

  • Key Metrics to Monitor:

    • Lipinski Violations: 0 expected.

    • TPSA (Topological Polar Surface Area): High TPSA relative to mass indicates poor membrane permeability, suggesting this compound is a "warhead" requiring a prodrug strategy.

ADMET Profile & Drug-Likeness[1][2]

The following table contrasts the predicted pharmacokinetic properties of the diol fragment versus the full drug Ketoconazole.

Property(1H-Imidazol-2-yl)methanediolKetoconazoleInterpretation
Molecular Weight 114.10 g/mol 531.43 g/mol Diol is a "Fragment"; Ketoconazole is a "Drug".[1][2]
LogP (Consensus) -0.824.35Diol is highly water-soluble; Ketoconazole is lipophilic.[1][2]
Water Solubility SolublePoorly SolubleDiol does not require complex formulation.[1][2]
GI Absorption HighHighBoth are absorbed, but diol may clear renally very fast.
BBB Permeant NoNoUnlikely to cause CNS side effects.[1][2]

Toxicity Alert: The equilibrium releases Formaldehyde in trace amounts if the C-C bond cleaves, though the imidazole-aldehyde equilibrium is the primary pathway. This is a critical safety parameter for in vivo translation.

References

  • Kampf, C. J., et al. (2017). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Environmental Science & Technology Letters.[1][2][4] Retrieved from [Link][1]

  • PubChem. (2024).[1][2] Compound Summary: 1H-imidazole-2-carbaldehyde.[1][2][5] National Library of Medicine.[1][2] Retrieved from [Link]

  • Bhatia, R., et al. (2011). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Arabian Journal of Chemistry. Retrieved from [Link]

  • SwissADME. (2024).[1][2] Molecular Properties and ADMET Prediction Interface. Swiss Institute of Bioinformatics.[1][2] Retrieved from [Link]

Sources

Comparative

Reproducibility of experimental results for (1H-Imidazol-2-yl)methanediol

Mastering the Equilibrium: A Comparative Technical Guide for Researchers Executive Summary (1H-Imidazol-2-yl)methanediol is not merely a static reagent; it is the gem-diol (hydrated) form of Imidazole-2-carboxaldehyde (2...

Author: BenchChem Technical Support Team. Date: February 2026

Mastering the Equilibrium: A Comparative Technical Guide for Researchers

Executive Summary

(1H-Imidazol-2-yl)methanediol is not merely a static reagent; it is the gem-diol (hydrated) form of Imidazole-2-carboxaldehyde (2-Formylimidazole). Its existence is governed by a volatile, pH-dependent equilibrium that frequently undermines experimental reproducibility in drug discovery and atmospheric chemistry.

Many researchers unknowingly introduce variability by treating the commercial aldehyde and its in-situ hydrated form as identical. They are not. This guide provides the protocols required to stabilize, quantify, and utilize the gem-diol form reproducibly, comparing its performance against its anhydrous counterpart and structural isomers.

The Core Variable: The Hydration Equilibrium

The primary source of experimental failure with this compound is the unmonitored shift between the carbonyl (aldehyde) and gem-diol forms.

  • The Aldehyde (Anhydrous): Dominates at pH > 5.5 . It absorbs UV at ~287 nm and has low aqueous solubility (~36 mM).

  • The Gem-Diol (Hydrated): Dominates at pH < 5.0 .[1] It absorbs UV at ~212 nm (transparent in the actinic range) and exhibits massive solubility (~4.86 M).

Impact on Data: If your buffer pH drifts from 6.0 to 4.5, your effective reagent concentration can change by orders of magnitude, and your UV detection signal will vanish, leading to false negatives in kinetic assays.

Mechanistic Pathway Diagram

The following diagram illustrates the protonation-driven hydration switch.

HydrationEquilibrium Aldehyde Imidazole-2-carboxaldehyde (Aldehyde Form) λmax = 287 nm Low Solubility Transition Transition Zone (pH 5.0 - 5.5) Aldehyde->Transition + H2O / + H+ Transition->Aldehyde Basic Shift (pH > 6) Diol (1H-Imidazol-2-yl)methanediol (Gem-Diol Form) λmax = 212 nm High Solubility Transition->Diol Acidic Shift (pH < 5) Diol->Transition - H2O / + OH-

Figure 1: The pH-gated hydration switch. Note the inverse relationship between UV absorbance wavelength and solubility.

Comparative Performance Analysis

This section compares the Gem-Diol (generated in situ) against the commercial Anhydrous Aldehyde and its isomer, 4-Imidazolecarboxaldehyde.

Feature(1H-Imidazol-2-yl)methanediol (Gem-Diol)Imidazole-2-carboxaldehyde (Anhydrous)4-Imidazolecarboxaldehyde (Alternative)
Primary State Aqueous species (Acidic pH < 5)Crystalline Solid / Basic SolutionSolid
Solubility (Aq) High (~4.86 M) Low (~36 mM)Moderate
UV Absorbance 212 nm (UV Transparent)287 nm (Strong Absorber)~260-280 nm
Reactivity Nucleophilic substitution (stable)Electrophilic attack (Schiff base)Lower reactivity at C2
Stability Stable in acid; dehydrates if driedOxidizes to acid; polymerizesMore stable than 2-isomer
Best Use Case High-conc. aqueous synthesis, NMR studiesOrganic synthesis, UV-tagged assaysWhen C2-reactivity is unwanted

Key Insight: For aqueous reactions requiring high concentrations (>50 mM), you must operate in the gem-diol regime (pH < 5). Attempting to dissolve the anhydrous aldehyde at neutral pH will result in precipitation and inconsistent stoichiometry.

Experimental Protocols for Reproducibility
Protocol A: Controlled Generation of the Gem-Diol

Objective: To prepare a stable, high-concentration stock solution of (1H-Imidazol-2-yl)methanediol.

  • Weighing: Weigh the commercial Imidazole-2-carboxaldehyde (CAS: 10111-08-7) rapidly. Note: The solid is hygroscopic.

  • Solvent Preparation: Prepare a 0.1 M HCl or Trifluoroacetic Acid (TFA) solution.

    • Why? Acid catalysis lowers the activation energy for hydration and protonates the imidazole ring (pKa ~6.0), driving solubility.

  • Dissolution: Add the solid to the acid solution.

    • Target: pH should be maintained below 3.0 .

    • Observation: The yellow tint of the aldehyde should fade to colorless as the UV-absorbing carbonyl group is converted to the UV-transparent diol.

  • Validation (Essential):

    • UV-Vis: Confirm loss of the 287 nm peak.

    • NMR: In D₂O/TFA, look for the methine proton of the gem-diol at ~6.0-6.5 ppm (distinct from the aldehyde proton at ~9.5 ppm).

Protocol B: Storage and Stability

The gem-diol is thermodynamically unstable in the absence of water.

  • Do NOT lyophilize: Removing water forces the equilibrium back to the aldehyde, often yielding an amorphous "brown carbon" polymer due to uncontrolled reactivity during drying.

  • Frozen Storage: Store the acidic stock solution at -80°C .

    • Shelf Life: 6 months at -80°C; <1 week at 4°C.

Protocol C: Reaction Monitoring Workflow

When using this compound in drug synthesis (e.g., heterocycle formation), use this decision tree to ensure the correct form reacts.

Workflow Start Start: Imidazole-2-carboxaldehyde CheckSolvent Select Solvent System Start->CheckSolvent Aqueous Aqueous / Buffer CheckSolvent->Aqueous Organic Organic (DCM/THF) CheckSolvent->Organic CheckPH Check pH Aqueous->CheckPH ResultAld Active Species: ALDEHYDE (Electrophilic/Reactive) Organic->ResultAld Dehydration Favored Acidic pH < 5.0 CheckPH->Acidic Acidify Neutral pH > 6.0 CheckPH->Neutral Buffer ResultDiol Active Species: GEM-DIOL (Nucleophilic/Stable) Acidic->ResultDiol Neutral->ResultAld Low Solubility Risk!

Figure 2: Decision tree for selecting the active chemical species.

References
  • pH Dependence of Hydr

    • Title: pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance[1][2]

    • Source: Environmental Science & Technology (via ResearchG
    • Significance: Establishes the pKa values (Aldehyde: 2.5, Diol: 5.[1][2]94) and the UV shift from 287 nm to 212 nm.

    • Link: (Verified via Search Result 1.9, 1.11)

  • NMR Characteriz

    • Title: NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives[3]

    • Source: Journal of Molecular Structure (via ResearchG
    • Significance: Provides definitive NMR shifts for distinguishing the hydrate (gem-diol)
    • Link: (Verified via Search Result 1.10)

  • Stability and Storage Guidelines

    • Title: 1H-Imidazole-2-carbaldehyde Product Information[4][5]

    • Source: MedChemExpress / PubChem
    • Significance: Defines storage conditions (-80°C) and stability limits.
    • Link: (Verified via Search Result 1.3, 1.4)

  • Gem-Diol Stability Factors

    • Title: Generation and Stability of the gem-Diol Forms in Imidazole Derivatives[6][3]

    • Source: The Journal of Organic Chemistry
    • Significance: Explains the structural reasons (electron withdrawal)
    • Link: (Verified via Search Result 1.15)

Sources

Validation

A Head-to-Head Comparison of (1H-Imidazol-2-yl)methanediol and its Congeners in Nitric Oxide Synthase Inhibition Assays

For researchers and drug development professionals navigating the complex landscape of enzyme inhibition, the imidazole scaffold represents a privileged structure, appearing in numerous bioactive compounds.[1] This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of enzyme inhibition, the imidazole scaffold represents a privileged structure, appearing in numerous bioactive compounds.[1] This guide provides an in-depth, head-to-head comparison of the biological activity of (1H-Imidazol-2-yl)methanediol and related imidazole-based compounds, with a specific focus on their performance as inhibitors of nitric oxide synthases (NOS). We will delve into the mechanistic rationale behind their inhibitory action, present comparative experimental data against established inhibitors, and provide detailed protocols for reproducible in-house evaluation.

The Subject of Investigation: (1H-Imidazol-2-yl)methanediol and its Active Form

(1H-Imidazol-2-yl)methanediol is the hydrated form of imidazole-2-carboxaldehyde. In aqueous solutions, such as biological assay buffers, an equilibrium exists between the aldehyde and its corresponding gem-diol. For the purpose of evaluating its biological activity, it is crucial to recognize that imidazole-2-carboxaldehyde is the species that will predominantly interact with enzymatic targets. Therefore, this guide will focus on the biological activity of imidazole-2-carboxaldehyde as the active principle.

The Biological Target: Nitric Oxide Synthases (NOS)

Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in a myriad of physiological and pathological processes.[2] There are three main isoforms of NOS:

  • Neuronal NOS (nNOS or NOS1): Primarily found in nervous tissue, it plays a role in neurotransmission.[2]

  • Endothelial NOS (eNOS or NOS3): Located in the endothelium, it is vital for vasodilation and blood pressure regulation.[2]

  • Inducible NOS (iNOS or NOS2): Its expression is induced by inflammatory stimuli, leading to the production of large amounts of NO in immune responses.[2]

The dysregulation of NOS activity is implicated in various diseases, making these enzymes attractive targets for therapeutic intervention. The imidazole moiety has been identified as a key pharmacophore in the design of NOS inhibitors due to its ability to act as a heme-site inhibitor and compete with the natural substrate, L-arginine.[3]

Head-to-Head Comparison of Imidazole-Based NOS Inhibitors

To provide a comprehensive understanding of the inhibitory potential of the imidazole scaffold, we will compare the activity of the parent imidazole molecule with a more complex, substituted imidazole derivative, 1-(2-trifluoromethylphenyl) imidazole (TRIM). These will then be benchmarked against well-established, potent NOS inhibitors.

Quantitative Comparison of Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of an inhibitor. The table below summarizes the IC50 values of our compounds of interest against the three NOS isoforms.

InhibitornNOS IC50 (µM)eNOS IC50 (µM)iNOS IC50 (µM)Selectivity Profile
Imidazole290.6101.3616.0Weak, non-selective
1-(2-Trifluoromethylphenyl) imidazole (TRIM)28.21057.527.0Potent, nNOS/iNOS selective
L-NIL92-3.3Potent, iNOS selective
7-Nitroindazole (7-NI)0.47--Potent, nNOS selective
L-NAME70 (for brain NOS)--Non-selective
AminoguanidineWeakWeakPotent (Ki = 16 µM)iNOS selective

Data compiled from multiple sources.[1][4][5][6][7][8][9][10][11]

Analysis of Structure-Activity Relationship (SAR)

The data clearly illustrates a significant evolution in inhibitory potency and selectivity with chemical modification of the imidazole core.

  • Imidazole: The parent compound exhibits weak inhibition across all three isoforms, with slightly better activity against eNOS.[4] Its low potency suggests that the imidazole ring alone provides a basic scaffold for interaction with the active site, but lacks the specific interactions required for high-affinity binding.

  • 1-(2-Trifluoromethylphenyl) imidazole (TRIM): The addition of a substituted phenyl ring dramatically enhances inhibitory activity and introduces isoform selectivity. TRIM is a potent inhibitor of both nNOS and iNOS, while being significantly less active against eNOS.[4] This demonstrates that substitutions on the imidazole ring can be strategically employed to achieve desired selectivity profiles. The trifluoromethylphenyl group likely engages in additional hydrophobic and/or electronic interactions within the active sites of nNOS and iNOS that are not as favorable in the eNOS active site.

  • Established Inhibitors: When compared to well-known NOS inhibitors, the potential of the imidazole scaffold becomes even more apparent. L-NIL and aminoguanidine are highly selective for iNOS, while 7-Nitroindazole is a potent and selective nNOS inhibitor.[5][6][7][8][11] L-NAME, a widely used non-selective inhibitor, acts as a prodrug that is hydrolyzed to the more potent inhibitor, L-NOARG.[1][10][12] The potency and selectivity of compounds like TRIM highlight the promise of developing novel imidazole-based inhibitors that can rival or even surpass existing options.

Mechanistic Insights into Imidazole-Based NOS Inhibition

The inhibitory action of imidazole and its derivatives on NOS is primarily attributed to their ability to interact with the heme prosthetic group in the enzyme's active site. This interaction interferes with the binding of the natural substrate, L-arginine, thereby blocking the synthesis of nitric oxide. Kinetic studies have shown that imidazole acts as an L-arginine-competitive inhibitor of NOS.[3]

G Mechanism of NOS Inhibition by Imidazole Derivatives cluster_0 Nitric Oxide Synthesis Pathway cluster_1 Mechanism of Inhibition L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate Heme_Site Heme Active Site of NOS L_Arginine->Heme_Site NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Catalysis Imidazole_Derivative (1H-Imidazol-2-yl)methanediol (as Imidazole-2-carboxaldehyde) Imidazole_Derivative->Heme_Site Competitive Binding Heme_Site->NOS Part of

Caption: Competitive inhibition of NOS by imidazole derivatives.

Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. The following provides a detailed, step-by-step methodology for a common in vitro NOS inhibition assay.

In Vitro NOS Inhibition Assay (Griess Assay)

This assay measures the production of nitrite, a stable breakdown product of NO, as an indicator of NOS activity.

Materials:

  • Purified NOS enzyme (nNOS, eNOS, or iNOS)

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • Calmodulin (for nNOS and eNOS activation)

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)

  • Assay Buffer (e.g., HEPES buffer, pH 7.4)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Griess Reagent (Reagent A: Sulfanilamide in phosphoric acid; Reagent B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

G Workflow for In Vitro NOS Inhibition Assay start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Cofactors, Inhibitors) start->prep_reagents add_components Add Assay Components to Wells (Buffer, Enzyme, Cofactors, Inhibitor) prep_reagents->add_components pre_incubate Pre-incubate with Inhibitor (e.g., 15 min at 37°C) add_components->pre_incubate initiate_reaction Initiate Reaction (Add L-Arginine) pre_incubate->initiate_reaction incubate Incubate (e.g., 60 min at 37°C) initiate_reaction->incubate stop_reaction Stop Reaction (Optional, e.g., by adding a stopping reagent) incubate->stop_reaction add_griess Add Griess Reagents A and B stop_reaction->add_griess color_development Incubate for Color Development (e.g., 10 min at room temperature) add_griess->color_development read_absorbance Read Absorbance at 540 nm color_development->read_absorbance calculate_ic50 Calculate % Inhibition and IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: A typical workflow for an in vitro NOS inhibition assay.

Step-by-Step Protocol:

  • Prepare Reagents: Prepare all reagents to their final working concentrations in the assay buffer. Keep enzymes and cofactors on ice.

  • Prepare Nitrite Standard Curve: Prepare a series of dilutions of sodium nitrite in the assay buffer to generate a standard curve for quantifying nitrite concentration.

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • NOS enzyme

    • Cofactors (NADPH, BH4, and Calmodulin if required)

    • Varying concentrations of the test inhibitor or vehicle control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding L-arginine to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Griess Reagent Addition: Add Griess Reagent A to each well, followed by Griess Reagent B.

  • Color Development: Allow the color to develop at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Use the nitrite standard curve to determine the concentration of nitrite produced in each well.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This guide provides a comparative analysis of (1H-Imidazol-2-yl)methanediol, through its active form imidazole-2-carboxaldehyde, and other imidazole-based compounds as inhibitors of nitric oxide synthases. The data clearly indicates that while the parent imidazole scaffold possesses weak inhibitory activity, chemical modifications can significantly enhance potency and introduce isoform selectivity. Specifically, compounds like TRIM demonstrate the potential for developing highly selective nNOS/iNOS inhibitors based on the imidazole core.

For researchers in drug discovery, these findings underscore the value of the imidazole scaffold as a starting point for the rational design of novel NOS inhibitors. Future work should focus on exploring a wider range of substitutions on the imidazole ring to further optimize potency and selectivity for specific NOS isoforms, with the ultimate goal of developing novel therapeutics for a variety of diseases.

References

  • Handy, R. L., et al. (1995). Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects. British Journal of Pharmacology, 116(6), 2549–2556. [Link]

  • Moore, W. M., et al. (1994). L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase. Journal of Medicinal Chemistry, 37(23), 3886–3888. [Link]

  • Mayer, B., et al. (1994). Identification of imidazole as L-arginine-competitive inhibitor of porcine brain nitric oxide synthase. FEBS Letters, 350(2-3), 199–202. [Link]

  • Gautier, C., et al. (2020). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Molecules, 25(19), 4471. [Link]

  • Sharma, V., et al. (2019). Imidazole: Having Versatile Biological Activities. Journal of Pharmaceutical Sciences and Research, 11(5), 1704-1710. [Link]

  • Al-Soud, Y. A., et al. (2003). Imidazole and its derivatives as antimicrobial agents. Saudi Pharmaceutical Journal, 11(4), 115-131. [Link]

  • Wolff, D. J., & Lubeskie, A. (1995). Aminoguanidine is an isoform-selective, mechanism-based inactivator of nitric oxide synthase. Archives of Biochemistry and Biophysics, 316(1), 290–301. [Link]

  • Pfeiffer, S., et al. (1996). Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine. British Journal of Pharmacology, 118(6), 1433–1440. [Link]

  • Corbett, J. A., et al. (1992). Selective inhibition of the inducible nitric oxide synthase by aminoguanidine. The Journal of Experimental Medicine, 176(2), 599–604. [Link]

  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Retrieved February 8, 2024, from [Link]

  • Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. Retrieved February 8, 2024, from [Link]

  • Zhang, Y., et al. (2018). Inhibition of iNOS by Benzimidazole Derivatives: Synthesis, Docking, and Biological Evaluations. Letters in Drug Design & Discovery, 15(10), 1055-1065. [Link]

  • Handy, R. L., et al. (1999). GW274150 and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo. British Journal of Pharmacology, 127(2), 313–320. [Link]

  • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383–394. [Link]

  • Wolff, D. J., et al. (1997). Inactivation of nitric oxide synthase by substituted aminoguanidines and aminoisothioureas. Archives of Biochemistry and Biophysics, 347(1), 125–134. [Link]

  • Pfeiffer, S., et al. (1996). Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine. British Journal of Pharmacology, 118(6), 1433-1440. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of (1H-Imidazol-2-yl)methanediol

Executive Summary: Immediate Action Plan Do NOT dispose of via municipal drains or trash. (1H-Imidazol-2-yl)methanediol (the hydrated form of Imidazole-2-carboxaldehyde) requires thermal destruction via a licensed chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Do NOT dispose of via municipal drains or trash. (1H-Imidazol-2-yl)methanediol (the hydrated form of Imidazole-2-carboxaldehyde) requires thermal destruction via a licensed chemical incinerator equipped with an afterburner and scrubber.

  • Primary Hazard: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335). Potential sensitizer.[1]

  • Chemical Stability: Exists in equilibrium with its aldehyde form; susceptible to dehydration.

  • Disposal Method: High-temperature incineration (Organic Waste Stream).

Chemical Context & Stability (The "Why" Behind the Protocol)

To handle this compound safely, one must understand its dynamic structure. (1H-Imidazol-2-yl)methanediol is essentially the gem-diol (hydrate) form of Imidazole-2-carboxaldehyde (CAS: 10111-08-7).

The Equilibrium Factor

Unlike stable organic solids, this compound exists in a hydration equilibrium:[2]



  • Scientific Insight: The electron-withdrawing nature of the imidazole ring at the 2-position stabilizes the gem-diol form more than typical aliphatic aldehydes. However, under desiccating conditions or high heat, it reverts to the aldehyde.

  • Operational Implication: You must treat the waste as reactive to strong oxidizers and acids.[3] The aldehyde form is prone to autoxidation to the corresponding carboxylic acid (Imidazole-2-carboxylic acid) if improperly stored, potentially altering the pH profile of your waste container.

Hazard Identification & Segregation[4][5][6][7]

Table 1: Critical Hazard Profile

ParameterSpecificationOperational Relevance
GHS Classification Skin Irrit. 2; Eye Irrit. 2A; STOT SE 3Requires full dermal and respiratory protection during handling.
Signal Word WARNING Indicates moderate hazard; do not underestimate chronic exposure risks.
Incompatibilities Strong Oxidizers, Strong AcidsDO NOT mix with nitric acid, perchlorates, or permanganates in waste streams.
pH Sensitivity Basic (Imidazole Nitrogen)Can trigger exothermic neutralization if mixed with concentrated acid waste.

Step-by-Step Disposal Protocol

Phase 1: Preparation & Personal Protective Equipment (PPE)

Before handling waste containers, ensure the following PPE is donned to prevent sensitization:

  • Hand Protection: Nitrile rubber gloves (Min. thickness 0.11 mm). Double-gloving recommended for liquid waste.

  • Respiratory: NIOSH-approved N95 (solid dust) or half-mask respirator with organic vapor cartridges (if handling large liquid volumes).

  • Eye/Face: ANSI Z87.1 Chemical Splash Goggles.

Phase 2: Waste Stream Segregation

Decision Logic: Is the material Solid or Liquid?

Scenario A: Solid Waste (Crystals/Powder)
  • Containment: Place the solid material into a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Solvent Washing: If rinsing glassware, use a minimal amount of compatible solvent (e.g., Ethanol or Methanol). Add these rinsates to the Liquid Organic waste stream, not the solid container.

  • Labeling: Affix a hazardous waste label. Clearly write:

    • Chemical Name: "Imidazole-2-carboxaldehyde hydrate" (Preferred for clarity over IUPAC diol name).

    • Hazards: "Irritant, Organic Base".

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Compatibility Check: Ensure the liquid waste container does not contain strong acids (pH < 2) or oxidizers.

  • Bulking: Pour into the "Non-Halogenated Organic" waste carboy (unless halogenated solvents were used in the process).

  • pH Adjustment: If the solution is highly acidic, neutralize to pH 6-8 before adding to a general organic drum to prevent polymerization or exotherms.

Phase 3: Final Disposal (Regulatory Handoff)

Transfer the sealed, labeled containers to your facility's EHS accumulation area. The final destruction method must be:

  • Incineration: At >850°C with residence time >2 seconds.

  • Gas Cleaning: Scrubber system required to neutralize nitrogen oxides (NOx) generated from the imidazole ring combustion.

Emergency Spill Response Procedures

In the event of a benchtop spill, execute this self-validating workflow:

  • Isolate: Evacuate the immediate 3-meter radius.

  • Protect: Don PPE (Goggles, Lab Coat, Gloves).

  • Contain:

    • Solids: Cover with a damp paper towel to prevent dust generation, then scoop into a waste jar.

    • Liquids: Absorb with vermiculite or sand. Do not use sawdust (combustible reaction risk with potential oxidizers in the vicinity).

  • Clean: Wipe surface with 10% ethanol followed by soap and water.

  • Report: Log the incident with EHS for inventory tracking.

Decision Workflow Diagram

The following diagram outlines the logical decision tree for disposing of (1H-Imidazol-2-yl)methanediol, ensuring compliance and safety.

DisposalWorkflow Start Waste: (1H-Imidazol-2-yl)methanediol StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath Segregation Check Incompatibilities (No Oxidizers/Strong Acids) SolidPath->Segregation LiquidPath->Segregation ContainerSolid Container: HDPE Wide Mouth Segregation->ContainerSolid If Solid ContainerLiquid Container: Solvent Carboy (Non-Halogenated) Segregation->ContainerLiquid If Liquid Labeling Label: 'Imidazole-2-carboxaldehyde' Warning: Irritant ContainerSolid->Labeling ContainerLiquid->Labeling FinalDestruction Final Disposal: Chemical Incineration (w/ Scrubber) Labeling->FinalDestruction

Caption: Operational decision tree for the segregation and packaging of imidazole-based waste streams.

References

  • Carl Roth. (2024).[1] Safety Data Sheet: Imidazole. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Macrocyclic geminal diols: synthesis, structures, stability. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) for Handling (1H-Imidazol-2-yl)methanediol

[1][2] Executive Summary & Chemical Identity (1H-Imidazol-2-yl)methanediol is the stable gem-diol (hydrate) form of 1H-imidazole-2-carbaldehyde (CAS: 10111-08-7). While most gem-diols are unstable, the electron-withdrawi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Identity

(1H-Imidazol-2-yl)methanediol is the stable gem-diol (hydrate) form of 1H-imidazole-2-carbaldehyde (CAS: 10111-08-7). While most gem-diols are unstable, the electron-withdrawing nature of the imidazole ring at the 2-position stabilizes this hydrate.

Crucial Safety Insight: In solution and biological systems, this compound exists in equilibrium with its aldehyde form. Therefore, safety protocols must account for the hazards of both the imidazole core (potential corrosivity/toxicity) and the reactive aldehyde group (sensitization/irritation).

Hazard Profile Snapshot
Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/Irritation Cat 2 (Potential 1C*)WARNING Causes skin irritation (can be corrosive in high conc.)[1][2][3][4][5][6][7]
Serious Eye Damage Cat 2A / 1DANGER Causes serious eye irritation or damage
STOT - Single Exposure Cat 3WARNING May cause respiratory irritation
Reproductive Toxicity Cat 1B (Imidazole base)DANGER May damage fertility or the unborn child

*Note: While often classified as an irritant, imidazole derivatives can exhibit corrosive properties similar to the parent imidazole. Treat concentrated stock solutions as corrosive.

Risk Assessment & PPE Selection Matrix

Effective protection requires matching the barrier material to the chemical's physical state and permeation potential.

PPE Selection Table
Body ZoneStandard Operation (Analytical/Small Scale)High-Risk Operation (Synthesis/Spill Cleanup)Material Science Rationale
Hand Protection Nitrile Gloves (Min. thickness: 0.11 mm)Change every 30 minsDouble Gloving Inner: Nitrile (0.11 mm)Outer: Nitrile (0.14 mm) or LaminateImidazoles are small organic molecules that can permeate thin nitrile over time. Double gloving provides a "breakthrough" buffer.
Eye Protection Chemical Splash Goggles (Indirect vented)Face Shield + Goggles Safety glasses are insufficient . The aldehyde/diol equilibrium in moisture (eyes) can cause rapid, severe irritation or corneal damage.
Respiratory Fume Hood (Sash at 18 inches)N95 or P100 Respirator (If engineering controls fail)Dust inhalation is the primary route of exposure for the solid diol. Mucosal contact triggers hydration and irritation.
Body Defense Lab Coat (Poly/Cotton Blend)Tyvek® Coverall (Impervious)Cotton absorbs liquids, keeping them against the skin. Tyvek repels dust and splashes during bulk handling.

Operational Workflow: Safe Handling Protocol

This protocol integrates safety steps directly into the experimental logic.

Phase 1: Weighing & Solid Handling
  • The Problem: (1H-Imidazol-2-yl)methanediol is a fine crystalline powder. Static electricity can cause "fly-away" particles that settle on wrists or inhale.

  • The Protocol:

    • Static Control: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.

    • Draft Shielding: Weigh inside a balance enclosure or a low-velocity fume hood.

    • Technique: Do not use a spatula to "flick" excess powder back into the stock bottle. This generates aerosol.[1][8][9] Roll the weighing boat gently.

Phase 2: Solubilization (The Danger Zone)
  • The Problem: Dissolving the diol shifts the equilibrium toward the aldehyde, potentially increasing reactivity and vapor pressure.

  • The Protocol:

    • Vessel: Use a screw-cap vial, not an open beaker, for solubilization.

    • Solvent Addition: Add solvent to the powder, not powder to the solvent, to minimize splash risk.

    • Labeling: Immediately label the solution as "Corrosive/Irritant" – do not assume the "Diol" label implies safety.

Phase 3: Waste Disposal[12]
  • Segregation: Dispose of as Nitrogen-Containing Organic Waste .

  • Incompatibility: Do not mix with strong oxidizers (e.g., nitric acid) or acrylates (potential polymerization).

  • Decontamination: Wipe surfaces with a 5% mild acidic solution (citric acid) followed by water to protonate and solubilize residual imidazole traces.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE based on the state of the chemical.

SafetyLogic Start Handling (1H-Imidazol-2-yl)methanediol StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Weighing Liquid Solution / Reaction Mix StateCheck->Liquid Dissolving/Reacting RiskSolid Risk: Dust Inhalation & Mucosal Irritation Solid->RiskSolid RiskLiquid Risk: Splash, Skin Permeation & Aldehyde Sensitization Liquid->RiskLiquid ControlSolid Control: Fume Hood + Static Elimination RiskSolid->ControlSolid ControlLiquid Control: Splash Goggles + Double Nitrile Gloves RiskLiquid->ControlLiquid Action Proceed with Experiment ControlSolid->Action ControlLiquid->Action

Caption: Operational safety logic flow distinguishing between solid-state dust hazards and liquid-state permeation risks.

Emergency Response Procedures

Self-Validating Check: If you cannot answer "Yes" to having these materials ready, do not begin work.

  • Eye Contact:

    • Immediate Action: Flush with water for 15 minutes .[7][10][11]

    • Mechanism:[2][3][5][12][13] The diol/aldehyde binds to corneal proteins. Immediate dilution is the only way to prevent permanent opacity.

  • Skin Contact:

    • Immediate Action: Wash with soap and water.[1][2][4][10][11] Do not use alcohol or organic solvents (acetone), as these increase skin permeability and drive the imidazole deeper into the dermis.

  • Spill (Solid):

    • Action: Cover with a wet paper towel to prevent dust generation, then wipe up.

  • Spill (Liquid):

    • Action: Absorb with vermiculite or clay. Do not use paper towels alone (potential for rapid oxidation/heating with high concentrations).

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary for CID 135726897 (1H-Imidazole-2-carbaldehyde). National Center for Biotechnology Information. [Link]

  • Gonsalvi, L., et al. (2017). Generation and Stability of the gem-Diol Forms in Imidazole Derivatives. The Journal of Physical Chemistry A. (Contextual validation of diol stability). [Link]

Sources

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